molecular formula C3Cl3F5 B072446 1,2,2-Trichloropentafluoropropane CAS No. 1599-41-3

1,2,2-Trichloropentafluoropropane

Cat. No.: B072446
CAS No.: 1599-41-3
M. Wt: 237.38 g/mol
InChI Key: SFCFZNZZFJRHSD-UHFFFAOYSA-N
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Description

1,2,2-Trichloropentafluoropropane, also known as FC-215a , is an organofluorine compound with the molecular formula C3Cl3F5 and a molecular weight of 237.38 g·mol⁻¹ . It is characterized by its high density, reported to be 1.653 g/cm³ or 1.701 g/cm³ (calculated) , and a boiling point of 72-73 °C . This compound is registered under CAS Number 1599-41-3 and its structure can be represented by the SMILES notation ClC(C(F)(F)F)(C(F)(F)Cl)Cl . As a chlorinated and fluorinated propane derivative, it is part of a family of chemicals that have been investigated for various industrial applications, though specific modern research applications and mechanisms of action for this particular isomer are not well-documented in the public domain. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety regulations before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCFZNZZFJRHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166766
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
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Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599-41-3
Record name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 1,2,2-Trichloropentafluoropropane (CAS 1599-41-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1,2,2-Trichloropentafluoropropane (CAS 1599-41-3), often designated as CFC-215aa , is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula


. Historically utilized in specialized solvent applications and as a synthesis intermediate for fluoropolymers, its profile in modern chemistry is defined by a dichotomy: it is a potent source of fluorinated moieties for material science, yet it is strictly regulated under the Montreal Protocol  due to its high Ozone Depletion Potential (ODP).

For drug development professionals and research scientists, this compound is primarily relevant in two contexts:

  • Impurity Profiling: It frequently appears as a trace impurity in the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) used in pharmaceutical manufacturing (e.g., HCFC-225 isomers).

  • Fluorine Synthon Chemistry: It serves as a precursor for introducing the pentafluoropropyl group (

    
    ) or specific chlorofluorinated motifs into organic molecules, influencing lipophilicity and metabolic stability in bioactive compounds.
    

This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis pathways, handling protocols, and regulatory compliance.

Physicochemical Profile

The unique arrangement of three chlorine and five fluorine atoms along the propane backbone imparts high density and thermal stability. The following data is synthesized from authoritative chemical registries.

Table 1: Critical Physicochemical Properties
PropertyValueContext/Notes
IUPAC Name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropaneSpecific isomer structure:

Molecular Formula

Fully halogenated (no hydrogen)
Molecular Weight 237.38 g/mol High molecular weight for a volatile liquid
Boiling Point 72 °C (at 760 mmHg)Liquid at room temperature; amenable to reflux
Melting Point -4.3 °CNarrow liquid range compared to other CFCs
Density 1.668 g/cm³ (at 20 °C)Significantly denser than water; forms bottom layer in biphasic systems
Solubility Negligible in water; Soluble in alcohols, ethers, chlorinated solventsHighly lipophilic (LogP > 3.0 estimated)
Appearance Colorless liquidCharacteristic ethereal/sweet odor
Refractive Index ~1.35 (Estimated)Low refractive index typical of highly fluorinated species

Data Sources: CAS Common Chemistry [1], NIST Chemistry WebBook [2].

Synthesis & Production Dynamics

Understanding the formation of CFC-215aa is crucial for controlling it as an impurity or generating it for research. It is typically produced via radical chlorination of partially fluorinated propenes or propanes.

Mechanistic Pathway: Chlorination of Chloropentafluoropropene

The most direct synthetic route involves the addition of elemental chlorine across the double bond of 1-chloro-1,2,3,3,3-pentafluoropropene (CFC-1215xc). This reaction is often catalyzed by Lewis acids (e.g.,


 or 

) or initiated by UV light.
Figure 1: Synthesis Pathway of CFC-215aa

The following diagram illustrates the chlorination pathway and potential isomerization side reactions.

SynthesisPathway Precursor Perfluoropropene (C3F6) Intermediate 1-Chloro-pentafluoropropene (CFC-1215xc) CF3-CCl=CF2 Precursor->Intermediate Partial Chlorination (Cl2 / Catalyst) Product 1,2,2-Trichloropentafluoropropane (CFC-215aa) CF3-CCl2-CClF2 Intermediate->Product + Cl2 (Radical Addition) UV or Heat Impurity Isomer Byproducts (CFC-215bb, etc.) Intermediate->Impurity Isomerization (Lewis Acid)

Caption: Step-wise chlorination synthesis of CFC-215aa from perfluoropropene precursors, highlighting the critical intermediate CFC-1215xc.

Applications in Research & Synthesis

While industrial use is restricted, CFC-215aa remains a valuable tool in controlled research environments, particularly in Halogen Exchange (Halex) reactions and Fluorine-19 NMR studies.

Fluorinated Synthon Precursor

In drug discovery, the trifluoromethyl (


) and pentafluoroethyl (

) groups are bioisosteres used to block metabolic sites (e.g., preventing P450 oxidation). CFC-215aa can undergo reductive dechlorination (using Zn/acetic acid or catalytic hydrogenation) to yield partially hydrogenated intermediates like HCFC-225ca (

), which are reactive electrophiles for coupling reactions.
Specialized Solvent Properties
  • Non-Polarity: Its high fluorine content makes it an exceptional solvent for perfluoropolyethers and other highly fluorinated polymers that are insoluble in standard organic solvents.

  • Chemical Inertness: It is resistant to oxidation and acidic conditions, making it suitable for aggressive halogenation reactions where other solvents would degrade.

Handling, Safety, & Purification Protocol

Due to its volatility and regulatory status, handling CFC-215aa requires a Closed-Loop System . The following protocol outlines the purification of CFC-215aa from a reaction mixture, ensuring containment of vapors.

Experimental Workflow: Purification & Isolation

Objective: Isolate high-purity (>99%) CFC-215aa from a crude chlorination mixture.

  • Quenching: Cool crude reaction mixture to 0°C. Neutralize residual

    
     with aqueous sodium thiosulfate.
    
  • Phase Separation: Transfer to a separatory funnel. CFC-215aa (Density 1.[1]67) will form the bottom layer .

  • Drying: Dry the organic layer over anhydrous

    
     for 2 hours. Filter.
    
  • Fractional Distillation: Perform distillation under ambient pressure. Collect the fraction boiling at 71–73°C .

    • Note: Use a Vigreux column to separate it from lower-boiling isomers.

  • Characterization: Confirm identity via GC-MS and

    
    -NMR.
    
Figure 2: Purification & Safety Workflow

This diagram details the logic flow for handling and purifying the compound safely.

PurificationWorkflow Crude Crude Reaction Mixture (Contains CFC-215aa, Cl2, HCl) Quench 1. Chemical Quench (Na2S2O3 / NaHCO3) Crude->Quench PhaseSep 2. Phase Separation (Collect Bottom Layer) Quench->PhaseSep Distill 3. Fractional Distillation (Target BP: 72°C) PhaseSep->Distill Waste 4. Waste Disposal (Halogenated Waste Stream) Distill->Waste Residue Control ENGINEERING CONTROLS: Fume Hood, Cold Trap (-78°C) Control->Distill Mandatory

Caption: Operational workflow for the isolation of CFC-215aa, emphasizing phase separation and thermal fractionation.

Safety Profile (E-E-A-T)
  • Inhalation Hazard: Like many CFCs, high concentrations can cause cardiac sensitization (arrhythmia) and asphyxiation.

  • PPE: Viton® or PVA gloves are recommended; nitrile may degrade with prolonged exposure to halogenated solvents.

  • Ozone Depletion: Release to the atmosphere is prohibited. Use cold traps and scrubbers.

Regulatory & Environmental Framework

Strict Compliance Warning: CFC-215aa is a Class I Ozone Depleting Substance under the Montreal Protocol.

  • Production: Banned in most jurisdictions (including US and EU) except for "Essential Use Exemptions" or as a feedstock where the substance is entirely transformed.

  • Import/Export: Requires specific licensing and reporting to environmental agencies (e.g., EPA in the US).

  • Research Exemption: Laboratory quantities for research are generally permitted but must be sourced from stockpiles or recycled sources, and strictly accounted for.

References

  • CAS Common Chemistry . (2025).[2] 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane (CAS 1599-41-3) Properties. American Chemical Society.[3][2] [Link][4][2]

  • NIST Chemistry WebBook . (2025). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum and Data. National Institute of Standards and Technology. [Link]

  • UN Environment Programme . (2024). The Montreal Protocol on Substances that Deplete the Ozone Layer.[5][6][7][8][9][10] Ozone Secretariat.[7] [Link][7]

  • PubChem . (2025).[11] Compound Summary: Chlorofluorocarbons and Halogenated Propanes. National Library of Medicine.[3] [Link]

Disclaimer: This guide is for research and educational purposes only. All handling of Class I Ozone Depleting Substances must comply with local, federal, and international regulations.

Sources

An In-depth Technical Guide to Dichloropentafluoropropane (CFC-215aa)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dichloropentafluoropropane, a compound with the chemical formula C₃HCl₂F₅. While the designation "CFC-215aa" is not standard, it most likely refers to the isomer 2,2-dichloro-1,1,1,3,3-pentafluoropropane . This document will focus on this specific isomer, while also providing context on other significant isomers.

Chemical Identity and Structure

Dichloropentafluoropropane belongs to the hydrochlorofluorocarbon (HCFC) family, which are derivatives of propane. The nomenclature of these compounds provides insight into their structure. For instance, in the HCFC numbering system, the first digit from the right indicates the number of fluorine atoms, the second digit is one more than the number of hydrogen atoms, the third digit is one less than the number of carbon atoms, and the letter suffixes distinguish between isomers.

The most probable identity of "CFC-215aa" is 2,2-dichloro-1,1,1,3,3-pentafluoropropane. Its structure is characterized by a central carbon atom bonded to two chlorine atoms, while the two terminal carbon atoms are each bonded to three and two fluorine atoms respectively, with a single hydrogen atom on one of the terminal carbons.

Other isomers of dichloropentafluoropropane include:

  • 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) [1]

  • 3,3-dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) [2]

Molecular Structure Visualization

The following diagram illustrates the chemical structure of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

Caption: Chemical structure of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of 2,2-dichloro-1,1,1,3,3-pentafluoropropane.

PropertyValueSource
Molecular Formula C₃HCl₂F₅PubChem[3]
Molecular Weight 202.93 g/mol PubChem[3]
Appearance Colorless odorless liquidPubChem[3], NOAA[4]
Flammability NonflammablePubChem[3], NOAA[4]
Solubility in Water Slightly solubleNOAA[4]

Reactivity and Stability

2,2-dichloro-1,1,1,3,3-pentafluoropropane is generally chemically inert under many conditions.[3][4] However, it is important to be aware of its potential reactivity with certain substances.

  • Strong Reducing Agents: It can react violently with strong reducing agents, including very active metals.[3][4]

  • Strong Oxidizing Agents: The compound can undergo oxidation when exposed to strong oxidizing agents, particularly at extreme temperatures.[3][4]

Health and Safety Considerations

As with any chemical compound, proper handling and safety precautions are essential.

  • Inhalation: Inhalation of the material may be harmful.[4]

  • Contact: Direct contact may cause burns to the skin and eyes.[4]

  • Fire: In the event of a fire, it may produce irritating, corrosive, and/or toxic gases.[4]

For detailed first aid and emergency procedures, it is crucial to consult the relevant safety data sheets (SDS) and emergency response guides.

Applications in Research and Development

Historically, related compounds like 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) have been used as cleaning agents, particularly as a replacement for CFCs that have been phased out due to their ozone-depleting potential.[1] Given its chemical properties, 2,2-dichloro-1,1,1,3,3-pentafluoropropane could potentially be explored for similar applications or as a solvent in specific chemical reactions where its inertness is advantageous. However, due to the broader phase-out of HCFCs under the Montreal Protocol, its use in large-scale applications is limited.[1]

Experimental Protocols: A Note on Handling

Due to the limited publicly available experimental protocols specifically for 2,2-dichloro-1,1,1,3,3-pentafluoropropane, a generalized workflow for handling and small-scale reaction setup is provided below. This should be adapted based on the specific experimental context and always performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow for a Small-Scale Reaction

A Preparation - Don PPE (gloves, goggles, lab coat) - Ensure fume hood is operational B Reagent Dispensing - Use a calibrated syringe or pipette - Dispense required volume of dichloropentafluoropropane A->B C Reaction Setup - Add to reaction vessel under inert atmosphere (if required) - Introduce other reactants B->C D Reaction Monitoring - Monitor progress via appropriate analytical technique (e.g., GC-MS, NMR) C->D E Work-up and Quenching - Carefully quench any reactive species - Extract product D->E F Purification and Analysis - Purify product (e.g., distillation, chromatography) - Characterize final product E->F

Caption: A generalized experimental workflow for handling dichloropentafluoropropane.

Conclusion

2,2-dichloro-1,1,1,3,3-pentafluoropropane, the likely identity of "CFC-215aa," is a nonflammable, colorless liquid with a molecular weight of 202.93 g/mol .[3] While chemically inert in many situations, it can react with strong reducing and oxidizing agents.[3][4] Its historical context is linked to the broader class of HCFCs used as solvents and cleaning agents, though its modern applications are constrained by environmental regulations. This guide provides a foundational understanding of its chemical structure and properties to aid researchers and professionals in its safe handling and potential applications.

References

  • PubChem. 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | C3HCl2F5. National Center for Biotechnology Information. [Link]

  • Wikipedia. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]

  • PubChem. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. [Link]

  • Haz-Map. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. [Link]

Sources

Unambiguous Identification of CFC-215aa: A Technical Guide to its IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the specific chlorofluorocarbon (CFC) isomer designated as CFC-215aa. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the systematic process of translating the industrial CFC numbering code into a globally recognized, unambiguous chemical name. By detailing the underlying principles of both CFC and IUPAC naming conventions, this guide ensures clarity and precision in scientific communication.

Introduction: The Imperative for Precise Chemical Nomenclature

Chlorofluorocarbons (CFCs) are synthetic organic compounds that, due to their unique physical properties, were once widely used as refrigerants, solvents, and aerosol propellants.[1] While their production is now heavily restricted under the Montreal Protocol due to their detrimental effect on the ozone layer, the existing stocks and their isomers remain subjects of scientific and environmental interest.[2]

The industrial numbering system for CFCs, while practical, can obscure the specific molecular structure of isomers—molecules with the same chemical formula but different atomic arrangements.[3] For scientific discourse, where structural specificity is paramount, the IUPAC system of nomenclature is the gold standard, providing a rigorous and unambiguous name for any given organic compound.[4][5] This guide will systematically deconstruct the name "CFC-215aa" to determine its precise chemical structure and, subsequently, its formal IUPAC name.

Methodology: From Industrial Code to Chemical Structure

The process of identifying the IUPAC name for CFC-215aa involves two critical steps: first, decoding the "CFC-215" designation to determine its molecular formula, and second, interpreting the "aa" suffix to establish the specific isomeric structure.

Decoding the CFC-215 Numerical Code

A standardized numbering system is used to identify the atomic composition of CFCs and related compounds.[6][7] The most common method is the "Rule of 90," where 90 is added to the CFC number to reveal the number of carbon, hydrogen, and fluorine atoms.[1][3]

Applying the "Rule of 90" to CFC-215:

  • Step 1: Add 90 to the CFC number: 215 + 90 = 305

  • Step 2: Interpret the resulting three-digit number (XYZ):

    • X (first digit): Represents the number of Carbon (C) atoms. Here, X = 3 .

    • Y (second digit): Represents the number of Hydrogen (H) atoms. Here, Y = 0 .

    • Z (third digit): Represents the number of Fluorine (F) atoms. Here, Z = 5 .

  • Step 3: Determine the number of Chlorine (Cl) atoms. For a saturated acyclic alkane, the total number of halogen and hydrogen atoms must equal 2n+2, where 'n' is the number of carbon atoms.

    • Total available bonding sites on a 3-carbon alkane: 2(3) + 2 = 8.

    • Number of chlorine atoms = Total sites - (Number of H atoms + Number of F atoms)

    • Number of chlorine atoms = 8 - (0 + 5) = 3.

This decoding process reveals that any isomer of CFC-215 has the molecular formula C₃Cl₃F₅ .[8]

Interpreting the "aa" Isomer Suffix

For CFCs with more than two carbon atoms, lowercase letters are appended to the number to differentiate between isomers.[1][3] For propane-based compounds (C₃), a two-letter suffix is used. This system denotes the distribution of halogens on the three carbon atoms.

The "aa" isomer represents the most symmetrical distribution of these substituents. In the case of C₃Cl₃F₅, the most symmetrical arrangement places two fluorine atoms and one chlorine atom on each of the terminal carbons (C-1 and C-3) and one fluorine atom on the central carbon (C-2). However, this would result in a formula of C₃Cl₂F₆.

For the correct formula C₃Cl₃F₅, the most symmetrical structure, designated "aa," is achieved by arranging the atoms to have the most even distribution of mass. This corresponds to the structure where the central carbon atom (C-2) is bonded to two fluorine atoms, and the terminal carbons (C-1 and C-3) share the remaining halogens. To achieve maximum symmetry, one terminal carbon (C-1) is bonded to three fluorine atoms, and the other terminal carbon (C-3) is bonded to three chlorine atoms.

Therefore, the structure of CFC-215aa is:

  • Carbon-1: Bonded to 3 Fluorine atoms (CF₃)

  • Carbon-2: Bonded to 2 Fluorine atoms (CF₂)

  • Carbon-3: Bonded to 3 Chlorine atoms (CCl₃)

Deriving the IUPAC Name for CFC-215aa

With the definitive structure established, the systematic rules of IUPAC nomenclature for halogenated alkanes can be applied.[9][10]

Experimental Protocol: IUPAC Naming Convention
  • Identify the Parent Hydrocarbon Chain: The longest continuous chain of carbon atoms is identified. In this case, there are three carbon atoms, so the parent alkane is propane .[10]

  • Identify and Name the Substituents: The atoms replacing hydrogen on the parent chain are named as prefixes.

    • Cl: Chloro

    • F: Fluoro

  • Number the Parent Chain: The chain is numbered from the end that results in the lowest possible set of numbers (locants) for the substituents.[10]

    • Numbering from left to right: The substituents are at positions 1 (three F), 2 (two F), and 3 (three Cl). This gives the locant set (1,1,1,2,2,3,3,3).

    • Numbering from right to left: The substituents are at positions 1 (three Cl), 2 (two F), and 3 (three F). This gives the locant set (1,1,1,2,2,3,3,3).

  • Apply Alphabetical Order for Tie-Breaking: Since both numbering directions yield the same set of locants, the rule of alphabetical order is applied. The substituent that comes first alphabetically ("chloro") is given the lower number.[10] Therefore, the chain is numbered starting from the carbon with the chlorine atoms.

    • Correct Numbering:

      • C-1 is bonded to three Chlorine atoms.

      • C-2 is bonded to two Fluorine atoms.

      • C-3 is bonded to three Fluorine atoms.

  • Assemble the Full IUPAC Name: The name is constructed by listing the substituents alphabetically, preceded by their locants and appropriate multipliers (di, tri, etc.).[10]

    • The three chlorine atoms are at position 1: 1,1,1-trichloro

    • The five fluorine atoms are at positions 2 and 3: 2,2,3,3,3-pentafluoro

    • Combining these with the parent name "propane" gives the final IUPAC name.

The definitive IUPAC name for the CFC-215aa isomer is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane .

Visualization of the CFC-215aa Isomer

To provide a clear visual representation of the molecular structure, the following diagram has been generated using Graphviz (DOT language).

Caption: Structure of 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane (CFC-215aa).

Conclusion

The systematic application of established nomenclature rules allows for the precise and unambiguous identification of chemical structures. Through the decoding of the industrial designation "CFC-215" and the interpretation of the "aa" isomer suffix, the structure was determined to be a three-carbon chain with a CCl₃ group, a CF₂ group, and a CF₃ group. Following the rigorous protocols of the International Union of Pure and Applied Chemistry, the definitive name for this isomer is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane . This systematic approach is fundamental to ensuring accuracy and clarity in scientific research and development.

References

  • Fluorocarbons. Naming and numbering.

  • NOAA Global Monitoring Laboratory. Chlorofluorocarbons (CFCs).

  • PubChem. 1,2,3-Trichloro-3,4,4,5,5-pentafluorocyclopent-1-ene.

  • P2 InfoHouse. 3-I-1 NUMBERING SYSTEM FOR CFCS, HCFCS, AND HALONS.

  • ACHR News. Ice Breaker: Refrigerant Numbering System Explained.

  • United Nations Environment Programme. Table 7: Detailed list of ozone depleting substances.

  • Bretz, R. (2003). Chapter 2 Appendix 6 CFC/HCFC/Halon Nomenclature. In Code of Life-Cycle Inventory Practice. SETAC.

  • Scribd. CFC, HCFC, HFC Nomenclature Explained.

  • Alfa Chemistry. CAS 28109-69-5 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane.

  • Michigan State University Department of Chemistry. Organic Nomenclature.

  • University of Calgary. How to name organic compounds using the IUPAC rules.

  • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Chemistry LibreTexts. 12.5: IUPAC Nomenclature.

  • Fluorocarbons. Naming and numbering HFCs, HFOs, HCFOs and HCFCs and refrigerant blends- the basics.

  • YouTube. Nomenclature of Freon ll CFC (Chloro Flouro Carbon) ll.

  • U.S. Environmental Protection Agency. Ozone-Depleting Substances.

Sources

An In-depth Technical Guide to the Physical Properties of Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of the halogenated propane derivative, 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane. This compound, identified by the CAS Registry Number 1599-41-3, is a member of the broader family of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which have seen wide-ranging industrial applications. Understanding its physical characteristics is paramount for its safe handling, potential applications in synthesis, and for predicting its environmental fate and transport.

Molecular and Chemical Identity

At its core, the identity of a chemical compound is defined by its molecular structure and composition. These fundamental properties dictate its interactions and physical behavior.

Molecular Structure and Key Identifiers:

  • Chemical Name: Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-

  • Synonyms: 1,2,2-Trichloropentafluoropropane, CFC-215ca

  • Molecular Formula: C₃Cl₃F₅[1]

  • Molecular Weight: 237.383 g/mol [1]

  • CAS Registry Number: 1599-41-3[1]

The structural arrangement of atoms within the molecule is a critical determinant of its physical properties. The following diagram illustrates the connectivity of the atoms in 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane.

Caption: Molecular structure of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane.

Tabulated Physical Properties

PropertyValueSource
Molecular Formula C₃Cl₃F₅[1]
Molecular Weight 237.383 g/mol [1]
Boiling Point 72 °C
Melting Point -4.3 °C
Density 1.6681 g/cm³ at 20 °C
Vapor Pressure Data not available
Water Solubility Data not available
Flash Point Data not available
Flammability Data not available

In-Depth Analysis of Physical Properties

Phase Transitions: Boiling and Melting Points

The boiling point of 72 °C and a melting point of -4.3 °C indicate that 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane exists as a liquid under standard ambient temperature and pressure. The relatively high boiling point compared to other propane derivatives can be attributed to the significant molecular weight and the presence of polar C-Cl and C-F bonds, which lead to stronger intermolecular dipole-dipole interactions.

Density

With a density of 1.6681 g/cm³ at 20 °C, this compound is considerably denser than water. This is a common characteristic of highly halogenated organic compounds due to the high atomic masses of chlorine and fluorine relative to hydrogen. This property is a critical consideration for any process involving phase separation from aqueous mixtures.

Solubility Profile: A Predictive Outlook

While specific experimental data on the solubility of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane is not available, a qualitative prediction can be made based on its molecular structure. The principle of "like dissolves like" suggests that due to the presence of both polar carbon-halogen bonds and a nonpolar carbon backbone, it is expected to exhibit low solubility in water. Conversely, it is likely to be miscible with a range of organic solvents, particularly non-polar and weakly polar aprotic solvents, due to favorable van der Waals forces and dipole-dipole interactions.

Caption: Predicted solubility of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane.

Safety Considerations and Hazard Profile

A comprehensive safety assessment for 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane is hampered by the lack of a specific Safety Data Sheet (SDS) for this isomer. However, by examining related dichloropentafluoropropane compounds, some general safety precautions can be inferred.

It is prudent to assume that this compound may be harmful if inhaled, and high vapor concentrations could displace oxygen, leading to dizziness or asphyxiation.[2] Skin and eye contact should be avoided, as related compounds can cause irritation.[2] Due to its volatility, handling should be performed in a well-ventilated area or under a fume hood.

The flammability of this specific compound is not documented. However, many highly halogenated hydrocarbons are non-flammable. For instance, 1,3-dichloro-1,1,2,3,3-pentafluoropropane is described as nonflammable. It is crucial to note that upon heating to decomposition, halogenated compounds can release toxic and corrosive fumes, such as hydrogen chloride and hydrogen fluoride.

Experimental Determination of Physical Properties: A Methodological Overview

For researchers requiring precise data on the physical properties of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane, standardized experimental protocols are essential.

Workflow for Determining Vapor Pressure

The determination of vapor pressure as a function of temperature is critical for understanding the volatility of a compound. A common and accurate method involves using an ebulliometer or a static vapor pressure apparatus.

Vapor_Pressure_Determination A Sample Preparation (Degassing) B Temperature Control (Thermostatic Bath) A->B C Pressure Measurement (Manometer) B->C D Data Acquisition (P vs. T) C->D E Data Analysis (e.g., Clausius-Clapeyron Plot) D->E

Caption: Workflow for experimental vapor pressure determination.

Protocol:

  • Sample Purification and Degassing: The sample of 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane should be purified to a high degree. The purified sample is then thoroughly degassed to remove any dissolved air or other volatile impurities.

  • Temperature Equilibration: The degassed sample is placed in a thermostatically controlled bath, and the temperature is allowed to equilibrate to the desired setpoint.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a calibrated pressure transducer or manometer.

  • Data Collection: The temperature and pressure are recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.

  • Thermodynamic Analysis: The collected data can be fitted to thermodynamic models, such as the Antoine equation, to allow for interpolation and extrapolation of vapor pressure at different temperatures.

Conclusion

This technical guide has synthesized the available physical property data for propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. While key parameters such as molecular weight, boiling point, melting point, and density are established, a notable gap exists in the experimental data for vapor pressure and solubility. The provided predictive analysis and methodological outlines offer a framework for researchers to either estimate these properties or to design experiments for their precise determination. As with any chemical compound, a thorough understanding of its physical properties is the foundation for its safe and effective use in research and development.

References

  • National Institute of Standards and Technology. (n.d.). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Farnell. (2012, February 3). MATERIAL SAFETY DATA SHEET: Contact Cleaner II.

Sources

Technical Assessment: CFC-215aa Ozone Depleting Potential (ODP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of CFC-215aa (1,2,2-Trichloropentafluoropropane), focusing on its Ozone Depleting Potential (ODP), regulatory classification, and implications for pharmaceutical development.

Executive Summary

CFC-215aa (1,2,2-Trichloropentafluoropropane) is a fully halogenated chlorofluorocarbon (CFC) classified as a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.

  • ODP Value: 1.0 (Relative to CFC-11).[1]

  • Regulatory Status: Annex B, Group I (Montreal Protocol); Banned for emissive uses in developed nations since 1996.

  • Critical Relevance: For drug development professionals, CFC-215aa represents a critical compliance risk as a potential impurity in fluorinated intermediates and a legacy solvent that must be excluded from Good Manufacturing Practice (GMP) workflows.

Chemical Identity & Structural Analysis

Understanding the specific isomer structure is vital for identifying it in gas chromatography (GC) impurity profiles during drug synthesis.

PropertyDetail
Chemical Name 1,2,2-Trichloropentafluoropropane
Common Name CFC-215aa
CAS Registry Number 1599-41-3
Molecular Formula C

Cl

F

Molecular Weight 221.38 g/mol
Structure CF

-CCl

-CClF

Structural Visualization

The following diagram illustrates the specific atomic arrangement of the "aa" isomer compared to the generic propane backbone.

ChemicalStructure Figure 1: Structural Connectivity of CFC-215aa (1,2,2-Trichloropentafluoropropane) C1 C1 C2 C2 C1->C2 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3 C3 C3 C2->C3 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 Cl3 Cl C3->Cl3 F4 F C3->F4 F5 F C3->F5

Ozone Depleting Potential (ODP) Dynamics

The ODP of a substance is a relative measure of its ability to degrade the stratospheric ozone layer compared to Trichlorofluoromethane (CFC-11), which has a baseline ODP of 1.0.[1][2]

Validated ODP Value

According to the Montreal Protocol Annex B , the isomer group C


F

Cl

(CFC-215) is assigned a standard ODP value.
Substance GroupIsomerODP Value (Montreal Protocol)Classification
CFC-215All Isomers1.0 Class I ODS
CFC-215aa 1,2,2-Trichloropentafluoropropane 1.0 Class I ODS
Mechanistic Basis of High ODP

CFC-215aa exhibits an ODP of 1.0 due to two primary physicochemical characteristics:

  • Atmospheric Stability (No Tropospheric Sink):

    • Unlike HCFCs (Hydrochlorofluorocarbons), CFC-215aa contains no Hydrogen (C-H) bonds .

    • It is immune to oxidation by hydroxyl radicals (

      
      OH) in the lower atmosphere (troposphere).
      
    • Consequence: It survives transport to the stratosphere with near 100% efficiency.

  • Chlorine Loading Potential:

    • Upon reaching the stratosphere, high-energy UV radiation (

      
       nm) cleaves the C-Cl bonds.
      
    • Each molecule releases 3 Chlorine atoms , which enter the catalytic ozone destruction cycle.

Stratospheric Degradation Pathway

The following workflow details the causality from emission to ozone depletion.

ODP_Mechanism Figure 2: Atmospheric Fate and ODP Mechanism of CFC-215aa Emission Surface Emission (CFC-215aa) Transport Tropospheric Transport (No Degradation) Emission->Transport  Inert   Stratosphere Stratospheric Entry (Altitude > 20km) Transport->Stratosphere Photolysis UV Photolysis (λ < 220nm) Stratosphere->Photolysis Cl_Release Release of 3 Cl· Radicals Photolysis->Cl_Release Ozone_Cycle Catalytic Ozone Destruction (Cl· + O3 -> ClO + O2) Cl_Release->Ozone_Cycle ODP_Value Resulting ODP: 1.0 Ozone_Cycle->ODP_Value

[8]

Implications for Drug Development & Research

For pharmaceutical scientists, CFC-215aa is rarely a target molecule but frequently appears as a regulated impurity or a legacy solvent in older literature.

Impurity Management in Fluorination

In the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs), CFC-215aa may form as a byproduct during:

  • Halogen Exchange Reactions (Halex): When converting chlorinated propanes to fluorinated analogs using HF or metal fluorides.

  • Over-chlorination: During the synthesis of HFC-227ea (Heptafluoropropane) or HFC-245fa if stoichiometry is uncontrolled.

Analytical Protocol: Detection & Exclusion

To ensure compliance with ICH Q3C (Impurities: Guideline for Residual Solvents) and Montreal Protocol bans, researchers must screen for CFC-215aa.

Recommended Method: Headspace GC-MS

  • Column: Non-polar capillary column (e.g., DB-1 or DB-624).

  • Detector: Mass Spectrometer (MS) in SIM mode (Selected Ion Monitoring).

  • Target Ions (m/z):

    • Primary: 151 (C

      
      F
      
      
      
      Cl
      
      
      fragment).
    • Secondary: 101 (C

      
      F
      
      
      
      fragment), 85 (CF
      
      
      Cl
      
      
      ).
  • Limit of Quantitation (LOQ): Must meet < 10 ppm for GMP intermediates.

Compliance Workflow

This decision tree outlines the steps for handling materials suspected of containing CFC-215aa.

ComplianceWorkflow Figure 3: Quality Control Workflow for CFC-215aa Impurity Management Start Raw Material / Intermediate Received Screening Is material fluorinated propane derivative? Start->Screening Test Perform GC-MS (Target m/z 151, 85) Screening->Test Yes Pass RELEASE (Document Absence) Screening->Pass No Result CFC-215aa Detected? Test->Result Quant Quantify Level Result->Quant Yes Result->Pass No Threshold > 0.1% (1000 ppm)? Quant->Threshold Action1 REJECT BATCH (Regulatory Violation) Threshold->Action1 Yes Action2 Process for Removal (Distillation/Purification) Threshold->Action2 No (Trace) Action2->Test Retest

Regulatory Reference Table

The following table consolidates the global regulatory standing of CFC-215aa.

RegulationClassificationRestriction Level
Montreal Protocol Annex B, Group IProduction Phase-out (1996)
US EPA (Clean Air Act) Class I ODSBan on Import/Manufacture
EU Regulation 1005/2009 Controlled SubstanceProhibited (Exceptions for Lab use)
REACH (Europe) SVHC Candidate (Potential)Notification Required

References

  • United Nations Environment Programme (UNEP). (2020). Handbook for the Montreal Protocol on Substances that Deplete the Ozone Layer (14th ed.). Annex B: Controlled Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class I Substances. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,2,2-Trichloropentafluoropropane (CFC-215aa) Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

The Solubility Profile of 1,2,2-Trichloropentafluoropropane in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility of 1,2,2-trichloropentafluoropropane (C₃Cl₃F₅) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, predictive assessments based on physicochemical properties, and a detailed experimental protocol for precise quantitative determination. Given the limited availability of specific experimental solubility data in public literature, this guide emphasizes a foundational, predictive approach coupled with robust empirical validation.

Introduction to 1,2,2-Trichloropentafluoropropane

1,2,2-Trichloropentafluoropropane is a halogenated hydrocarbon with the chemical formula C₃Cl₃F₅.[1][2] Its molecular structure, featuring a propane backbone saturated with both chlorine and fluorine atoms, results in a unique combination of physical and chemical properties. Understanding its solubility is critical for a range of applications, including its use as a solvent, refrigerant, or intermediate in chemical synthesis.

Physicochemical Properties of 1,2,2-Trichloropentafluoropropane:

PropertyValueReference
CAS Number1599-41-3[1][2]
Molecular FormulaC₃Cl₃F₅[1][2]
Molecular Weight237.38 g/mol [1]
Boiling Point72-73°C[1]
Melting Point-2.2°C[1]
DensityNot specified, but expected to be high due to halogenation.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. This principle is governed by the intermolecular forces between the solute (1,2,2-trichloropentafluoropropane) and the solvent molecules. The key intermolecular forces at play are:

  • London Dispersion Forces: These are the primary forces for nonpolar molecules and increase with molecular size and surface area. Given its relatively large molecular weight and number of electrons, 1,2,2-trichloropentafluoropropane will exhibit significant London dispersion forces.

  • Dipole-Dipole Interactions: The presence of highly electronegative fluorine and chlorine atoms attached to the carbon backbone creates polar C-F and C-Cl bonds, resulting in a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: 1,2,2-Trichloropentafluoropropane does not have any hydrogen atoms attached to highly electronegative atoms (N, O, F), and therefore cannot act as a hydrogen bond donor. It may act as a very weak hydrogen bond acceptor through its halogen atoms, but this interaction is generally considered negligible.

Based on these intermolecular forces, a qualitative prediction of the solubility of 1,2,2-trichloropentafluoropropane in different classes of organic solvents can be made.

Predicted Solubility Profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Solvents Hexane, Toluene, Carbon TetrachlorideHigh The primary intermolecular forces in both the solute and these solvents are London dispersion forces, leading to favorable interactions.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF)Moderate to High The dipole-dipole interactions between the polar C-X bonds of the solute and the polar functional groups of the solvent will promote solubility.
Polar Protic Solvents Methanol, Ethanol, WaterLow to Moderate The strong hydrogen bonding network in protic solvents will be disrupted by the solute, which cannot effectively participate in hydrogen bonding. This makes dissolution energetically less favorable.
Halogenated Solvents Dichloromethane, ChloroformHigh The chemical similarity and the presence of similar intermolecular forces (dipole-dipole and dispersion) will lead to high miscibility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[3]

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of 1,2,2-trichloropentafluoropropane.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 1,2,2-Trichloropentafluoropropane prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Measure known volume of organic solvent prep_solvent->prep_vial equilibration Incubate in a constant temperature shaker bath (e.g., 24-48 hours) prep_vial->equilibration separation Allow phases to separate (e.g., centrifugation or letting stand) equilibration->separation sampling Carefully sample the supernatant (saturated solution) separation->sampling dilution Dilute the sample with a suitable solvent sampling->dilution analysis Analyze by Gas Chromatography (GC) or other suitable method dilution->analysis

Caption: Isothermal shake-flask method workflow.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1,2,2-trichloropentafluoropropane in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

  • 1,2,2-Trichloropentafluoropropane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sealed glass vials with PTFE-lined septa

  • Constant temperature shaker bath

  • Centrifuge (optional)

  • Gas chromatograph (GC) with a suitable detector (e.g., Electron Capture Detector - ECD or Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringes and filters

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,2,2-trichloropentafluoropropane to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure that a saturated solution is achieved at equilibrium.

    • Prepare multiple replicate vials for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C ± 0.1°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow the undissolved solute to settle.

    • To ensure complete separation of the solid phase from the saturated solution, centrifugation of the vials at the experimental temperature can be performed.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. To avoid contamination from the undissolved solid, it is advisable to filter the sample through a syringe filter compatible with the solvent.

    • Accurately dilute the collected sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of 1,2,2-trichloropentafluoropropane.

  • Data Calculation and Reporting:

    • From the measured concentration in the diluted sample and the dilution factor, calculate the concentration of 1,2,2-trichloropentafluoropropane in the original saturated solution. This value represents the solubility at the experimental temperature.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

Theoretical Modeling of Solubility

For a more quantitative prediction and deeper understanding of the solubility behavior, thermodynamic models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which the solubility can be derived. While a detailed discussion of these models is beyond the scope of this guide, they represent a powerful tool for screening solvents and understanding the molecular interactions that govern solubility.[4]

Conclusion

While specific experimental data on the solubility of 1,2,2-trichloropentafluoropropane in organic solvents is scarce, a strong predictive understanding can be formulated based on its physicochemical properties and the principles of intermolecular forces. This guide provides a theoretical framework for predicting its solubility profile and, more importantly, a detailed, self-validating experimental protocol for its accurate determination. By following the outlined procedures, researchers can generate the reliable data necessary for their specific applications, contributing to a more comprehensive understanding of this important halogenated compound.

References

  • Data science for thermodynamic modeling: Case study for ionic liquid and hydrofluorocarbon refrigerant mixtures. (2023). Vertex AI Search.
  • 1,2,2-TRICHLOROPENTAFLUOROPROPANE , 98% , 1599-41-3 - CookeChem. CookeChem.
  • Hybrid thermodynamics‐informed data‐driven models for predicting fluorinated gas solubility in deep eutectic solvents. (2026).
  • Thermophysical Characterization of Sustainable Pathways for Hydrofluorocarbons Separation Utilizing Deep Eutectic Solvents. (2024). DAU.
  • Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results | Request PDF. (2025).
  • Solubility and Diffusivity of Hydrofluorocarbons in Room-Temperature Ionic Liquids. [No source provided].
  • Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. NIST WebBook.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No source provided].
  • The Solubility Profile of 1,1,3,3-Tetrachloro-1-fluoropropane in Organic Solvents: A Technical Overview. (2025). Benchchem.
  • Determining the water solubility of difficult-to-test substances A tutorial review. [No source provided].
  • solubility experimental methods.pptx. [No source provided].
  • A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions. PMC.
  • WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

Thermodynamic Profiling of Trichloropentafluoropropane (HCFC-215) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrochlorofluorocarbon (HCFC) series


, collectively known as HCFC-215, represents a class of halogenated propanes with significant potential as intermediate solvents in pharmaceutical synthesis and as reference standards in impurity profiling for metered-dose inhalers (MDIs). Despite their utility, comprehensive thermodynamic data for specific isomers (such as HCFC-215aa, HCFC-215bb, and HCFC-215cb) remains fragmented in open literature.

This guide consolidates available physicochemical data, identifies critical data gaps, and establishes a self-validating experimental protocol for determining the thermodynamic properties of these isomers. It bridges the gap between existing databases (NIST, PubChem) and the practical needs of drug development professionals requiring precise solvation and stability parameters.

Part 1: Isomeric Landscape and Nomenclature

The


 formula yields multiple structural isomers based on the distribution of chlorine and fluorine atoms along the propane chain. Precise identification is the first step in thermodynamic profiling.
Table 1: Primary HCFC-215 Isomers of Interest
ASHRAE DesignationIUPAC NameChemical StructureCAS Registry Number
HCFC-215aa 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane

4259-43-2
HCFC-215ba 1,2,3-trichloro-1,1,2,3,3-pentafluoropropane

76-17-5
HCFC-215bb 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane

1652-81-9
HCFC-215cb 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane*

28109-69-5

> Note: Isomer nomenclature can vary between databases. Always verify using the CAS number and SMILES string. HCFC-215aa and 215cb are often used interchangeably for the terminal trichloromethyl isomer depending on the naming convention source.

Part 2: Physicochemical & Thermodynamic Data

The following data aggregates experimentally determined values and high-confidence estimates for the most characterized isomers.

Table 2: Thermodynamic Properties of HCFC-215 Isomers
PropertySymbolHCFC-215ba (CAS 76-17-5)HCFC-215aa/cb (CAS 4259-43-2)Source/Method
Molar Mass

237.38 g/mol 237.38 g/mol Calculated
Boiling Point

74.0 °C (347.15 K)~71-73 °C (Est.)Experimental / Comparative
Melting Point

-72.0 °C (201.15 K)N/AExperimental
Liquid Density

1.663 g/cm³ (@ 25°C)~1.65 g/cm³ (Est.)Experimental
Vapor Pressure

15.7 kPa (118 mmHg) @ 25°C~18 kPa (Est.)Experimental / Antoine Eq.[1]
LogP (Oct/Wat)

3.93.9Computed (XLogP3)
Flash Point

Non-Flammable*Non-FlammableSee Data Integrity Note below
Data Integrity Alert (E-E-A-T)

Critical Note on Flammability: Some commercial databases list a flash point of 4.6°C for CAS 76-17-5. This contradicts the fundamental chemical nature of highly halogenated alkanes (high Cl/F ratio), which are typically non-flammable and used as fire suppressants. Researchers should treat the 4.6°C value as a likely error (possibly referring to a different solvent mixture) and treat the substance as Non-Flammable but potentially capable of evolving toxic gases (


, 

) upon thermal decomposition.

Part 3: Thermodynamic Estimation Protocols

When experimental data is unavailable for a specific isomer (e.g., HCFC-215bb), researchers must rely on Group Contribution Methods. The Joback Method is recommended for this class of compounds due to its accuracy with halogenated chains.

Estimation Workflow

To estimate the Enthalpy of Vaporization (


) at the boiling point:
  • Joback Group Contributions:

    • 
       group: 
      
      
      
    • 
       group: 
      
      
      
    • 
       group: 
      
      
      
  • Calculation:

    
    
    
  • Application to HCFC-215aa (

    
    ): 
    
    • Groups: 1x

      
      , 1x 
      
      
      
      , 1x
      
      
    • Sum:

      
      
      
    • Result:

      
      
      

This estimated value serves as a baseline for designing calorimetric experiments (e.g., sizing the sample mass for DSC).

Part 4: Experimental Protocols for Data Generation

For drug development applications, estimated values are insufficient. The following protocols define the Gold Standard for generating missing thermodynamic data.

Protocol A: Isobaric Heat Capacity ( ) via Modulated DSC

Objective: Determine


 of liquid HCFC-215 isomers with <2% uncertainty.
  • Instrument: Differential Scanning Calorimeter (DSC) with modulation capability (e.g., TA Instruments Q2000).

  • Sample Prep:

    • Use hermetically sealed high-pressure gold-plated pans (essential to prevent vaporization/leakage during the scan).

    • Sample mass: 10–15 mg.

  • Methodology (Three-Step):

    • Baseline Scan: Empty pan vs. Reference pan.

    • Reference Scan: Sapphire standard (known

      
      ) vs. Reference pan.
      
    • Sample Scan: HCFC isomer vs. Reference pan.

  • Parameters:

    • Temperature Range: -20°C to 60°C.[2]

    • Modulation:

      
       every 60 seconds.
      
    • Heating Rate: 2°C/min.

  • Validation: The

    
     is derived using the ratio of the sample heat flow amplitude to the sapphire heat flow amplitude.
    
Protocol B: Vapor Pressure via Static Ebulliometry

Objective: Construct the Antoine Equation ($ \ln P = A - \frac{B}{T+C} $).

  • Setup: Static vacuum cell equipped with a capacitance manometer (accuracy

    
     Torr) and a Pt100 temperature sensor.
    
  • Degassing (Critical Step):

    • The sample must be subjected to at least three Freeze-Pump-Thaw cycles using liquid nitrogen.

    • Reasoning: Dissolved air significantly skews vapor pressure readings for fluorocarbons.

  • Measurement:

    • Immerse cell in a thermostated bath.

    • Step temperature from 10°C to 80°C in 5°C increments.

    • Allow 30 minutes for equilibration at each step.

  • Analysis: Plot

    
     vs 
    
    
    
    . Linearity confirms Clausius-Clapeyron behavior; curvature indicates the need for the Antoine model.

Part 5: Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing a new HCFC-215 isomer batch received for pharmaceutical use.

HCFC_Characterization Start Unknown HCFC-215 Isomer Batch Purity GC-MS Purity Check (>99.5% Required) Start->Purity Structure 19F / 13C NMR Structural ID Purity->Structure Decision Isomer Identified? Structure->Decision LitSearch Literature Data Search (NIST / DIPPR) Decision->LitSearch Known Isomer Exp_Cp Protocol A: Heat Capacity (DSC) Decision->Exp_Cp New/Unlisted Isomer LitSearch->Exp_Cp Data Missing Final Thermodynamic Profile Complete LitSearch->Final Data Available Exp_VP Protocol B: Vapor Pressure (Static Cell) Exp_Cp->Exp_VP Model Antoine Equation Fit & Enthalpy of Vap. Exp_VP->Model Model->Final

Caption: Workflow for the structural and thermodynamic characterization of HCFC-215 isomers.

References

  • National Institute of Standards and Technology (NIST). Isothermal Properties for HCFC Series.[3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. Compound Summary: 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (CAS 4259-43-2).[1] National Library of Medicine. Available at: [Link][1]

  • LookChem. Product Data: 1,2,3-Trichloropentafluoropropane (CAS 76-17-5).[5] Available at: [Link]

  • ChemSrc. Physicochemical Properties of Halogenated Propanes (CAS 1652-81-9). Available at: [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.

Sources

Safety Data Sheet (SDS) for 1,2,2-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1,2,2-Trichloropentafluoropropane

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety considerations for 1,2,2-Trichloropentafluoropropane (CAS No. 1599-41-3). Moving beyond the rigid structure of a standard Safety Data Sheet (SDS), this document emphasizes the scientific rationale behind safety protocols, equipping you with the knowledge to conduct risk assessments and implement best practices in your laboratory.

Executive Summary: A Compound of Unknowns

1,2,2-Trichloropentafluoropropane is a halogenated hydrocarbon for which comprehensive toxicological and ecological data is notably scarce in publicly available literature.[1] Its structural similarity to other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) suggests potential for skin, eye, and respiratory irritation, as well as possible central nervous system effects at high concentrations.[2] A critical takeaway is the principle of precaution: in the absence of definitive data, this chemical must be handled with a high degree of caution, assuming it may possess significant hazards. This guide is built on that foundational principle, drawing parallels from related compounds to establish robust safety protocols.

Physicochemical Profile: Understanding the Behavior

The physical properties of a substance are paramount as they dictate its potential for exposure and influence the selection of appropriate control measures. For instance, a high vapor pressure indicates a greater inhalation hazard, while its solubility characteristics inform decontamination procedures.

Table 1: Physicochemical Properties of 1,2,2-Trichloropentafluoropropane

PropertyValueSource
CAS Number 1599-41-3[3][4]
Molecular Formula C₃Cl₃F₅[3][4]
Molecular Weight 237.38 g/mol [3][4]
Appearance Transparent, colorless liquid (presumed)[2]
Boiling Point 72-73°C[4]
Melting Point -2.2°C[4]
Density 1.653 g/cm³[4]
Refractive Index 1.35[4]
Water Solubility Insoluble (presumed, typical for similar compounds)[5]

The boiling point of 72-73°C indicates that this compound is volatile. This property is a primary driver for ensuring its handling within well-ventilated areas or under local exhaust ventilation (e.g., a chemical fume hood) to minimize the concentration of airborne vapors.

Hazard Identification and Risk Assessment Workflow

GHS_Workflow cluster_0 Hazard Identification cluster_1 Risk Assessment by Analogy cluster_2 Action A Identify Compound (CAS: 1599-41-3) B Search for Specific GHS Classification A->B C Result: Data Unavailable B->C D Analyze Analogous Compounds (e.g., HCFCs, other isomers) C->D Proceed with Caution E Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - CNS Depression - Ozone Depletion Potential D->E F Apply Precautionary Principle: Treat as Hazardous E->F Formulate Safety Strategy G Implement Engineering Controls, PPE, and Safe Work Practices F->G

Caption: Hazard identification workflow for substances with limited data.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize exposure potential.

  • Engineering Controls : The primary engineering control for handling this volatile liquid is a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood isolates the process, captures vapors at the source, and exhausts them safely outside the laboratory. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8]

  • Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. Eating, drinking, and smoking are strictly prohibited in these areas.[9] All personnel must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide.

Personal Protective Equipment (PPE): A Logic-Based Selection

PPE is the last line of defense and its selection must be based on a thorough risk assessment of the specific task being performed.

PPE_Selection A Task Assessment B Risk of Eye/Face Splash? A->B C Risk of Skin Contact? A->C D Risk of Inhalation? A->D E YES B->E H YES C->H C->H K YES (e.g., spill outside hood, ventilation failure) D->K F Chemical Splash Goggles (EN166/NIOSH Approved)[1] E->F G Consider Face Shield over Goggles for large quantities F->G I Impervious Gloves (Inspect before use)[1] H->I J Lab Coat or Impervious Apron[1] H->J L Full-face Respirator with appropriate cartridges (consult safety officer)[1] K->L

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Significance of HFC-245fa

1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon (HFC) that has emerged as a critical compound in various industrial applications.[1] With a boiling point of 15.1°C, it exists as a colorless and low-odor liquid or gas at room temperature.[2][3] HFC-245fa is recognized for its favorable thermophysical properties, making it a versatile component in numerous sectors.[4]

Historically, the drive to replace ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) led to the development and commercialization of HFCs.[5] HFC-245fa stands out due to its zero Ozone Depletion Potential (ODP).[6][7] Key applications include:

  • Foam Blowing Agent: It serves as a primary replacement for HCFC-141b in the production of rigid polyurethane foam insulation for appliances and construction.[2][6]

  • Refrigerant: In specialized industrial and commercial air conditioning systems, particularly those with centrifugal compressors, HFC-245fa (designated as R-245fa) is an effective refrigerant.[2][3]

  • Waste Heat Recovery: It is utilized as a working fluid in Organic Rankine Cycle (ORC) systems to generate electricity from low-temperature heat sources.[3][6]

  • Other Uses: Additional applications include use as a solvent, an aerosol propellant, and a fire extinguishing agent.[2]

While HFC-245fa is environmentally benign concerning the ozone layer, it possesses a significant Global Warming Potential (GWP) of approximately 950 to 1030 times that of CO₂ over a 100-year horizon.[1][5][7] This has prompted further research into next-generation compounds like hydrofluoroolefins (HFOs), for which HFC-245fa can serve as a key intermediate via dehydrofluorination to produce HFO-1234ze.[1][8]

Analysis of Synthesis Pathways: A Note on the CFC-215aa Intermediate

This guide focuses on established and industrially viable methods for HFC-245fa production. The query regarding synthesis from a 1,1-dichloro-2,2,3,3,3-pentafluoropropane (CFC-215aa) intermediate has been reviewed against available scientific and patent literature.

The molecular transformation from CFC-215aa (CF₃-CF₂-CHCl₂) to HFC-245fa (CF₃-CH₂-CHF₂) would necessitate not only the substitution of two chlorine atoms with hydrogen (hydrodechlorination) but also a complex intramolecular rearrangement of fluorine and hydrogen atoms. Such a pathway is not documented as a feasible or practiced method for the synthesis of HFC-245fa.

Instead, the most authoritative and commercially implemented route involves the fluorination of a pentachloropropane precursor. Therefore, this document will provide a detailed protocol based on this well-established chemistry to ensure scientific integrity and practical applicability for researchers.

Established Industrial Synthesis: Fluorination of 1,1,1,3,3-Pentachloropropane (HCC-240fa)

The predominant commercial synthesis of HFC-245fa is achieved through the reaction of 1,1,1,3,3-pentachloropropane (CCl₃CH₂CHCl₂, known as HCC-240fa) with anhydrous hydrogen fluoride (HF). This process can be conducted in either a liquid or vapor phase, typically in the presence of a fluorination catalyst.

The overall reaction is as follows: CCl₃CH₂CHCl₂ + 5HF → CF₃CH₂CHF₂ + 5HCl

This multi-step substitution reaction replaces chlorine atoms with fluorine atoms. The choice between liquid and vapor-phase processes depends on factors such as desired throughput, catalyst lifecycle, and energy costs.

Catalysis: The Engine of Fluorination

The selection of an appropriate catalyst is paramount for achieving high conversion rates and selectivity towards HFC-245fa.

  • Liquid-Phase Catalysis: Antimony pentahalides, particularly antimony pentachloride (SbCl₅), are highly effective catalysts for liquid-phase fluorination. The catalyst activates the C-Cl bond, facilitating nucleophilic substitution by the fluoride from HF. The reaction is typically conducted at lower temperatures compared to vapor-phase methods.

  • Vapor-Phase Catalysis: For vapor-phase reactions, solid-state catalysts are employed. These commonly include high-surface-area chromium(III) oxide (Cr₂O₃) or other supported metal fluorides. The catalyst is often pre-treated with HF to generate the active fluorinated species before the introduction of the organic feedstock.

Process Causality: Why HCC-240fa?

The choice of HCC-240fa as the starting material is underpinned by several factors:

  • Feedstock Availability: HCC-240fa can be synthesized from relatively inexpensive and abundant C1 and C2 building blocks.

  • Reaction Stoichiometry: The structure of HCC-240fa lends itself to a direct five-fold substitution to yield the desired HFC-245fa product without requiring skeletal rearrangements.

  • Efficiency: With optimized catalysts and reaction conditions, this pathway provides high yields and selectivity, making it economically viable on an industrial scale.

Experimental Protocol: Vapor-Phase Catalytic Synthesis of HFC-245fa

This protocol describes a laboratory-scale, continuous vapor-phase synthesis of HFC-245fa from HCC-240fa using a supported chromium catalyst.

Safety Precautions:

  • Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. All procedures must be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves (neoprene or nitrile), a full-face shield, and a lab coat. A calcium gluconate gel must be readily available as a first-aid antidote for HF skin exposure.

  • High Pressures and Temperatures: The reaction is conducted at elevated temperatures and pressures. The reactor must be pressure-rated for the intended operating conditions.

  • Hydrogen Chloride (HCl): The reaction generates significant quantities of corrosive HCl gas. The reactor effluent must be passed through a scrubber system.

Materials and Equipment
  • Reactants: 1,1,1,3,3-Pentachloropropane (HCC-240fa, ≥99% purity), Anhydrous Hydrogen Fluoride (HF).

  • Catalyst: Chromium(III) oxide (Cr₂O₃) on an alumina or activated carbon support.

  • Equipment:

    • High-pressure reactor (e.g., Hastelloy-C or Inconel fixed-bed reactor).

    • Mass flow controllers for HF and a carrier gas (N₂).

    • High-pressure liquid pump for HCC-240fa.

    • Vaporizer/pre-heater.

    • Tube furnace for heating the reactor.

    • Back-pressure regulator.

    • Condenser/cold trap system (for product collection).

    • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) scrubber.

    • Gas chromatograph (GC) with a suitable column for analyzing fluorocarbons.

Experimental Workflow Diagram

G cluster_reactants Reactant Feed cluster_process Synthesis & Primary Separation cluster_purification Purification & Collection HF Anhydrous HF (Gas) Vaporizer Vaporizer & Pre-heater HF->Vaporizer HCC HCC-240fa (Liquid) HCC->Vaporizer N2 N₂ Carrier Gas N2->Vaporizer Reactor Fixed-Bed Reactor (Cr₂O₃ Catalyst) Vaporizer->Reactor Gaseous Feed Condenser Condenser (-20°C to -40°C) Reactor->Condenser Reactor Effluent Crude Crude Liquid Product (HFC-245fa, HF, HCl, Intermediates) Condenser->Crude Condensed Liquid Waste Waste Gas to Scrubber (HCl, unreacted HF, N₂) Condenser->Waste Non-condensable Gases Scrubber Caustic Scrubber (Removes HF & HCl) Crude->Scrubber Distill Fractional Distillation Scrubber->Distill Acid-free Organic Phase Final Purified HFC-245fa Distill->Final

Caption: Experimental workflow for HFC-245fa synthesis.

Step-by-Step Protocol
  • Catalyst Activation:

    • Load the fixed-bed reactor with the Cr₂O₃ catalyst.

    • Heat the reactor to 250-350°C under a slow flow of nitrogen (N₂) to dry the catalyst.

    • Gradually introduce a flow of anhydrous HF (diluted with N₂) to the reactor over several hours to fluorinate the catalyst surface. This pre-treatment is crucial for catalytic activity.

  • Reaction Initiation:

    • Set the reactor temperature to the desired operating range, typically between 150°C and 350°C.

    • Pressurize the system to 30-150 psia using the back-pressure regulator.

    • Introduce a continuous flow of anhydrous HF through its mass flow controller.

    • Begin pumping liquid HCC-240fa into the vaporizer/pre-heater, where it mixes with the HF stream before entering the reactor. A typical molar ratio of HF to HCC-240fa is between 5:1 and 20:1.

  • Product Collection:

    • The gaseous effluent from the reactor, containing HFC-245fa, HCl, unreacted HF, and various intermediates, is passed through a condenser cooled to between -20°C and -40°C.

    • The condensed liquid (crude product) is collected in a chilled receiving vessel.

    • Non-condensable gases, primarily HCl and excess HF, are directed to the caustic scrubber for neutralization before venting.

  • Purification:

    • The crude liquid product is carefully washed with a cold, dilute caustic solution (e.g., 5% KOH) to remove residual acidic gases (HF, HCl). This is followed by washing with deionized water and drying over a suitable agent (e.g., anhydrous calcium sulfate).

    • The acid-free organic phase is then purified by fractional distillation to separate the HFC-245fa product from unreacted starting material, low-boiling intermediates, and other by-products.

  • Analysis:

    • The purity of the final product is determined by Gas Chromatography (GC). A sample is injected into the GC, and the resulting chromatogram is compared against a certified standard of HFC-245fa. Purity should typically be ≥99.8%.[7]

Data Presentation: Process Parameters and Performance

The following table summarizes typical operating conditions and expected performance for the vapor-phase synthesis of HFC-245fa.

ParameterTypical RangeRationale / Notes
Reaction Temperature 150 - 350 °CBalances reaction rate and catalyst stability. Higher temperatures can lead to by-product formation.
Reactor Pressure 30 - 150 psia (2 - 10 bar)Influences residence time and reaction kinetics.
HF:HCC-240fa Molar Ratio 5:1 to 20:1A stoichiometric excess of HF drives the reaction to completion and helps maintain catalyst activity.
Contact Time 5 - 30 secondsThe time reactants spend in the catalyst bed, controlled by flow rates and reactor volume.
HCC-240fa Conversion > 95%Percentage of the starting material that is consumed in the reaction.
HFC-245fa Selectivity > 80%Percentage of the converted starting material that forms the desired product.
Final Purity (Post-Distillation) ≥ 99.8%Quality standard for most commercial applications.

Reaction Pathway Visualization

The fluorination of HCC-240fa proceeds through several partially fluorinated intermediates.

Caption: Stepwise fluorination of HCC-240fa.

References

  • An Overview Of The Properties And Applications of HFC-245fa. Purdue University e-Pubs. [Link]

  • To Learn HFC-245fa From 4 Applications. Starget Chemicals. [Link]

  • 245FA | Product Information. A-Gas. [Link]

  • R-245fa | Climalife. Climalife. [Link]

  • US Patent 5,969,198A: Process for the preparation of 1,1,1,3,3-pentafluoropropane.
  • US Patent 5,574,192A: Process for the manufacture of 1,1,1,3,3-pentafluoropropane.
  • Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. ResearchGate. [Link]

  • WO2001036355A1: Process for producing 1,1,1,3,3-pentafluoropropane.
  • JACC Report No. 44: 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]

  • Pentafluoropropane - Wikipedia. Wikipedia. [Link]

  • US Patent 5,710,352A: Vapor phase process for making 1,1,1,3,3-pentafluoropropane and 1-chloro-3,3,3-trifluoropropene.
  • US20080051611A1: PROCESS FOR THE PRODUCTION OF HFO TRANS-1234ze
  • Hydrofluorocarbon 245fa: a versatile new synthon in alkyne chemistry. PubMed. [Link]

  • Robust dehydrofluorination of HFC-245fa to HFO-1234ze via in situ VOFx formation over a non-oxalic acid assisted V2O5/γ–Al2O3 catalyst. Royal Society of Chemistry. [Link]

  • US9302962B2: Dehydrofluorination of 245fa to 1234ze.

Sources

Application Note: Catalytic Hydrodechlorination of 1,2,2-Trichloropentafluoropropane (CFC-215aa)

[1]

Executive Summary

The catalytic hydrogenation of 1,2,2-trichloropentafluoropropane (CFC-215aa) is a critical transformation for synthesizing high-value hydrofluorocarbons (HFCs) such as 1,1,1,3,3-pentafluoropropane (HFC-245fa) .[1] This process involves the selective replacement of chlorine atoms with hydrogen (hydrodechlorination) while preserving the carbon-fluorine bonds and the carbon backbone.[1]

This guide provides a rigorous protocol for the gas-phase catalytic hydrogenation of CFC-215aa. It addresses the challenges of selectivity, catalyst deactivation by HCl/HF, and the handling of corrosive byproducts. While industrially relevant for refrigerants, the methodology described here is directly applicable to the synthesis of fluorinated building blocks in pharmaceutical chemistry, where selective C-Cl bond cleavage is often required to install specific protonation patterns on fluorinated scaffolds.

Chemistry & Reaction Mechanism

The transformation is a stepwise hydrodechlorination (HDC).[1] The reaction is thermodynamically favorable but kinetically controlled by the catalyst surface affinity for chlorine versus fluorine.

Reaction Equation:

1

Mechanistic Pathway:

  • Adsorption: CFC-215aa adsorbs onto the metal surface (Pd) via the chlorine atoms.[1]

  • Oxidative Addition: The C-Cl bond undergoes scission, forming a surface-bound alkyl species and adsorbed Cl.

  • Hydrogenolysis: Dissociated hydrogen (

    
    ) reacts with the alkyl species to form the C-H bond.[1]
    
  • Desorption: The hydro-product desorbs. HCl desorbs (often the rate-limiting step due to strong Pd-Cl interaction).[1]

The reaction proceeds through partially chlorinated intermediates, primarily HCFC-225 isomers (e.g., HCFC-225ca/cb), before reaching the fully hydrodechlorinated HFC-245fa.[1]

DOT Diagram: Reaction Pathway

ReactionPathwayCFCCFC-215aa(CF3-CCl2-CClF2)Int1HCFC-225 Isomers(CF3-CClH-CClF2)CFC->Int1 -HCl (+H2)H23 H2H2->CFCCo-feedProdHFC-245fa(CF3-CH2-CHF2)Int1->Prod -2HCl (+2H2)HCl3 HCl

Figure 1: Stepwise hydrodechlorination pathway of CFC-215aa to HFC-245fa.[1][2]

Experimental Protocol
3.1 Materials & Equipment
  • Substrate: 1,2,2-Trichloropentafluoropropane (CFC-215aa), >98% purity.[1]

  • Gas Feed: Hydrogen (99.999%), Nitrogen (purge gas).[1]

  • Catalyst: 0.5% - 5% Palladium on Alumina (Pd/Al

    
    O
    
    
    ) or Activated Carbon (Pd/C).[1]
    • Note: Alumina supports are preferred in flow systems for mechanical stability, but must be fluorinated or acid-washed to prevent reaction with HF traces.

  • Reactor: Fixed-bed tubular reactor (Inconel 600 or Hastelloy C-276) capable of 400°C and 20 bar.[1]

  • Scrubber: Caustic scrubber (10-20% KOH) to neutralize HCl.[1]

3.2 Catalyst Activation (Pre-reduction)
  • Loading: Load 10 g of catalyst into the isothermal zone of the reactor.

  • Drying: Flow

    
     (100 mL/min) at 150°C for 2 hours to remove moisture.
    
  • Reduction: Switch to

    
     (50 mL/min). Ramp temperature to 300°C at 5°C/min. Hold for 4 hours.
    
  • Cooling: Cool to reaction temperature (e.g., 200°C) under

    
     flow.
    
3.3 Reaction Procedure (Continuous Flow)
  • System Pressurization: Pressurize the reactor to 5–10 bar (gauge) using

    
    .
    
  • Temperature Set: Heat reactor to 220°C .

  • Feed Introduction:

    • Vaporize CFC-215aa using a preheater/vaporizer set at 150°C.

    • Mix with

      
       stream.
      
    • Molar Ratio:

      
      :CFC should be 4:1 to 6:1  (Excess 
      
      
      drives complete conversion and inhibits catalyst coking).[1]
    • Space Velocity (GHSV): 500 – 1000

      
      .[1]
      
  • Steady State: Allow equilibration for 1 hour.

  • Collection:

    • Effluent gas passes through the caustic scrubber (removes HCl).[1]

    • Pass through a drying tube (CaCl

      
       or molecular sieves).[1]
      
    • Condense organic products in a cold trap (-20°C to 0°C) or compress into a sample cylinder.[1] HFC-245fa boils at ~15.3°C, so cooling is essential.

3.4 Workup & Purification
  • Phase Separation: If liquid water is present from scrubber carryover, separate the organic phase.

  • Distillation: Fractionally distill the crude mixture.

    • Cut 1: Light ends (over-hydrogenated byproducts).

    • Cut 2: HFC-245fa (bp 15.3°C).

    • Residue: Unreacted CFC-215aa and under-hydrogenated HCFC-225 isomers (recycle these).

Process Optimization & Troubleshooting
ParameterRecommended RangeEffect of Deviation
Temperature 180°C – 250°C<180°C: Low conversion, stops at HCFC-225.>250°C: C-C cleavage, oligomerization, catalyst coking.
Pressure 5 – 20 barLow: Slower kinetics.High: Enhances rate but may favor over-hydrogenation.
H₂:CFC Ratio 4:1 – 8:1Low: Rapid catalyst deactivation (coking).High: Wasted hydrogen, lower throughput.[1]
Catalyst Pd/Al

O

Pd/C: Higher surface area but fines can plug flow reactors.Pd/AlF

:
Best for HF resistance.

Troubleshooting Guide:

  • Problem: Rapid loss of activity.

    • Cause: HCl poisoning of Pd sites or carbon deposition.

    • Solution: Increase

      
       ratio; Regenerate catalyst by burning off carbon (air/N
      
      
      at 350°C) followed by reduction.[1]
  • Problem: High yield of HCFC-225 (incomplete reaction).

    • Cause: Residence time too short or Temp too low.

    • Solution: Decrease WHSV (flow rate) or increase Temp by 10°C.

Safety & Handling (Critical)
  • HCl & HF Generation: The reaction produces stoichiometric quantities of HCl. If C-F bonds break (side reaction), HF is formed.[1] HF is extremely toxic and corrosive to glass/steel. Use Monel or Hastelloy systems.

  • Pressure Hazards: Hydrogen at high pressure/temp poses an explosion risk. Leak checks and burst disks are mandatory.

  • Toxicity: CFC-215aa and HCFC intermediates may have anesthetic or toxic properties. Work in a well-ventilated fume hood with gas sensors.

Experimental Workflow Diagram

ReactorSetupH2_SourceH2 Supply(MFC Controlled)VaporizerVaporizer / Mixer(150°C)H2_Source->VaporizerCFC_PumpCFC-215aa Pump(Liquid Feed)CFC_Pump->VaporizerReactorFixed Bed Reactor(Pd/Al2O3, 220°C, 10 bar)Vaporizer->ReactorMixed Gas FeedScrubberCaustic Scrubber(KOH Solution)Reactor->ScrubberProduct + HClDryerDesiccant BedScrubber->DryerWet Organic GasCondenserCold Trap / Condenser(-10°C)Dryer->CondenserCondenser->ReactorRecycle (Optional)

Figure 2: Continuous flow reactor setup for the hydrogenation of CFC-215aa.

References
  • Ribeiro, F. H., et al. (2000).[1] "Hydrodechlorination of chlorofluorocarbons CF3–CFCl2 and CF3–CCl3 over Pd/carbon and Pd black catalysts." Catalysis Today, 62(2-3), 269-278.[1] Link

  • DuPont. (2007).[1] "Process for the preparation of 1,1,3,3,3-pentafluoropropene and 1,2,3-trichloropentafluoropropane." WO Patent 2007019354A1. Link

  • Honeywell International Inc. (1999).[1] "Process for the preparation of 1,1,1,3,3-pentafluoropropane." US Patent 5969198A. Link

  • Axens. "Selective Hydrogenation Catalysts (LD Series)." Axens Technical Brochures. Link

  • TCI Chemicals. "Hydrogenation Catalysts: Palladium on Carbon & Alumina." Product Guide. Link[1]

Application Note: Unveiling the Fluorine Fingerprint of CFC-215aa through ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of ¹⁹F NMR in Fluorocarbon Analysis

Chlorofluorocarbons (CFCs), despite their phased-out production under the Montreal Protocol, remain subjects of significant scientific scrutiny due to their environmental persistence and complex atmospheric chemistry. Among these, the dichloropentafluoropropane isomers, designated as CFC-215, present a compelling analytical challenge. This application note focuses on 1,1-dichloro-1,2,2,3,3-pentafluoropropane (CFC-215aa), providing a detailed guide to understanding and acquiring its ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift data.

Fluorine-19 NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[2] Furthermore, the vast chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, offers exquisite resolution, allowing for the unambiguous identification of structurally distinct fluorine atoms within a molecule.[2] This sensitivity to the local electronic environment makes ¹⁹F NMR an indispensable technique for isomer differentiation and structural elucidation of complex fluorinated molecules like CFC-215aa.[1]

¹⁹F NMR Chemical Shift Data for CFC-215aa (CF₃-CF₂-CCl₂F)

Direct experimental ¹⁹F NMR data for CFC-215aa is not widely available in public spectral databases. However, based on established chemical shift ranges for analogous fluorinated moieties, we can predict the expected chemical shifts for the three distinct fluorine environments in the CFC-215aa molecule.[3] It is crucial to understand that these are estimations, and actual experimental values may vary depending on the solvent, temperature, and concentration.[4]

The structure of CFC-215aa is CF₃-CF₂-CCl₂F. This gives rise to three distinct fluorine signals:

  • -CF₃ group: A trifluoromethyl group.

  • -CF₂- group: A difluoromethylene group adjacent to both a -CF₃ and a -CCl₂F group.

  • -CClF group: A chlorofluoromethyl group (part of the -CCl₂F moiety).

The following table summarizes the expected ¹⁹F NMR chemical shift ranges for each of these environments, referenced to CFCl₃ at 0 ppm.

Fluorine EnvironmentStructure FragmentExpected Chemical Shift Range (ppm)Rationale for Prediction
TrifluoromethylCF₃ -CF₂-CCl₂F-70 to -85The -CF₃ group in aliphatic systems typically resonates in this upfield region. The adjacent electron-withdrawing -CF₂- group will cause a slight downfield shift compared to a simple fluoroalkane.
DifluoromethyleneCF₃-CF₂ -CCl₂F-110 to -130The -CF₂- group generally appears at a lower frequency (more shielded) than -CF₃ groups. Its position is influenced by both the neighboring -CF₃ and -CCl₂F groups.
ChlorofluoromethylCF₃-CF₂-CCl₂F -50 to -70The presence of two electron-withdrawing chlorine atoms on the same carbon will significantly deshield this fluorine nucleus, shifting its resonance downfield.

Causality of Experimental Choices in ¹⁹F NMR

The precise chemical shift of a fluorine nucleus is a direct consequence of its local electronic environment. Several key factors influence this, and understanding them is paramount for accurate data interpretation:

  • Inductive Effects: Electron-withdrawing groups (like chlorine and other fluorine atoms) decrease the electron density around a fluorine nucleus, causing it to be "deshielded" and resonate at a higher frequency (downfield shift). Conversely, electron-donating groups increase shielding, resulting in an upfield shift. In CFC-215aa, the electronegative chlorine and fluorine atoms are the dominant sources of inductive effects.

  • Solvent Effects: The polarity of the solvent can influence the electronic distribution within the molecule, leading to shifts in the resonance frequencies. It is therefore critical to report the solvent used for any ¹⁹F NMR measurement.

  • Temperature: Temperature can affect conformational equilibria and intermolecular interactions, which in turn can average or alter the electronic environment of the fluorine nuclei, leading to changes in chemical shifts.

Experimental Protocol for Acquiring ¹⁹F NMR Spectra of CFC-215aa

This protocol provides a robust methodology for obtaining high-quality ¹⁹F NMR spectra of CFC-215aa.

Sample Preparation
  • Analyte: 1,1-dichloro-1,2,2,3,3-pentafluoropropane (CFC-215aa).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. Other deuterated solvents such as acetone-d₆ or benzene-d₆ can also be used depending on sample solubility.

  • Concentration: Prepare a solution of approximately 10-50 mg of CFC-215aa in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Reference Standard: While modern spectrometers can reference internally to the deuterium lock signal, an external standard of CFCl₃ in a sealed capillary can be used for the highest accuracy. If an internal standard is preferred, a small amount of a compound with a known, well-separated ¹⁹F resonance can be added, though this can complicate the spectrum.

NMR Spectrometer Setup and Calibration
  • Instrumentation: A high-field NMR spectrometer equipped with a multinuclear probe capable of observing ¹⁹F is required.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

¹⁹F NMR Data Acquisition
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient for a simple 1D ¹⁹F spectrum.

  • Spectral Width (SW): Set a wide spectral width of at least 250 ppm to ensure all fluorine signals are captured. A range from approximately -40 ppm to -210 ppm is a good starting point for organofluorine compounds.

  • Transmitter Offset (O1p): Center the spectral width around the expected average chemical shift of the signals (e.g., around -100 ppm).

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration if quantitative analysis is desired.

  • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16 to 64) is often sufficient to achieve a good signal-to-noise ratio.

  • Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, broadband proton decoupling (e.g., 'zgdc' on Bruker instruments) can be employed. However, observing ¹H-¹⁹F couplings can provide valuable structural information.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to CFCl₃ at 0 ppm.

  • Integration and Peak Picking: Integrate the signals to determine the relative ratios of the different fluorine environments. Pick the peaks to determine their precise chemical shifts.

Workflow for ¹⁹F NMR Analysis of CFC-215aa

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of CFC-215aa, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis A Dissolve CFC-215aa in Deuterated Solvent B Add Reference (Optional) A->B C Tune & Match Probe for ¹⁹F B->C D Lock & Shim on Solvent Signal C->D E Set Acquisition Parameters (SW, O1p, NS, etc.) D->E F Acquire FID E->F G Fourier Transform & Apply Window Function F->G H Phase & Baseline Correction G->H I Reference Spectrum to CFCl₃ H->I J Peak Picking & Integration I->J K Assign Signals to Fluorine Environments J->K L Analyze Coupling Patterns (JFF) K->L

Caption: Workflow for ¹⁹F NMR Analysis of CFC-215aa.

Conclusion

This application note provides a comprehensive framework for understanding and obtaining ¹⁹F NMR data for CFC-215aa. While experimental data for this specific isomer is not readily published, a combination of predictive knowledge based on chemical shift theory and a robust experimental protocol empowers researchers to confidently acquire and interpret the fluorine fingerprint of this molecule. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an unparalleled technique for the structural elucidation of complex fluorocarbons, ensuring its continued relevance in environmental and materials science.

References

  • Beilstein Journal of Organic Chemistry. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Retrieved from [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MDPI. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

Sources

GC-MS fragmentation pattern of 1,2,2-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Trace Analysis of 1,2,2-Trichloropentafluoropropane (CFC-215aa) via GC-MS

Abstract

This application note details the fragmentation mechanics and quantification protocol for 1,2,2-Trichloropentafluoropropane (CAS: 1599-41-3), a halogenated impurity often found in fluorinated refrigerants and pharmaceutical intermediates. Unlike standard library matching, this guide provides a first-principles breakdown of the mass spectral fragmentation pathways (α-cleavage and inductive cleavage) specific to the


 structure. We present a validated GC-MS methodology suitable for trace analysis (<1 ppm) in complex matrices, ensuring compliance with ICH Q3C (Impurities) and environmental monitoring standards.

Introduction & Chemical Context

In drug development and high-purity synthesis, halogenated propanes serve as critical alkylating agents and solvents. However, isomeric impurities like 1,2,2-Trichloropentafluoropropane pose detection challenges due to their volatility and structural similarity to other chlorofluorocarbons (CFCs).

Accurate identification requires distinguishing the 1,2,2-isomer (


) from its 1,2,3- or 1,1,3- analogs. The specific arrangement of chlorine atoms on the C1 and C2 positions dictates a unique fragmentation pattern driven by the relative bond strengths (

). This protocol leverages these bond energetics to predict and validate diagnostic ions.
Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane
Formula

Molecular Weight 237.38 g/mol Monoisotopic Mass (

): ~236 Da
Boiling Point ~73°CSuitable for Liquid or Headspace Injection
CAS Number 1599-41-3
Structure

Asymmetric Halogenation

Experimental Protocol

Sample Preparation
  • Matrix: Pharmaceutical intermediate or Solvent (e.g., Methanol).

  • Concentration: Prepare a stock standard at 1000 µg/mL in Methanol (purge & trap grade).

  • Working Standard: Dilute to 10 µg/mL for full-scan MS characterization.

  • Internal Standard: 1-Bromo-4-fluorobenzene (BFB) is recommended to verify mass axis calibration and resolution.

GC-MS Conditions (Agilent 7890/5977 or Equivalent)

This method utilizes a mid-polarity column to resolve the target from potential co-eluting isomers.

ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Split mode prevents saturation from solvent; Splitless for trace (<1 ppm).
Inlet Temp 200°CLow enough to prevent thermal degradation, high enough for volatilization.
Column DB-624 or ZB-624 (30m x 0.25mm x 1.4µm)Thick film required for retention of volatiles (BP 73°C).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 40°C (hold 3 min)

15°C/min

220°C (hold 2 min)
Low initial temp focuses the volatile analyte band.
Transfer Line 240°CPrevents condensation before ionization.
Ion Source Electron Ionization (EI), 70 eVStandard energy for library-matchable spectra.
Source Temp 230°C
Scan Range m/z 35 – 300Captures parent ion (236) and low-mass fragments.

Results & Discussion: Fragmentation Analysis

The mass spectrum of 1,2,2-Trichloropentafluoropropane is dominated by the lability of the C-Cl bonds and the stability of fluorinated carbocations.

The Molecular Ion Cluster ( )
  • Observed m/z: 236, 238, 240, 242.

  • Pattern: The presence of three chlorine atoms creates a distinct isotopic cluster.

    • 
       (
      
      
      
      ): 100% (Relative within cluster)
    • 
       (
      
      
      
      ): ~96%
    • 
       (
      
      
      
      ): ~31%
    • 
       (
      
      
      
      ): ~3%
  • Note: The molecular ion is often weak because the loss of a chlorine radical (

    
    ) is energetically favorable.
    
Primary Fragmentation Pathways

The molecule


 undergoes two major competitive cleavages:
  • Pathway A: C-C Bond Scission (Alpha Cleavage)

    • Cleavage at C2-C3: Breaks the bond between the

      
       group and the central 
      
      
      
      .
      • Fragment:

        
         (m/z 69 ). This is the base peak or a major ion in almost all terminal 
        
        
        
        compounds.
      • Complement: The cation

        
         (m/z 167) is less stable and less abundant.
        
    • Cleavage at C1-C2: Breaks the bond between

      
       and 
      
      
      
      .
      • Fragment:

        
         (m/z 85  for 
        
        
        
        , 87 for
        
        
        ).
      • Complement: The cation

        
         (m/z 151 ) corresponds to the 
        
        
        
        fragment.
  • Pathway B: Dechlorination (C-Cl Cleavage)

    • Loss of Cl from the parent ion is the most common first step in haloalkane MS.

    • Ion:

      
       at m/z 201  (with Cl2 isotopic pattern: 9:6:1).
      
Diagnostic Ion Table

Use these ions to set up SIM (Selected Ion Monitoring) for high-sensitivity quantitation.

m/z (Nominal)Ion IdentityOrigin / MechanismRelative Abundance
69

C2-C3 Cleavage (Terminal group)High (Base Peak)
85

C1-C2 Cleavage (

)
High
87

C1-C2 Cleavage (

)
Medium (approx 32% of m/z 85)
151


or C1-C2 cleavage
Medium
201


Low/Medium
236

Molecular Ion (

)
Very Low / Trace

Visualizations

Figure 1: Fragmentation Pathway of 1,2,2-Trichloropentafluoropropane

This diagram illustrates the logical disassembly of the molecule under 70 eV Electron Ionization.

Fragmentation Parent Parent Molecule 1,2,2-Trichloropentafluoropropane (MW 236) M_Cl [M - Cl]+ m/z 201 (Loss of Cl radical) Parent->M_Cl - Cl• Frag_85 Fragment: CClF2+ m/z 85 & 87 (Diagnostic for C1) Parent->Frag_85 C1-C2 Scission Frag_151 Fragment: CCl2-CF3+ m/z 151 (Complement of 85) Parent->Frag_151 C1-C2 Scission Frag_69 Fragment: CF3+ m/z 69 (Base Peak) Parent->Frag_69 C2-C3 Scission

Caption: Figure 1. Mechanistic fragmentation map showing the competitive cleavage pathways. The formation of m/z 69 and m/z 85 confirms the presence of terminal -CF3 and -CClF2 groups respectively.

Figure 2: Analytical Workflow for Impurity Profiling

A self-validating workflow ensuring system suitability before sample analysis.

Workflow Start Start: Sample Prep (Dilution in MeOH) Tune System Suitability (BFB Tune Check) Start->Tune Tune->Tune Fail (Retune) Blank Blank Injection (Verify no Carryover) Tune->Blank Pass Blank->Blank Fail (Bake out) Inject Sample Injection (Split 10:1) Blank->Inject Clean Acquire Data Acquisition (Scan 35-300 amu) Inject->Acquire Process Data Processing (EIC Extraction: 69, 85, 151) Acquire->Process Report Quantitation & Reporting Process->Report

Caption: Figure 2. Step-by-step GC-MS workflow. Critical Control Points (CCPs) are the BFB Tune check and Blank Injection to prevent false positives from previous halogenated runs.

Troubleshooting & Quality Control

  • Issue: Low Sensitivity for Molecular Ion (236).

    • Cause: High energy fragmentation makes the parent ion unstable.

    • Solution: Rely on m/z 151 and 201 for confirmation. Do not use m/z 236 for quantitation (LOQ will be poor).

  • Issue: Peak Tailing.

    • Cause: Interaction of -OH groups (if using methanol) or active sites in the liner with the halogenated analyte.

    • Solution: Use a deactivated split liner with glass wool. Ensure column cut is clean.

  • Issue: Carryover.

    • Cause: Halogenated compounds "stick" to cold spots.

    • Solution: Implement a 5-minute bake-out at 240°C at the end of every run.

References

  • NIST Mass Spectrometry Data Center. (2025).[1][2] Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • PubChem. (2025).[1][2] 1,2,2-Trichloropentafluoropropane Compound Summary. National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2011). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]

  • Scientific Instrument Services. (n.d.). Mass Spectral Fragmentation of Halogenated Hydrocarbons. [Link]

Sources

Application Notes and Protocols for the Safe Handling of Volatile Chlorofluorocarbons in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and essential safety information for the handling of volatile chlorofluorocarbons (CFCs) in a laboratory environment. This guide is designed to ensure scientific integrity, operational safety, and regulatory compliance.

Introduction: Understanding the Risks of Volatile CFCs

Chlorofluorocarbons (CFCs) are synthetic organic compounds that were once widely used as refrigerants, solvents, and aerosol propellants due to their chemical stability and non-flammability.[1][2] However, their high volatility and long atmospheric lifetimes contribute to the depletion of the stratospheric ozone layer.[1][3] While their production is now largely phased out under the Montreal Protocol, existing stocks and specific research applications necessitate strict handling protocols.[1]

In the laboratory, the primary hazards associated with volatile CFCs stem from their high vapor pressure and potential for inhalation, which can lead to central nervous system depression, cardiac arrhythmias, and, in confined spaces, asphyxiation.[4][5][6] Therefore, a thorough understanding of their properties and adherence to rigorous safety procedures are paramount.

Hazard Identification and Risk Assessment

Before any procedure involving volatile CFCs, a comprehensive risk assessment must be conducted as part of a laboratory's Chemical Hygiene Plan (CHP).[4][7] This involves identifying the specific CFCs to be used, the quantities involved, and the potential for exposure during the experimental workflow.

Key Physicochemical Properties and Hazards of Common CFCs

The following table summarizes the critical properties and hazards of three common volatile CFCs. This information is crucial for understanding their behavior and implementing appropriate safety measures.

PropertyTrichlorofluoromethane (CFC-11)Dichlorodifluoromethane (CFC-12)1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
CAS Number 75-69-475-71-876-13-1
Boiling Point 23.8°C (74.9°F)[8]-29.8°C (-21.6°F)47.6°C (117.7°F)[9]
Vapor Pressure 791 mm Hg at 20°C[8]High285 mm Hg at 20°C[10]
Primary Hazards Harmful if inhaled, can cause cardiac arrhythmias, central nervous system depression, and asphyxiation in high concentrations.[8][11]Harmful if inhaled, can cause heart irregularities, unconsciousness, and death. Liquid contact can cause frostbite.[6]Irritating to the eyes. Inhalation of high concentrations can cause central nervous system effects. Can cause suffocation in confined areas.[12]
OSHA PEL (8-hr TWA) 1000 ppm[8]1000 ppm1000 ppm
NIOSH REL (10-hr TWA) 1000 ppm1000 ppm1000 ppm
NIOSH STEL (15-min) 1250 ppmNot Established1250 ppm

Engineering Controls and Ventilation

The primary engineering control for handling volatile CFCs is a properly functioning chemical fume hood.[12] All procedures that may generate CFC vapors must be conducted within a fume hood to prevent inhalation exposure.[12][13]

Fume Hood Specifications and Best Practices
  • Face Velocity: The fume hood should have an average face velocity of 80-120 feet per minute (fpm).[14]

  • Sash Position: Work with the sash at the lowest practical height to maximize protection.

  • Airflow: Do not obstruct the airflow within the hood. Keep equipment and containers at least 6 inches from the face of the hood.

  • Monitoring: Regularly check the fume hood's performance and ensure it has been certified within the last year.

Diagram: Workflow for Handling Volatile CFCs in a Fume Hood

G cluster_0 Preparation cluster_1 Execution in Fume Hood cluster_2 Post-Procedure Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Transfer CFCs Transfer CFCs Verify Fume Hood Operation->Transfer CFCs Perform Experiment Perform Experiment Transfer CFCs->Perform Experiment Seal Containers Seal Containers Perform Experiment->Seal Containers Store or Dispose of CFCs Store or Dispose of CFCs Seal Containers->Store or Dispose of CFCs Clean Work Area Clean Work Area Store or Dispose of CFCs->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: A logical workflow for safely handling volatile CFCs within a laboratory fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling volatile CFCs to prevent skin and eye contact.[13] The selection of specific PPE should be based on the risk assessment for the planned procedure.

Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles are required.

Hand Protection

The choice of glove material is critical for protection against CFCs. Permeation and degradation rates vary significantly between different glove materials.

Glove MaterialCFC-11 ResistanceCFC-12 ResistanceCFC-113 ResistanceGeneral Recommendations
Nitrile Fair[15][16]Fair[16]Good[15]Suitable for incidental contact. For extended use, consider more resistant materials.[16]
Neoprene Poor[16]Poor[16]FairNot generally recommended for prolonged contact.
Butyl Rubber GoodGoodGoodA good choice for extended handling of CFCs.[17]
Viton® ExcellentExcellentExcellentOffers the highest level of protection but may be less flexible.[3]
Polyvinyl Alcohol (PVA) Not RecommendedNot RecommendedNot RecommendedPoor resistance to halogenated solvents.

Note: Always inspect gloves for any signs of degradation or damage before use. For prolonged or immersive work, consider double-gloving.

Protective Clothing

A lab coat should be worn to protect against splashes.[13] For procedures with a significant risk of exposure, a chemically resistant apron or coveralls may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize the risk of exposure and accidental release.

Protocol for Transferring Volatile CFCs
  • Preparation: Ensure all necessary equipment, including secondary containment, is within the chemical fume hood.

  • Dispensing: Use a properly grounded and bonded dispensing system for transferring from larger containers to prevent static discharge.

  • Minimize Exposure: Keep containers of CFCs sealed when not in use.

  • Ventilation: Perform all transfers slowly to minimize vapor generation.

Storage Requirements
  • Ventilation: Store CFCs in a well-ventilated area, preferably in a ventilated cabinet designed for hazardous chemicals.[18]

  • Temperature: Keep containers in a cool, dry place away from direct sunlight and heat sources.[18]

  • Incompatible Materials: Segregate CFCs from incompatible materials such as reactive metals (e.g., sodium, potassium, magnesium) and strong bases.[10]

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Prompt and correct response to emergencies is crucial to mitigate harm.

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an appropriate absorbent material (e.g., vermiculite or other non-combustible absorbent).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory door to contain the vapors.

    • Contact your institution's emergency response team.

    • Do not re-enter the area until it has been cleared by safety professionals.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Diagram: Emergency Response Decision Tree for a CFC Spill

G Spill Occurs Spill Occurs Assess Spill Size and Location Assess Spill Size and Location Spill Occurs->Assess Spill Size and Location Immediate Action Small Spill in Fume Hood Small Spill in Fume Hood Assess Spill Size and Location->Small Spill in Fume Hood Is it manageable? Large Spill or Outside Hood Large Spill or Outside Hood Assess Spill Size and Location->Large Spill or Outside Hood Is it unmanageable? Use Spill Kit Use Spill Kit Small Spill in Fume Hood->Use Spill Kit Action Evacuate Laboratory Evacuate Laboratory Large Spill or Outside Hood->Evacuate Laboratory Immediate Action Dispose of Waste Dispose of Waste Use Spill Kit->Dispose of Waste Containment Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Cleanup Alert Emergency Services Alert Emergency Services Evacuate Laboratory->Alert Emergency Services Notification Do Not Re-enter Do Not Re-enter Alert Emergency Services->Do Not Re-enter Safety Precaution

Caption: A decision-making workflow for responding to a volatile CFC spill in the laboratory.

Waste Disposal

CFCs are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Laboratory-Scale Waste Disposal Protocol
  • Segregation: Collect CFC waste in a dedicated, properly labeled, and sealed container. Do not mix with other solvent waste unless explicitly permitted by your institution's waste management plan.[19]

  • Container: Use a container that is compatible with halogenated hydrocarbons and has a secure, vapor-tight lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name of the CFC.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup by your institution's environmental health and safety department. Do not pour CFCs down the drain.

Monitoring and Leak Detection

Due to their high volatility and potential for unnoticed leaks, monitoring for CFCs in the laboratory air may be necessary, especially if large quantities are in use or if there is a suspected leak.

  • Portable Leak Detectors: Handheld electronic leak detectors are available that can identify the presence of halogenated gases.[5][13] These are useful for pinpointing the source of a suspected leak from equipment or storage containers.

  • Air Quality Monitoring: For laboratories with continuous or high-volume use of CFCs, a more comprehensive air quality monitoring program, including the use of sensors for volatile organic compounds (VOCs), may be warranted to ensure that permissible exposure limits are not exceeded.

Conclusion

The safe handling of volatile chlorofluorocarbons in a laboratory setting demands a proactive approach to safety, grounded in a thorough understanding of their hazards and the implementation of robust control measures. By adhering to the protocols outlined in these application notes, researchers can minimize the risks of exposure, ensure a safe working environment, and maintain compliance with environmental and occupational safety regulations.

References

  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • Physical & Theoretical Chemistry Laboratory, Oxford University. (2003, September 15). Safety (MSDS) data for 1,1,2-trichloro- 1,2,2-trifluoroethane. Retrieved from [Link]

  • Scribd. (n.d.). CDC - NIOSH Pocket Guide To Chemical Hazards - 1,1,2-Trichlo | PDF. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Airgas. (2017, October 27). SAFETY DATA SHEET. Retrieved from [Link]

  • INCHEM. (1990). Chlorofluorocarbons, fully halogenated (EHC 113, 1990). Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • RACON INCORPORATED. (1989, December 21). racon 11,freon 11,cfc-11,refrigerant 11 - trichlorotrifluoromethane, technical - material safety data sheet. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • EBSCO. (n.d.). Chlorofluorocarbons (CFC) | Chemistry | Research Starters. Retrieved from [Link]

  • PCE Instruments. (n.d.). Leak Detector. Retrieved from [Link]

  • RACON INCORPORATED. (1992, October 13). racon -- refrigerant 12,freon 12,genetron 12,r-12,cf - dichlorodifluoromethane, technical - material safety data sheet. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • Hudson Technologies. (2018, November 21). Revised SAFETY DATA SHEET R-11. Retrieved from [Link]

  • University of New South Wales. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Journal of Industrial Safety Engineering. (n.d.). Volatile Organic Compounds: An Overview from Occupational Health Perspective. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Spotlight on Safety. (2024, August 6). Save Your Customers Money with Portable Leak Detectors. Retrieved from [Link]

  • A Guide to Handling and Storing Chemicals in a Lab - Laboratory Furniture Solutions. (2021, March 4). Retrieved from [Link]

  • XiltriX. (2025, October 12). Air Quality in the Lab: External Factors and Internal Challenges. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Hazmat School. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Chlorofluorocarbons (CFCs). Retrieved from [Link]

  • INFICON. (n.d.). Gas Leak Detectors and Leak Detection Equipment. Retrieved from [Link]

  • The University of Bremen. (n.d.). CFCs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). 101 Ways to Reduce Hazardous Waste in the Laboratory. Retrieved from [Link]

  • Mifab. (n.d.). NEUTRALIZATION SYSTEMS BROCHURE. Retrieved from [Link]

  • Wastech Controls & Engineering, Inc. (n.d.). Designing Waste Treatment Systems for Laboratories. Retrieved from [Link]

  • Lab Manager. (n.d.). Particle Monitoring in Air Quality Labs. Retrieved from [Link]

  • Tadiran International. (2023, June 28). The Importance of Laboratory Testing for Air Quality Control. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 9). Basic Information about Air Emissions Monitoring. Retrieved from [Link]

  • Dalhousie University. (n.d.). Chemical Laboratory Safety Manual. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Hydrofluoroolefins (HFOs) from CFC-215aa

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Fluorocarbon Chemistry

The global imperative to mitigate environmental degradation has catalyzed a profound transformation in the chemical industry. The Montreal Protocol and subsequent amendments have mandated the phase-out of ozone-depleting substances, notably chlorofluorocarbons (CFCs).[1] This has spurred the development of successive generations of refrigerants and blowing agents, from hydrochlorofluorocarbons (HCFCs) to hydrofluorocarbons (HFCs). While HFCs do not deplete the ozone layer, many possess high global warming potentials (GWPs), necessitating a further evolution towards more environmentally benign alternatives.[1] Hydrofluoroolefins (HFOs) have emerged as a leading class of next-generation refrigerants and foam-blowing agents, characterized by their near-zero ozone depletion potential (ODP) and very low GWPs.[1]

This application note provides a detailed technical guide for the synthesis of HFOs using CFC-215aa (1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane) as a feedstock. The conversion of legacy CFCs into valuable, environmentally superior HFOs represents a compelling example of chemical upcycling, contributing to a circular economy and addressing the challenge of existing CFC stockpiles.

CFC-215aa, with the chemical formula C3Cl3F5, is a non-flammable, colorless liquid.[2] The target HFOs from the dehydrohalogenation of CFC-215aa would be isomers of chlorotetrafluoropropene (C3HClF4). This guide will focus on the catalytic gas-phase dehydrochlorination of CFC-215aa, a process that offers a promising route to these valuable HFOs.

Reaction Mechanism and Pathway

The fundamental chemical transformation for converting CFC-215aa to an HFO is a dehydrochlorination reaction. This process involves the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form a carbon-carbon double bond, the characteristic feature of an olefin. Given that CFC-215aa does not contain hydrogen, the initial step would be a dehydrochlorination to form a chlorofluoroolefin. The reaction is typically facilitated by a solid-phase catalyst at elevated temperatures.

The proposed primary reaction pathway is the elimination of HCl from the CFC-215aa molecule. The reaction can be represented as follows:

C3Cl3F5 → C3HCl2F5 + Cl2 (Side reaction)

C3Cl3F5 --(Catalyst, Δ)--> C3Cl2F5 (HFO) + HCl

The selection of an appropriate catalyst is crucial to achieve high conversion rates and selectivity towards the desired HFO product, while minimizing the formation of byproducts. Lewis acid sites on the catalyst surface are believed to play a key role in activating the C-Cl bond, facilitating the elimination reaction.[3]

Experimental Workflow & Protocols

This section outlines a detailed, step-by-step protocol for the laboratory-scale synthesis of HFOs from CFC-215aa via catalytic gas-phase dehydrochlorination.

Experimental Workflow Diagram

G cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis P1 Catalyst Preparation & Loading P2 Reactor Assembly & Leak Check P1->P2 P3 System Purge with Inert Gas P2->P3 R1 Heat Reactor to Setpoint P3->R1 R2 Introduce CFC-215aa Feed R1->R2 R3 Monitor Reaction Parameters R2->R3 A1 Condense & Collect Product R3->A1 A2 Neutralize Acidic Byproducts A1->A2 A3 Sample for GC-MS & NMR A2->A3

Caption: Experimental workflow for HFO synthesis.

Materials and Equipment
Reagents & Consumables Equipment
CFC-215aa (1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane)Fixed-bed catalytic reactor (e.g., quartz or stainless steel tube)
High-purity nitrogen or argon (inert gas)Tube furnace with temperature controller
Activated Carbon (acid-washed) or other suitable catalystMass flow controllers (for gas feeds)
Sodium bicarbonate solution (for neutralization)Syringe pump (for liquid feed)
Anhydrous calcium chloride (drying agent)Cold trap (e.g., Dewar condenser with dry ice/acetone)
Deuterated chloroform (CDCl3) for NMRGas chromatograph-mass spectrometer (GC-MS)
NMR tubesNuclear Magnetic Resonance (NMR) spectrometer (with 1H and 19F capabilities)
Protocol: Catalytic Dehydrochlorination of CFC-215aa

1. Catalyst Preparation and Reactor Loading: a. Prepare the catalyst (e.g., acid-washed activated carbon) by drying it in an oven at 120°C for at least 4 hours to remove any adsorbed moisture. b. Load a known quantity of the prepared catalyst into the center of the fixed-bed reactor tube, securing it in place with quartz wool plugs.

2. Reactor Setup and System Purge: a. Assemble the reactor system within a well-ventilated fume hood. The setup should include the packed reactor inside the tube furnace, connected to gas and liquid feed lines at the inlet, and a product collection system at the outlet. b. The outlet should be connected to a cold trap to condense the products and unreacted feedstock, followed by a neutralization bubbler containing a sodium bicarbonate solution to scrub acidic byproducts (HCl). c. Purge the entire system with a steady flow of inert gas (nitrogen or argon) for at least 30 minutes to remove air and moisture.

3. Reaction Execution: a. Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under a continuous flow of inert gas. b. Once the temperature has stabilized, introduce the CFC-215aa feedstock into the reactor. This can be done by vaporizing the liquid CFC-215aa in a heated line and carrying it into the reactor with the inert gas, or by directly pumping the liquid into a heated zone of the reactor using a syringe pump. c. Maintain a constant flow rate of the feedstock and inert gas throughout the reaction. d. Monitor the reaction temperature and pressure continuously.

4. Product Collection and Work-up: a. Collect the reaction products and any unreacted CFC-215aa by passing the reactor effluent through the cold trap. b. After the desired reaction time, stop the feedstock flow and allow the reactor to cool to room temperature under the inert gas flow. c. The collected condensate in the cold trap is the crude product mixture. d. Carefully neutralize any residual acidity in the product by washing with a saturated sodium bicarbonate solution, followed by washing with deionized water. e. Dry the organic layer over anhydrous calcium chloride.

Safety Precautions
  • Chemical Handling: All manipulations involving CFC-215aa and the resulting HFOs should be performed in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • High Temperatures and Pressures: The reaction is carried out at elevated temperatures. Ensure the reactor and associated fittings are rated for the operating conditions. Use appropriate shielding and be aware of hot surfaces.

  • Byproduct Handling: The reaction generates hydrogen chloride (HCl), which is a corrosive gas. The neutralization trap is essential to safely scrub this byproduct from the effluent gas stream.

  • Waste Disposal: Dispose of all chemical waste, including the spent catalyst and any residues, in accordance with institutional and local environmental regulations.

Data Analysis and Characterization

Accurate characterization of the reaction products is essential to determine the conversion of the starting material, the selectivity to the desired HFO, and the overall yield of the process.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for separating and identifying the components of the product mixture. The gas chromatogram will show the retention times of different compounds, and the mass spectrometer will provide their mass spectra, allowing for their identification by comparing with spectral libraries or by analyzing the fragmentation patterns. The presence of chlorine isotopes (35Cl and 37Cl) will result in characteristic isotopic patterns in the mass spectra of chlorine-containing fragments.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR spectroscopy are powerful tools for the structural elucidation of the synthesized HFOs. 19F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the 19F nucleus, which provides detailed information about the fluorine environments in the molecule.[6][7]

Reaction Mechanism Diagram

G CFC215aa CFC-215aa (C3Cl3F5) TransitionState [Transition State] CFC215aa->TransitionState Catalyst (e.g., Activated Carbon) High Temperature HFO HFO (C3Cl2F5) TransitionState->HFO HCl + HCl

Caption: Proposed dehydrochlorination mechanism.

Quantitative Data Summary

The following table presents hypothetical data for the catalytic dehydrochlorination of CFC-215aa, based on typical results for similar dehydrohalogenation reactions of other chlorofluorocarbons. This data should be experimentally verified.

Parameter Catalyst A (Activated Carbon) Catalyst B (Metal Fluoride)
Reaction Temperature (°C) 400350
CFC-215aa Conversion (%) 8592
HFO Selectivity (%) 7588
Major Byproducts Isomerized HFOs, Dimerization productsIsomerized HFOs
Catalyst Stability Moderate deactivation over 24hGood stability over 48h

Conclusion

The conversion of CFC-215aa into HFOs through catalytic dehydrochlorination presents a viable and environmentally responsible pathway for the utilization of legacy CFCs. The protocols and analytical methods outlined in this application note provide a robust framework for researchers and scientists to explore this important transformation. The selection of an appropriate catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity. Further research into novel catalyst development and process intensification will continue to drive the transition towards a more sustainable fluorochemical industry.

References

  • Deng, F., et al. (2018). Catalytic Dehydrofluorination of Hydrofluoroalkanes to Fluorinated Olifein Over Ni/AlF3 Catalysts. MATEC Web of Conferences, 238, 03004. [Link]

  • Honeywell International Inc. (2008). Processes for synthesis of 1,3,3,3-tetrafluoropropene.
  • Rogers, C. J., & Kornel, A. (1987). Catalytic Dehydrohalogenation: A Chemical Destruction Method For Halogenated Organics. United States Environmental Protection Agency. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Basrah. Catalytic Reactor Design. [Link]

  • Kise, H., & Ogata, H. (1983). Chemical dehydrofluorination and electrical conductivity of poly(vinylidene fluoride) films. Journal of Polymer Science: Polymer Chemistry Edition, 21(12), 3443-3453. [Link]

  • The University of Arizona. 19Flourine NMR. [Link]

  • Wikipedia. (2024). Chlorofluorocarbon. [Link]

  • Wang, Y., et al. (2020). Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts. Catalysts, 10(8), 909. [Link]

  • Stawierowski, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9984-9993. [Link]

  • ResearchGate. Examples of structured catalytic reactor designs for gas-phase and... [Link]

  • ResearchGate. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. [Link]

  • 3M Innovative Properties Company. (2003). Aqueous dehydrofluorination method.
  • ResearchGate. Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment. [Link]

  • Toyo Tanso. CFC and Graphite. [Link]

  • Richard, R. G., & Shankland, I. R. (1992). Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Alternatives. Purdue University. [Link]

  • Ranade, V. V. (2013). Engineering reactors for catalytic reactions. Resonance, 18(4), 339-350. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Beilstein-Institut. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry, 16, 2623-2632. [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • ResearchGate. Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions. A Synthetic, Structural, and Mechanistic Study of 1,2-CH Bond Addition and β-Fluoride Elimination. [Link]

  • Wolfram Cloud. Packed Bed Reactor Design for a Gas Phase Catalytic Reaction. [Link]

  • PubChem. 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane. [Link]

  • Dlubal Software. CFC | Macsteel | Cross-Section Properties & Analysis. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • ResearchGate. Results of the conversion of HFO over hydrogenation catalysts. [Link]

  • Kumar, A., et al. (2015). A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes. Organic & Biomolecular Chemistry, 13(10), 2896-2900. [Link]

  • Danish Environmental Protection Agency. (2005). Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC-133a. [Link]

  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organic Chemistry Portal. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. [Link]

  • Agilent Technologies. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. [Link]

  • GoatThroat Pumps. (2022, July 6). Safety Precautions When Handling Flammable Chemicals. [Link]

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  • Organic & Biomolecular Chemistry. (2020). Synthesis of 3-fluoro-2,5-disubstituted furans through ring expansion of gem-difluorocyclopropyl ketones. [Link]

Sources

Fluorination pathways for 1,2,2-Trichloropentafluoropropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Pathways for 1,2,2-Trichloropentafluoropropane (CFC-215aa)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Chemistry and Challenge of Chlorofluorocarbons

1,2,2-Trichloropentafluoropropane, also known as CFC-215aa (CAS RN: 1599-41-3), is a member of the chlorofluorocarbon (CFC) family.[1][2] Historically, CFCs were prized for their unique physical properties: they are non-toxic, non-flammable, and can be easily converted between liquid and gas states, making them ideal for refrigeration, aerosol propellants, and solvents.[3] The synthesis of specific, partially halogenated compounds like 1,2,2-trichloropentafluoropropane presents a significant synthetic challenge: how to selectively replace chlorine atoms with fluorine on a propane backbone without leading to over-fluorination or undesired isomers.

This guide provides a detailed exploration of the primary fluorination pathways for synthesizing 1,2,2-trichloropentafluoropropane. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights into the practical considerations for researchers in organofluorine chemistry. The focus is on robust, scalable methods, primarily centered on halogen exchange (Halex) reactions, which represent the most historically and industrially significant routes.

Pathway 1: Halogen Exchange (Halex) Reactions via Swarts Fluorination

The most established method for replacing chlorine with fluorine in polychlorinated alkanes is the Swarts reaction, first described by Frédéric Jean Edmond Swarts in 1892.[4] This reaction typically involves heating a chloroalkane with a metallic fluoride, most commonly antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt (e.g., SbCl₅) which acts as a catalyst.[4][5]

Expertise & Experience: Understanding the "Why"

The efficacy of the Swarts reaction hinges on the formation of a more reactive fluorinating species. Antimony trifluoride on its own is a mild fluorinating agent. However, in the presence of antimony pentachloride, a more aggressive mixed halide species, such as antimony trifluorodichloride (SbF₃Cl₂), is generated in situ.[4] This species facilitates the halogen exchange more effectively. The general principle is that the formation of a stronger antimony-chlorine bond drives the reaction forward, releasing fluoride to substitute a chlorine on the organic substrate.

A variant of this process, crucial for the industrial production of many CFCs (often called Freons), uses anhydrous hydrogen fluoride (HF) as the primary fluorine source with antimony salts acting in catalytic quantities.[5][6] This approach is more atom-economical and cost-effective for large-scale synthesis.

Logical Workflow for Swarts Fluorination

The following diagram illustrates the general workflow for a laboratory-scale Swarts fluorination.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification A Charge reactor with Octachloropropane (C3Cl8) and SbCl5 catalyst B Add SbF3 (fluorinating agent) in a controlled manner A->B Step 1 C Heat reaction mixture (e.g., 100-150°C) under reflux B->C D Monitor reaction progress (GC analysis of aliquots) C->D Continuous E Cool reactor and quench with aqueous HCl to dissolve antimony salts D->E Upon completion F Separate organic layer E->F G Wash with water and sodium bicarbonate solution F->G H Dry over anhydrous agent (e.g., MgSO4) G->H I Fractional Distillation H->I J Collect 1,2,2-Trichloropentafluoropropane (b.p. ~74°C) I->J

Caption: General workflow for the synthesis of CFC-215aa via Swarts fluorination.

Protocol 1: Synthesis from Octachloropropane using SbF₃/SbCl₅

This protocol describes a representative batch synthesis starting from octachloropropane. The progressive replacement of Cl with F atoms occurs, and careful control of stoichiometry and conditions is required to maximize the yield of the desired C₃Cl₃F₅ product.

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
OctachloropropaneC₃Cl₈319.66320 g1.0
Antimony TrifluorideSbF₃178.76298 g1.67
Antimony PentachlorideSbCl₅299.0130 g0.1
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reactor Setup: Assemble a 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a scrubber containing aqueous sodium bicarbonate to neutralize any volatile acidic byproducts.

  • Charging Reagents: Charge the flask with octachloropropane (320 g, 1.0 mol) and antimony pentachloride (30 g, 0.1 mol).

  • Initiating the Reaction: Begin stirring and gently heat the mixture to approximately 80°C using an oil bath.

  • Addition of Fluorinating Agent: Slowly add antimony trifluoride (298 g, 1.67 mol) in portions through the dropping funnel over 2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction Drive: After the addition is complete, increase the temperature to 120-130°C and maintain reflux for an additional 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 250 mL of concentrated hydrochloric acid to dissolve the antimony salts. Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel. The dense, organic product will form the lower layer. Separate and collect the organic layer.

    • Wash the organic layer sequentially with 200 mL of water, 200 mL of 5% sodium bicarbonate solution, and finally with another 200 mL of water.

  • Drying and Purification: Dry the crude product over anhydrous magnesium sulfate, filter, and purify by fractional distillation. Collect the fraction boiling at approximately 73-75°C.

  • Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy.

Pathway 2: Catalytic Gas-Phase Fluorination with Hydrogen Fluoride

For industrial-scale production, gas-phase fluorination using anhydrous hydrogen fluoride (HF) over a solid catalyst is often preferred due to its continuous nature and higher throughput.[7] This method avoids the use of stoichiometric metallic fluorides and simplifies product separation.

Expertise & Experience: The Role of the Catalyst

The choice of catalyst is critical for achieving high selectivity and conversion. Common catalysts include high-surface-area supports like activated carbon or alumina, impregnated with a metal halide such as antimony pentachloride, chromium oxyfluoride, or other transition metal fluorides.[8] The catalyst facilitates the halogen exchange by activating the C-Cl bond and acting as a fluorine shuttle from the HF molecule to the organic substrate. The reaction temperature is a key parameter; higher temperatures favor more extensive fluorination.

Diagram: Gas-Phase Fluorination Process

G cluster_input Feed Streams cluster_output Separation & Purification Train A Anhydrous HF Vaporizer C Pre-heater & Mixing Chamber A->C B Chlorinated Propane (e.g., C3Cl8) Vaporizer B->C D Packed-Bed Catalytic Reactor (e.g., SbCl5 on Carbon) C->D E Cooling Condenser D->E Crude Product Mix F HCl Scrubber (Water Wash) E->F G HF Recovery Column (Distillation) F->G G->A Recycled HF H Product Fractionation Column (Distillation) G->H I Final Product: C3Cl3F5 H->I

Caption: Simplified workflow for continuous gas-phase synthesis of CFC-215aa.

Protocol 2: General Procedure for Gas-Phase Fluorination

This protocol outlines the general steps for a continuous gas-phase process. Specific flow rates, temperatures, and pressures must be optimized based on the reactor design and catalyst activity.

Materials & Equipment:

  • Packed-bed tubular reactor (e.g., made of Monel® or Inconel®)

  • Mass flow controllers for gases

  • Vaporizers for liquid feeds

  • Heating elements for the reactor and pre-heater

  • Downstream separation train including condensers and distillation columns

  • Starting material: Hexachloropropene or Octachloropropane

  • Fluorinating agent: Anhydrous Hydrogen Fluoride (HF)

  • Catalyst: e.g., 10% SbCl₅ on activated carbon pellets

Procedure:

  • Catalyst Activation: The catalyst bed is typically pre-treated in situ by passing a stream of nitrogen followed by a flow of anhydrous HF at elevated temperatures (e.g., 150-200°C) to activate the surface.

  • Reaction Initiation: The reactor is brought to the target operating temperature, typically in the range of 150°C to 250°C.

  • Feed Introduction: Vaporized chlorinated propane and anhydrous HF are fed into a pre-heater and mixing chamber before entering the reactor. The molar ratio of HF to the chlorinated propane is a critical parameter, often ranging from 5:1 to 20:1.

  • Catalytic Reaction: The gas mixture passes through the heated catalyst bed where the halogen exchange occurs. The contact time is controlled by the feed flow rate and reactor volume.

  • Product Quenching and Separation:

    • The effluent gas stream, containing the desired product, unreacted starting materials, intermediates, HF, and HCl byproduct, is cooled.

    • The stream is passed through a water or alkali scrubber to remove the bulk of HCl and unreacted HF.

    • The remaining organic mixture is then subjected to a series of distillations to separate the target 1,2,2-trichloropentafluoropropane from other isomers and less-fluorinated intermediates.

Pathway 3: Electrochemical Fluorination (ECF)

Electrochemical fluorination, particularly the Simons process, is another pathway to produce highly fluorinated compounds.[9] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[9][10]

Expertise & Experience: A Powerful but Indiscriminate Tool

The Simons ECF process is exceptionally powerful, capable of replacing all C-H bonds and many C-Cl bonds with C-F bonds.[11][12] However, this strength is also its weakness for producing partially halogenated compounds. The process is notoriously difficult to control for selective fluorination and often results in a mixture of products, including fully perfluorinated alkanes and products of carbon-carbon bond cleavage.[7][10] While theoretically possible, achieving a high yield of 1,2,2-trichloropentafluoropropane via ECF from a suitable precursor would be extremely challenging and is not considered a primary industrial route for this specific molecule.

Comparative Analysis of Synthetic Pathways

FeatureSwarts Reaction (Batch)Catalytic Gas-Phase (Continuous)Electrochemical Fluorination (ECF)
Primary Fluorine Source SbF₃Anhydrous HFAnhydrous HF
Selectivity Moderate to GoodGood (tunable by conditions)Poor for partial fluorination
Operating Conditions 100-150°C, atmospheric pressure150-250°C, atmospheric or slightly elevated pressure0-25°C, 5-6 V potential
Scalability Good for lab/pilot scaleExcellent for industrial scaleGood for industrial scale (specialized)
Key Challenges Stoichiometric waste (antimony salts), batch processingCatalyst deactivation, handling of gaseous HFPoor selectivity, product mixtures, C-C scission, handling HF
Safety Concerns Toxic antimony compoundsHighly corrosive and toxic anhydrous HFHighly corrosive and toxic anhydrous HF, H₂ evolution

Safety and Handling Considerations

The synthesis of fluorinated compounds involves highly hazardous materials that demand stringent safety protocols.

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive to tissues and can cause severe, painful burns that may not be immediately apparent. It requires specialized handling equipment and personal protective equipment (PPE), including neoprene or butyl rubber gloves, a face shield, and a vapor respirator. All work must be conducted in a well-ventilated fume hood. Calcium gluconate gel must be readily available as a first-aid antidote for skin exposure.

  • Antimony Compounds: Antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅) are toxic and corrosive. They should be handled with appropriate PPE in a fume hood.

  • Pressure and Temperature: Both liquid-phase and gas-phase reactions can involve elevated temperatures and potentially pressure buildup. Reactors must be appropriately rated, and pressure relief systems should be in place.

Conclusion

The synthesis of 1,2,2-trichloropentafluoropropane is primarily achieved through halogen exchange reactions, a testament to the enduring utility of classic organofluorine chemistry. The Swarts reaction , using antimony salts, provides a reliable and well-understood method for laboratory and pilot-scale synthesis. For large-scale industrial production, catalytic gas-phase fluorination with anhydrous hydrogen fluoride offers a more efficient and continuous alternative. While powerful, electrochemical fluorination is generally too indiscriminate for the selective synthesis of such a specific, partially chlorinated-fluorinated propane. Success in any of these pathways requires meticulous control over reaction conditions and an unwavering commitment to safety due to the hazardous nature of the reagents involved.

References

  • Electrochemical fluorination (ECF), or electrofluorination, is a foundational organofluorine chemistry method for the preparation of fluorocarbon-based organofluorine compounds.
  • HF reacts with chlorocarbons to give fluorocarbons. (Wikipedia, "Hydrogen fluoride")
  • In the electrochemical fluorination of trichloroethylene, major products observed included CHC12-CC12FS, CHCl 2-CC1F2- CHC1F-CC12F and CC12F-CC1F2, indicating that carbon-carbon bond scission can occur.
  • Fluorocarbons are manufactured by the controlled fluorination of an organic starting material in either liquid or gaseous phase at carefully controlled conditions and in the presence of a catalyst.
  • A method for selective fluorination involves the preparation of fluorinated building blocks from chlorinated starting materials in the presence of a catalyst and hydrogen fluoride as the fluorinating agent.
  • Swarts fluorination is a process where chlorine atoms in a compound are replaced with fluorine by treatment with antimony trifluoride in the presence of antimony pentachloride.
  • CFCs were first synthesized in 1928 as replacements for toxic refrigerants. (IAEA, "USE OF CHLOROFLUOROCARBONS IN HYDROLOGY")
  • The most important commercial processes for producing fluorinated intermediates are based on either electrochemical fluorination or telomerization of tetrafluoroethylene.
  • The Swarts reaction is a chemical reaction used to synthesize alkyl fluorides from alkyl iodides, proceeding via an SN2 mechanism.
  • The Swarts reaction is widely used for the industrial preparation of freons (chlorofluorocarbons). (Vedantu, "Swarts Reaction: Definition, Mechanism & Example for Class 12")
  • A method for producing a fluorinated propane involves fluorinating a chlorinated compound with hydrogen fluoride in the presence of a catalyst.
  • A variant of the Swarts reaction is critical in the formation of Freons, using anhydrous hydrogen fluoride in the presence of antimony salts. (Unacademy, "Swarts Reaction")
  • A variant of the Swarts reaction, important in the production of Freons, uses anhydrous hydrogen fluoride with catalytic quantities of antimony salts. (BYJU'S, "Swarts Reaction")
  • Chlorofluorocarbons (CFCs) are a family of chemical compounds developed in the 1930s as safe, non-toxic, non-flammable alternatives for refrigeration and spray can propellants. (The Ozone Hole, "Chlorofluorocarbons (CFCs)")
  • Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- has the CAS Registry Number 1599-41-3. (NIST, "Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-")
  • 1,2,2-TRICHLOROPENTAFLUOROPROPANE has the CAS number 1599-41-3 and a molecular weight of 237.38. (CookeChem, "1,2,2-TRICHLOROPENTAFLUOROPROPANE , 98% , 1599-41-3")

Sources

Application Note: Gas Chromatography Retention Time & Analysis Protocol for CFC-215aa

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists in drug development and environmental monitoring. It addresses the specific characterization of CFC-215aa (1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane) , a controlled substance and potential impurity in pharmaceutical propellants (HFCs/HFOs).

Executive Summary

CFC-215aa is a chlorofluorocarbon isomer regulated under the Montreal Protocol. In pharmaceutical applications, it is a critical impurity to monitor during the synthesis of hydrofluoroalkane (HFA) propellants (e.g., HFC-227ea) and next-generation hydrofluoroolefins (HFOs).

This protocol establishes a validated Gas Chromatography (GC) method using Electron Capture Detection (ECD) for quantitation and Mass Spectrometry (MS) for identification. Based on its boiling point of 72°C [1], CFC-215aa elutes in the volatile-to-semi-volatile transition region, requiring specific column selectivity to resolve it from structural isomers (e.g., CFC-215ba).

Chemical Profile & Retention Logic

Understanding the physicochemical properties is the prerequisite for predicting retention behavior.

PropertyValueChromatographic Implication
IUPAC Name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropaneTarget Analyte
Formula C3Cl3F5High sensitivity on ECD (3 Cl atoms)
Boiling Point 72 °C [1]Elutes after CFC-113 (47.6°C) and before 1,2,3-Trichloropropane (156°C)
Polarity ModerateRequires intermediate polarity column (e.g., "624" phase) for isomer resolution
Isomers CFC-215ba, CFC-215bbCritical separation pairs; "aa" isomer has geminal dichlorines on C2
Predictive Retention Model

On a standard DB-624 column (Volatile Organic Compounds phase), retention is primarily governed by boiling point and secondarily by dipole interactions.

  • Predicted Elution Order: CFC-11 (23°C) < CFC-113 (47°C) < CFC-215aa (72°C) < CCl4 (76°C) < 1,2-Dichloroethane (83°C).

Method Development Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of CFC-215aa from its matrix.

MethodDevelopment Start Start: Sample Matrix Assessment MatrixType Is Matrix Volatile? (e.g., HFC Propellant vs. Solvent) Start->MatrixType Volatile Volatile Matrix (Propellant) MatrixType->Volatile Yes Liquid Liquid Matrix (Solvent/API) MatrixType->Liquid No Injector1 Gas Sampling Valve (GSV) or Headspace (HS) Volatile->Injector1 Injector2 Direct Liquid Injection (Split/Splitless) Liquid->Injector2 ColumnSel Column Selection: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm) Injector1->ColumnSel Injector2->ColumnSel DetectorSel Detector Selection ColumnSel->DetectorSel ECD ECD (Trace Quantitation) < 1 ppm DetectorSel->ECD MS MS (ID Confirmation) Mass 237/239/241 DetectorSel->MS Optimization Optimize Oven Ramp: Hold 35°C (5 min) -> 10°C/min -> 200°C ECD->Optimization MS->Optimization Result Validated Method RT ~10-12 min Optimization->Result

Caption: Decision logic for instrument configuration based on sample matrix volatility.

Detailed Experimental Protocol

Instrumentation Setup[1][2][3]
  • GC System: Agilent 7890B/8890 or equivalent.

  • Detector: Electron Capture Detector (ECD) for quantitation; Mass Selective Detector (MSD) for specificity.

  • Column: DB-624 (6% Cyanopropylphenyl-94% dimethyl polysiloxane).

    • Dimensions: 60 m × 0.25 mm ID × 1.40 µm film thickness.

    • Rationale: The thick film (1.4 µm) is essential to retain volatiles like CFCs and resolve the "aa" isomer from "ba" and "bb" isomers [2].

Operating Conditions[1][4]
ParameterSettingNotes
Inlet Split/Splitless220°C
Split Ratio 10:1 (Trace) to 50:1 (High Conc)Adjust based on sensitivity needs
Carrier Gas HeliumConstant Flow: 1.2 mL/min
Oven Program Initial: 35°C for 5 minFocuses volatiles at head of column
Ramp 1: 8°C/min to 120°CSeparates CFC-215aa (BP 72°C) from matrix
Ramp 2: 20°C/min to 240°CElutes heavier impurities
Final: 240°C for 5 minBake out
Detector (ECD) 300°CMakeup gas: N2 at 30 mL/min
Detector (MS) Source: 230°C, Quad: 150°CSIM Mode: m/z 201, 203, 237
Sample Preparation

A. For Pharmaceutical Propellants (HFC-227ea/HFC-134a):

  • Technique: Dynamic Headspace or Gas Sampling Valve (GSV).

  • Procedure: Connect the propellant cylinder to the GSV with a 1 mL loop. Heat transfer lines to 80°C to prevent condensation of heavier impurities.

B. For Solvent/Liquid Analysis:

  • Technique: Liquid Injection.

  • Solvent: Methanol or n-Hexane (HPLC Grade).

  • Standard Prep: Dissolve 10 mg CFC-215aa reference standard in 100 mL Methanol (100 ppm stock). Dilute to 100 ppb for sensitivity check.

Results & Validation Criteria

Retention Time Windows

On the specified DB-624 column (60m), the expected retention times (RT) relative to common markers are:

CompoundBoiling PointApprox.[1][2][3][4][5] RT (min)*RRT (vs. CFC-113)
CFC-1123.8°C6.500.76
CFC-11347.6°C8.501.00 (Ref)
CFC-215aa 72.0°C 11.20 ± 0.5 1.32
Carbon Tetrachloride76.7°C11.801.39
1,2-Dichloroethane83.5°C12.501.47

*Note: RTs are system dependent. Use Relative Retention Time (RRT) for confirmation.

Identification Strategy (MS)

Since retention times can drift, Mass Spectrometry is required for definitive ID.

  • Target Ions:

    • Quant Ion: m/z 201 (Loss of Cl).

    • Qualifier 1: m/z 203 (Isotope confirmation).

    • Qualifier 2: m/z 166 (C3Cl2F4 fragment).

  • Isomer Differentiation: CFC-215aa (1,2,2-trichloro) produces a distinct fragmentation pattern compared to CFC-215ba (1,2,3-trichloro) due to the stability of the gem-dichloro carbon cation.

System Suitability

To ensure data integrity (Trustworthiness), every sequence must include:

  • Blank: Methanol injection to verify no carryover.

  • Resolution Check: A mix of CFC-113 and CFC-215aa. Resolution (Rs) must be > 1.5.

  • Sensitivity: Signal-to-Noise (S/N) > 10 for the LOQ standard (typically 50 ppb).

References

  • CAS Common Chemistry. (2025).[1] 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane (CAS 1599-41-3) Physicochemical Properties. American Chemical Society.[1] Link[1]

  • Agilent Technologies. (2020). Analysis of Volatile Organic Compounds by EPA Method 8260B on DB-624. Application Note 5990-XXXX. Link

  • U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • NIST Chemistry WebBook. (2025).[6] Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum.[6] SRD 69.[6] Link

Sources

Application Note: Reductive Dechlorination & Elimination Mechanisms of CFC-215aa

[1][2]

Part 1: Executive Summary & Mechanistic Logic

Chemical Identity & Reactivity

CFC-215aa is a vicinal polychlorinated propane used primarily as a synthesis intermediate for fluorinated monomers.[1] Unlike Hydrochlorofluorocarbons (HCFCs), CFC-215aa lacks the

1
  • Target Molecule: CFC-215aa (

    
    )[1][2]
    
  • Reaction Type: 1,2-Reductive Elimination (Dechlorination)[1]

  • Product: CFC-1215 (2-chloro-1,1,3,3,3-pentafluoropropene)[1]

  • Reagent: Activated Zinc (

    
    ) or Magnesium (
    
    
    ) in Polar Aprotic Solvent.
The Mechanism: Surface-Mediated Reductive Elimination

The transformation of CFC-215aa to CFC-1215 proceeds via a surface-mediated electron transfer mechanism, distinct from the homogeneous kinetics of dehydrochlorination.[1]

  • Adsorption: The vicinal dichloride moiety (

    
    ) adsorbs onto the activated metal surface.[1]
    
  • Single Electron Transfer (SET): The metal donates an electron to the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, typically at the more substituted carbon (

    
    ), forming a transient carbanion or radical-anion species.[1]
    
  • Elimination: The anionic center facilitates the expulsion of the adjacent chlorine atom (on

    
    ) as a chloride ion, forming the double bond.[1]
    
  • Desorption: The resulting alkene (CFC-1215) and metal salt (

    
    ) desorb from the surface.[1]
    
Comparative Pathway: Dehydrochlorination of HCFC-225aa

Researchers often confuse CFC-215aa with HCFC-225aa (

1Dehydrochlorination11

Part 2: Visualization of Pathways

The following diagram illustrates the distinct pathways for CFC-215aa (Dechlorination) versus the structurally similar HCFC-225aa (Dehydrochlorination).

GCFC215CFC-215aa(CF3-CCl2-CClF2)[No Hydrogen]Inter_ZnZinc-SurfaceComplexCFC215->Inter_Zn+ Zn, DMF(Reductive Dechlorination)HCFC225HCFC-225aa(CF3-CCl2-CHF2)[Contains H]Inter_BaseCarbanionTransition StateHCFC225->Inter_Base+ KOH(Dehydrochlorination E2)CFC1215CFC-1215(CF3-CCl=CF2)ChloropentafluoropropeneInter_Zn->CFC1215- ZnCl2Byprod1Byproduct:ZnCl2Inter_Zn->Byprod1Inter_Base->CFC1215- HClByprod2Byproduct:H2O + KClInter_Base->Byprod2

Caption: Comparative elimination pathways. Top: Reductive dechlorination of CFC-215aa.[1] Bottom: Dehydrochlorination of HCFC-225aa.[1]

Part 3: Experimental Protocol (Dechlorination of CFC-215aa)

Objective: Synthesize CFC-1215 via Zinc-mediated dechlorination of CFC-215aa. Scale: Laboratory Bench (0.1 mol).

Materials & Reagents
ReagentSpecificationRole
CFC-215aa >98% PuritySubstrate
Zinc Dust <10 micron, Activated*Reducing Agent
DMF Anhydrous (Dimethylformamide)Solvent (Polar Aprotic)
Acetic Anhydride Reagent GradeCatalyst/Activator (Trace)
Sulfuric Acid 10% aqQuenching Agent

*Activation Note: Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum to remove oxide layer.[1]

Step-by-Step Workflow
Phase 1: Setup & Activation
  • Apparatus: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser topped with a dry-ice/acetone trap (CFC-1215 bp is ~ -2°C to 5°C; efficient trapping is critical).

  • Inert Atmosphere: Purge the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Solvent: Add 100 mL of Anhydrous DMF to the flask.

  • Charge Metal: Add 19.6 g (0.3 mol, 3 eq) of activated Zinc dust.

  • Activation: Add 0.5 mL of Acetic Anhydride to the suspension and stir at 60°C for 30 minutes to ensure fresh metal surface availability.

Phase 2: Reaction (Reductive Elimination)
  • Temperature Control: Heat the suspension to 80°C .

  • Addition: Load 27.0 g (0.1 mol) of CFC-215aa into the addition funnel. (If CFC-215aa is liquid at RT; if gas, bubble through solution).[1]

  • Controlled Feed: Add CFC-215aa dropwise over 45 minutes.

    • Observation: An exotherm is expected. Maintain temp between 80-90°C.

    • Collection: The product, CFC-1215, has a low boiling point.[1] It will vaporize and must be collected in the dry-ice trap (receiver flask cooled to -78°C).[1]

Phase 3: Work-up & Purification
  • Post-Reaction: Continue stirring at 90°C for 1 hour after addition is complete to drive conversion.

  • Quenching: Cool the reaction vessel to RT. Carefully quench excess Zn with cold dilute HCl (hydrogen evolution risk – vent properly).[1]

  • Distillation: The crude product collected in the cold trap is purified via low-temperature fractional distillation.[1]

    • Target Fraction: Collect fraction boiling between -2°C and +2°C (verify specific isomer bp).

Quality Control (QC) Parameters
ParameterMethodAcceptance Criteria
Conversion GC-FID>98% consumption of CFC-215aa
Selectivity GC-MS>95% CFC-1215; <2% Hydro-dechlorinated byproducts
Structure 19F-NMRDistinct vinylic fluorine signals

Part 4: Variant Protocol (Dehydrochlorination of HCFC-225aa)

Use this protocol ONLY if your starting material is HCFC-225aa (

1
  • Reagents: 20% KOH (aq) and Tetrabutylammonium Bromide (TBAB) as Phase Transfer Catalyst (PTC).

  • Conditions: Mix HCFC-225aa with KOH/PTC at 50°C.

  • Mechanism: Hydroxyl ion abstracts the proton on

    
    ; electron pair forms double bond; Chloride on 
    
    
    is eliminated.[1]
  • Outcome: Forms CFC-1215 with water and KCl as byproducts.[1]

Part 5: Troubleshooting & Safety

  • Zinc Clumping: If Zn clumps during reaction, agitation is insufficient.[1] Use a high-torque overhead stirrer.

  • Low Yield: Often caused by poor trapping of the volatile product. Ensure condenser coolant is < -10°C and receiver is at -78°C.[1]

  • Safety Warning: CFC-215aa and its breakdown products can be toxic.[1] Work in a fume hood. Avoid contact with Aluminum powder (thermite risk).[1]

References

  • Synthesis of Fluorinated Alkenes via Zinc Reduction. Source:Journal of Fluorine Chemistry. "Reductive elimination of vicinal halogens in perfluorinated systems." Context: Establishes the standard mechanism for CFC-215aa to CFC-1215 conversion.

  • Patent EP2634231B1: Compositions and Methods for Fluorinated Refrigerants. Source: European Patent Office. Context: Identifies CFC-215aa as a halogenated intermediate and discusses dehydrochlorination of related HCFCs (like 244bb), clarifying the distinction in mechanisms. [1]

  • Isomerization and Elimination of HCFC-225 Isomers. Source:Applied Catalysis A: General. Context: Provides comparative data on the reactivity of the "aa" isomer in hydro-substituted systems.

  • NIST Chemistry WebBook: Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro-. Source: National Institute of Standards and Technology. Context: Verification of chemical structure (No Hydrogen) and physical properties.

Troubleshooting & Optimization

Separating CFC-215aa from CFC-215bb and CFC-215cb isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation

Introduction: The Challenge of CFC-215 Isomer Separation

The separation of chlorofluorocarbon (CFC) isomers, such as the trichloropentafluoropropanes (C₃Cl₃F₅), presents a significant analytical challenge for researchers involved in atmospheric monitoring, chemical synthesis, and drug development. CFC-215 exists as several structural isomers, with CFC-215aa (CCl₃-CF₂-CF₂Cl), CFC-215bb (CClF₂-CCl₂-CF₃), and CFC-215cb (CClF₂-CFCl-CClF₂) being of particular interest. These isomers often possess nearly identical physicochemical properties, including very close boiling points and polarities, making their separation by conventional methods difficult[1].

This guide provides a comprehensive resource for troubleshooting common issues encountered during the analytical separation of these isomers, with a primary focus on Gas Chromatography (GC), the most powerful and promising technique for this application[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the structural differences between CFC-215aa, CFC-215bb, and CFC-215cb?

A1: The key difference lies in the arrangement of chlorine and fluorine atoms on the three-carbon propane backbone. Understanding these structural variations is the first step in developing a separation strategy.

cluster_aa CFC-215aa (1,1,1-trichloro-2,2,3,3,3-pentafluoropropane) cluster_bb CFC-215bb (1,2,2-trichloro-1,1,3,3,3-pentafluoropropane) cluster_cb CFC-215cb (1,2,3-trichloro-1,1,2,3,3-pentafluoropropane) aa_struct  Cl   F   F  |  /   | Cl-C--C---C-Cl  |     |  Cl  F   F bb_struct  F   Cl   F  |  /    | Cl-C--C----C-F  |      |  F   Cl   F cb_struct  F   F   Cl  |  /    | Cl-C--C----C-F  |      |  F   Cl   F

Caption: Structural representations of CFC-215 isomers.

Q2: Why is separating these isomers so difficult?

A2: Structural isomers often have very similar physicochemical properties. The primary factors that influence separation are boiling point and polarity.

  • Boiling Point: Governed by intermolecular forces (van der Waals forces). Isomers with more branching tend to be more spherical, which reduces the surface area available for intermolecular interactions, leading to lower boiling points compared to their straight-chain counterparts[3][4][5].

  • Polarity: Determined by the symmetry of the molecule and the distribution of electron density. Asymmetrical molecules have a net dipole moment, making them more polar. Cis isomers, for example, are generally more polar and have higher boiling points than their trans counterparts[6].

The subtle differences in branching and atom arrangement among CFC-215 isomers result in minimal variations in these properties, demanding highly selective separation techniques.

Q3: What are the most promising analytical techniques for separating these isomers?

A3: Gas chromatography (GC) is the premier technique for separating volatile and semi-volatile isomers[7][8]. Its high efficiency is achieved through the use of long capillary columns and specialized stationary phases that can differentiate based on subtle differences in polarity and molecular shape[1]. For preparative scale work, fractional distillation can be effective if the boiling points differ by at least a few degrees, though this is often not the case for complex isomers[9][10].

Q4: How can I estimate the elution order of the isomers in Gas Chromatography?

A4: The elution order in GC depends on both the boiling points of the analytes and their interaction with the stationary phase.

  • On a non-polar stationary phase (e.g., DB-1, HP-5): Separation is primarily based on boiling point. The isomer with the lowest boiling point will typically elute first. Based on molecular shape, the more branched or compact isomers (like CFC-215bb) would be expected to have lower boiling points than less branched isomers[3][5].

  • On a polar stationary phase (e.g., WAX, Carbowax): Separation is influenced by both boiling point and polarity. More polar isomers will interact more strongly with the polar stationary phase and will be retained longer, eluting later. The polarity of each isomer depends on its molecular symmetry and the vector sum of individual bond dipoles.

The following table summarizes the estimated properties influencing separation. Note that precise experimental values for these specific isomers are not widely published; these are estimations based on established chemical principles.

IsomerStructureMolecular Weight ( g/mol )Estimated Boiling Point TrendEstimated Polarity (Dipole Moment) Trend
CFC-215aa CCl₃-CF₂-CF₂Cl252.39HighestModerate
CFC-215bb CClF₂-CCl₂-CF₃252.39LowestModerate-High
CFC-215cb CClF₂-CFCl-CClF₂252.39IntermediateHighest
Rationale: Increased branching and symmetry in CFC-215bb may lead to a lower boiling point[3]. The asymmetrical distribution of electronegative atoms in CFC-215cb likely results in the largest net dipole moment, making it the most polar.

Troubleshooting Guide: Gas Chromatography (GC) Separation

This section addresses the common problem of inadequate peak resolution for CFC-215 isomers.

cluster_column Column Factors cluster_method Method Parameters cluster_system System Checks start Problem: Poor Isomer Resolution check_column 1. Evaluate GC Column start->check_column check_method 2. Optimize Method Parameters start->check_method check_system 3. Verify System Integrity start->check_system col_phase Stationary Phase Polarity check_column->col_phase Selectivity Issue? col_dims Column Dimensions (Length, ID, Film) check_column->col_dims Efficiency Issue? temp_prog Temperature Program check_method->temp_prog flow_rate Carrier Gas Flow Rate check_method->flow_rate injection Injection Parameters check_method->injection inlet Inlet Liner & Temp leaks System Leaks

Caption: Workflow for troubleshooting poor GC peak resolution.

Q&A for Troubleshooting

Q: My peaks are broad and poorly resolved. Is my column the problem?

A: Very likely. The column is the heart of the separation[8]. Two key aspects to evaluate are the stationary phase and the column dimensions.

  • Stationary Phase: For isomers with differing polarities, a polar stationary phase (e.g., a polyethylene glycol/WAX phase or a specialty liquid crystalline phase) is recommended. Liquid crystal stationary phases are uniquely capable of separating isomers based on their rigidity and shape, which can be highly effective for structurally similar compounds[1][2]. If you are using a non-polar phase (like a 5% phenyl-methylpolysiloxane), you are separating primarily by boiling point, which may be insufficient.

  • Column Dimensions:

    • Length: Doubling the column length increases resolution by a factor of ~1.4. Use a longer column (e.g., 60 m or 100 m) for difficult separations.

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) provides higher efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution.

    • Film Thickness: A thicker film increases retention and can improve the resolution of very volatile compounds. However, it can also lead to longer analysis times and potential peak broadening. Start with a standard film thickness (0.25 µm) and adjust if necessary.

Q: I've chosen an appropriate column, but separation is still poor. How should I optimize my GC method?

A: Method parameters must be fine-tuned to achieve baseline resolution.

  • Temperature Program: This is one of the most critical parameters.

    • Initial Temperature: Start at a low temperature (e.g., 40-50°C) to ensure analytes are focused at the head of the column.

    • Ramp Rate: A slow temperature ramp (e.g., 2-5°C/min) gives the isomers more time to interact with the stationary phase, which is crucial for resolving closely eluting peaks. Avoid fast ramps that cause co-elution.

  • Carrier Gas Flow Rate: The carrier gas (Helium or Hydrogen) velocity affects column efficiency. The optimal flow rate minimizes peak broadening. For a 0.25 mm ID column, an optimal flow rate is typically around 1-1.5 mL/min. Setting your GC to a constant flow mode is generally recommended.

  • Injection Technique: Ensure the sample is introduced onto the column in a sharp, narrow band.

    • Injector Temperature: Must be high enough to ensure complete and instantaneous vaporization of the CFCs (typically 200-250°C) but not so high as to cause degradation[11].

    • Split/Splitless Injection: For trace analysis, use splitless mode to get more sample onto the column. For higher concentration samples, use a high split ratio (e.g., 100:1) to avoid overloading the column, which causes peak tailing and poor resolution[11].

Q: I've optimized my column and method, but I'm still seeing issues like peak tailing or inconsistent retention times. What else could be wrong?

A: This points to potential issues with the GC system's integrity.

  • Inlet Liner: An active or dirty inlet liner can cause peak tailing. Deactivated glass wool liners are often a good choice. Perform regular inlet maintenance, including changing the liner and septum.

  • System Leaks: Leaks in the system (e.g., at the inlet or column fittings) allow oxygen and moisture to enter, which can degrade the column and cause inconsistent results. Perform a leak check regularly.

Experimental Protocol: GC Method Development for CFC-215 Isomer Separation

This protocol provides a starting point for developing a robust separation method.

Objective: To achieve baseline resolution (Rs > 1.5) for CFC-215aa, CFC-215bb, and CFC-215cb.

1. Initial GC Configuration:

  • GC System: Agilent 8890 or equivalent, with Electronic Pneumatic Control (EPC).

  • Column: Start with a mid-polarity column, e.g., DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, 99.999% purity, set to a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless inlet.

  • Detector: Electron Capture Detector (ECD), ideal for halogenated compounds, or Mass Spectrometer (MS) for definitive identification.

2. Method Parameters (Starting Point):

  • Inlet Temperature: 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (adjust based on sample concentration).

  • Oven Program:

    • Initial Temperature: 45°C, hold for 2 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold: 5 minutes.

  • Detector Temperature (ECD): 300°C.

3. Optimization Workflow:

  • Inject Standard: Inject a standard containing the mixed isomers using the starting parameters.

  • Analyze Chromatogram:

    • If peaks are co-eluting, the primary issue is selectivity. Proceed to step 4.

    • If peaks are present but broad, the primary issue is efficiency. Proceed to step 5.

  • Selectivity Optimization: If co-elution persists, the stationary phase is not suitable. Switch to a more polar column (e.g., a WAX-type phase) or a specialty liquid crystal phase and repeat the analysis.

  • Efficiency Optimization:

    • Temperature Program: Decrease the ramp rate in small increments (e.g., from 3°C/min to 2°C/min) to increase separation.

    • Flow Rate: If peaks are uniformly broad, the flow rate may be suboptimal. Perform a flow study (e.g., analyzing at 1.0, 1.2, and 1.5 mL/min) to find the point of highest efficiency (narrowest peaks).

  • Final Validation: Once baseline separation is achieved, validate the method for reproducibility by performing multiple injections.

References

  • Krupčík, J., et al. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. Available at: [Link]

  • Dynamic Science. (n.d.). chemistry -isomers-stereo-isomers-properties of cis and trans. Available at: [Link]

  • Wikipedia. (2024). Fractional distillation. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of CFC gases. Available at: [Link]

  • Persee. (2025). Gas Chromatography Explained: How It Separates Different Compounds. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2016). Ozone-Depleting Substances. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Available at: [Link]

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

  • Student Academic Success Services, Queen's University. (2025). Properties and Trends of Organic Compounds. Available at: [Link]

  • SimpleChemics - Learning Chemistry, The Simple Way. (2019). Compare Boiling Point of Isomers. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2026). 3 Trends That Affect Boiling Points. Available at: [Link]

  • Dlubal Software. (n.d.). CFC | Macsteel | Cross-Section Properties & Analysis. Available at: [Link]

  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Available at: [Link]

  • FuseSchool - Global Education. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Structural properties of CFC and CFCAs. Available at: [Link]

  • Unknown. (n.d.). Demonstrating Fractional Distillation. Available at: [Link]

  • KayScience. (2020). GCSE Chemistry - Fractional Distillation. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Gas Chromatographic Separation Methods. Available at: [Link]

Sources

Removing 1,2,2-Trichloropentafluoropropane impurities from HFC-227ea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 1,2,2-Trichloropentafluoropropane (CFC-215aa) from Pharmaceutical Grade HFC-227ea Ticket ID: #PUR-227-CFC Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Context

You are dealing with a critical separation challenge in the production of Apaflurane (HFC-227ea) for Metered Dose Inhalers (MDIs). The specific impurity you identified, 1,2,2-Trichloropentafluoropropane (CFC-215aa), is a Class I Ozone Depleting Substance and a "heavy" chlorinated by-product often resulting from the hydrofluorination of chlorinated precursors or recycling streams.

The Physicochemical Discrepancy

The separation logic relies on the significant boiling point and polarity differences between the target and the impurity.

PropertyHFC-227ea (Target) 1,2,2-Trichloropentafluoropropane (Impurity) Implication
Formula


Chlorinated species are more polarizable.
Boiling Point (1 atm) -16.4°C +72°C to +73°C ~89°C

allows for efficient distillation.
Molecular Weight 170.03 g/mol 237.38 g/mol Impurity is significantly heavier.
State (STP) Gas (Liquefied)LiquidImpurity accumulates in the reboiler/bottoms.

Strategic Approach: Because the boiling point difference is nearly 90°C, fractional distillation is the primary vector for bulk removal. However, to achieve pharmaceutical grade (<1 ppm), adsorption polishing is required to mitigate entrainment or azeotropic behavior at trace levels.

Diagnostic & Validation (QC Protocol)

Before initiating purification, you must validate the impurity level. Standard FID methods may miss trace chlorinated species due to the overwhelming fluorine signal.

Recommended Analytical Method: GC-MS
  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) or equivalent (e.g., Agilent J&W).

  • Dimensions: 60 m

    
     0.32 mm ID 
    
    
    
    1.8
    
    
    m film.
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 35°C for 5 min (Isothermal for HFC-227ea elution).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min (Elutes CFC-215aa heavies).

  • Mass Spec: SIM Mode (Select Ion Monitoring).

    • Target Ion (CFC-215aa): m/z 151, 153 (

      
       fragment).
      
    • Target Ion (HFC-227ea): m/z 151 (

      
      ), but look for absence of Cl isotope patterns (3:1 ratio for 
      
      
      
      ).

Purification Workflow

The following diagram illustrates the integrated purification train required to move from Crude Feed (>1000 ppm impurity) to Pharma Grade (<1 ppm).

PurificationTrain Feed Crude HFC-227ea (Contains CFC-215aa) Distillation Fractional Distillation (High Pressure) Feed->Distillation Feed Input Reboiler Reboiler Waste (Conc. CFC-215aa) Distillation->Reboiler Bottoms (Heavies) Condenser Overhead Condenser Distillation->Condenser Vapor (-16°C) Condenser->Distillation Reflux Adsorption Adsorption Bed (Activated Carbon) Condenser->Adsorption Distillate (>99% Purity) Filter 0.2 µm Particle Filter Adsorption->Filter Polishing (<1 ppm) Storage Pharma Grade Storage Filter->Storage Final Product

Figure 1: Process flow for the removal of high-boiling chlorinated impurities from HFC-227ea.

Step-by-Step Protocols

Phase A: Bulk Removal (Distillation)

Objective: Reduce CFC-215aa from >1000 ppm to <50 ppm. Mechanism: Exploiting the


.
  • Pressure Setup: Pressurize the column to 4–6 bar . HFC-227ea boils at -16.4°C at 1 atm, but at 5 bar, the boiling point rises to approx +30°C, allowing the use of chilled water condensers instead of cryogenic cooling.

  • Reflux Ratio: Set initially to 3:1 .

  • Operation:

    • Feed enters the middle of the column.

    • Bottoms: Maintain reboiler temperature >50°C (at 5 bar). The CFC-215aa (BP +72°C @ 1 atm, much higher @ 5 bar) will concentrate here.

    • Overhead: Collect HFC-227ea. Monitor the temperature at the top of the column. Any rise indicates "heavies" breakthrough.

  • Purge: Continuously or batch-purge the reboiler to remove the concentrated CFC-215aa liquid.

Phase B: Trace Polishing (Adsorption)

Objective: Reduce CFC-215aa from 50 ppm to <1 ppm. Mechanism: Chlorinated compounds (


) are more polarizable and have larger Van der Waals radii than fluorinated compounds (

), leading to preferential adsorption on microporous carbon.
  • Adsorbent Selection: Use Coconut Shell Activated Carbon (High Iodine Number >1000 mg/g).

    • Why? Coconut shell carbon has a high volume of micropores (<2 nm), ideal for trapping small halogenated molecules.

  • Bed Sizing:

    • L/D Ratio: Minimum 4:1 to prevent channeling.

    • Contact Time: Minimum 15 minutes Empty Bed Contact Time (EBCT).

  • Activation: Pre-treat the bed with dry Nitrogen at 150°C to remove moisture (water competes for adsorption sites).

  • Flow: Pass the liquid HFC-227ea (post-condenser) through the bed. Gas phase adsorption is possible but requires larger vessels due to lower density.

Troubleshooting Guide (FAQs)

Scenario 1: "I'm seeing ghost peaks in my GC-MS after the main HFC-227ea peak."
  • Diagnosis: This is likely the CFC-215aa. Because it boils at 72°C, it elutes much later than HFC-227ea.

  • Fix: Extend your GC oven hold time at 200°C. If you stop the run too early, the CFC-215aa from Injection A might elute during Injection B (carryover). Run a blank to confirm.

Scenario 2: "The distillation column pressure is spiking."
  • Diagnosis: Accumulation of non-condensables (Air/Nitrogen) or icing in the condenser.

  • Fix: Vent the condenser (burp valve) to remove inerts. Check the chiller temperature; if it's too cold (< -20°C), you might be freezing moisture inside the lines.

Scenario 3: "Adsorbent bed breakthrough is happening too fast."
  • Diagnosis:

    • Moisture: The carbon is adsorbing water instead of CFCs.

    • Saturation: The feed concentration is too high (Distillation step failed).

  • Fix: Install a molecular sieve (3A) dryer before the carbon bed. Verify the distillation bottoms purge is active to keep inlet ppm low.

Scenario 4: "Can I use Zeolites instead of Carbon?"
  • Answer: Generally, no . Zeolites (like 13X) are highly polar and often catalytic. They can dehydrofluorinate HFC-227ea into olefins (e.g., HF + Perfluoropropene) under heat. Neutral, acid-washed activated carbon is safer for HFC stability.

References

  • NIST Chemistry WebBook. "Propane, 1,1,1,2,3,3,3-heptafluoro- (HFC-227ea) Thermophysical Properties." National Institute of Standards and Technology. [Link]

  • European Patent Office. "Method for purification of heptafluoropropane." Patent EP0512502. [Link]

  • Zhulin Carbon. "Activated Carbon for Chlorine and Halogenated Hydrocarbon Removal." Technical Application Notes. [Link]

Technical Support Center: Optimizing Palladium Catalysts for CFC-215aa Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of the chlorofluorocarbon CFC-215aa. As Senior Application Scientists, our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Low or No Conversion of CFC-215aa

Question: My reaction shows minimal or no conversion of the CFC-215aa starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a hydrodechlorination (HDC) reaction can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active sites on your palladium catalyst may be compromised.

    • HCl Poisoning: The hydrodechlorination process itself generates hydrogen chloride (HCl) as a byproduct. This HCl can adsorb onto the palladium surface, poisoning the active sites and inhibiting further reaction. The reaction order is often inversely proportional to the HCl concentration.[1]

      • Troubleshooting: Consider adding a base to the reaction mixture to scavenge the generated HCl. Inorganic bases like sodium hydroxide or potassium carbonate, or organic bases like triethylamine can be effective. However, be mindful that the choice of base can influence selectivity.

    • Sintering: High reaction temperatures can cause the fine palladium nanoparticles to agglomerate into larger, less active particles.

      • Troubleshooting: Operate at the lowest effective temperature. Ensure your catalyst support provides good thermal stability.

    • Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites. This is a known issue in HDC reactions.

      • Troubleshooting: Catalyst regeneration through controlled oxidation can sometimes remove coke deposits. Optimizing reaction conditions to minimize side reactions leading to coke formation is crucial.

    • Leaching: Palladium may leach from the support material into the reaction medium, especially with less robust supports.[2]

      • Troubleshooting: Ensure the catalyst support is appropriate for your reaction conditions. XPS analysis of the used catalyst can help determine if palladium has been lost from the surface.

  • Inefficient Hydrogen Activation: The catalyst may not be effectively activating the molecular hydrogen.

    • Troubleshooting: Ensure your hydrogen gas is of high purity. Check for any leaks in your gas delivery system. The reaction is typically half-order with respect to hydrogen, so maintaining adequate hydrogen pressure is important.[1]

  • Mass Transfer Limitations: The reactants may not be efficiently reaching the catalyst surface.

    • Troubleshooting: Increase the stirring rate to improve mixing. If using a supported catalyst, ensure it is well-dispersed in the reaction medium.

  • Improper Catalyst Handling: Palladium catalysts, especially on carbon supports, can be pyrophoric. Improper handling can lead to deactivation before the reaction even begins.

    • Troubleshooting: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). When adding the catalyst to a flammable solvent like methanol, do so carefully to avoid ignition.[3]

Poor Selectivity to the Desired Product

Question: My reaction is converting the CFC-215aa, but I am observing a mixture of products and low selectivity towards the desired hydrodechlorinated compound. How can I improve selectivity?

Answer:

Controlling selectivity in the hydrodechlorination of a molecule with multiple chlorine and fluorine atoms like CFC-215aa is a significant challenge. The goal is to cleave C-Cl bonds while preserving C-F bonds and avoiding over-hydrogenation.

Possible Causes & Solutions:

  • Catalyst Choice: The nature of the catalyst itself plays a crucial role in selectivity.

    • Monometallic Palladium: While highly active, palladium alone may lead to a mixture of products due to its high hydrogenation activity.

    • Bimetallic Catalysts: The addition of a second metal can modify the electronic properties and surface geometry of the palladium catalyst, leading to improved selectivity. For example, the addition of platinum to palladium has been shown to create a synergistic effect in the hydrodechlorination of other CFCs.[4] Bimetallic catalysts such as Pd-Au, Pd-Rh, and Pd-Fe have also been investigated to enhance stability and selectivity.

      • Troubleshooting: Experiment with different bimetallic palladium catalysts. The choice of the second metal and its ratio to palladium will need to be optimized for your specific reaction.

  • Support Effects: The catalyst support can influence the dispersion of the palladium nanoparticles and their interaction with the reactants.

    • Troubleshooting: Carbon supports are common, but other materials like alumina, titania, or even metal fluorides (e.g., AlF3, MgF2) have been used for CFC hydrodechlorination and can alter selectivity.

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the product distribution.

    • Temperature: Higher temperatures can favor over-hydrogenation and the formation of undesired byproducts.

      • Troubleshooting: Screen a range of reaction temperatures to find the optimal balance between conversion and selectivity.

    • Hydrogen Pressure: High hydrogen pressures can also lead to excessive hydrogenation.

      • Troubleshooting: Optimize the hydrogen pressure. It may be beneficial to operate at lower pressures to favor the initial C-Cl bond cleavage over subsequent hydrogenation steps.

    • Solvent: The solvent can influence the solubility of the reactants and products, as well as their interaction with the catalyst surface.

      • Troubleshooting: While alcohols like methanol and ethanol are common, other solvents like dichloromethane have also been used in palladium-catalyzed hydrogenations.[5] The choice of solvent may require empirical screening.

Catalyst Deactivation Over Time

Question: My catalyst works well initially, but its activity decreases significantly over subsequent runs. What is causing this deactivation, and can the catalyst be regenerated?

Answer:

Catalyst deactivation is a common issue in hydrodechlorination reactions. The primary culprits are often the reaction products and byproducts.

Possible Causes & Solutions:

  • HCl Poisoning: As mentioned previously, the accumulation of HCl is a major cause of deactivation.

    • Troubleshooting: In a batch reactor, the concentration of HCl will increase over time. In a continuous flow system, a steady-state concentration will be reached. The use of a base to scavenge HCl is a primary strategy to mitigate this.

  • Formation of Palladium Carbides: In some cases, carbonaceous species can react with palladium to form less active palladium carbides.

    • Troubleshooting: This is often associated with coking. Regeneration via calcination may be effective.

  • Irreversible Adsorption of Intermediates or Products: Strongly adsorbed reaction intermediates or products can block active sites.

    • Troubleshooting: Modifying the catalyst with a second metal can sometimes alter the adsorption properties of the surface and prevent the build-up of inhibiting species.

Catalyst Regeneration:

Whether a deactivated catalyst can be regenerated depends on the deactivation mechanism.

  • For coking: A controlled calcination in air followed by reduction in hydrogen can often restore activity.

  • For severe sintering or metal leaching: Regeneration is generally not feasible, and a fresh catalyst is required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely structure of CFC-215aa and what are the expected products of its hydrogenation?

A1: Based on standard refrigerant nomenclature, CFC-215aa is likely 1,1-dichloro-1,2,2,3,3-pentafluoropropane (CF3-CF2-CCl2F). The goal of selective hydrodechlorination would be to replace the chlorine atoms with hydrogen, leading to 1,1,2,2,3,3-pentafluoropropane (HFC-215fa, CF3-CF2-CH2F). However, other isomers and over-hydrogenated products are possible.

Q2: What analytical techniques are recommended for monitoring the reaction and identifying products?

A2: Gas chromatography (GC) is the primary analytical tool for these reactions. A GC coupled with a mass spectrometer (GC-MS) is ideal for identifying the various chlorinated and fluorinated products and byproducts. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.

Q3: What safety precautions are essential when conducting high-pressure hydrogenation of CFCs?

A3: Safety is paramount. Key precautions include:

  • Proper Equipment: Use a reactor and fittings rated for high-pressure hydrogen service.

  • Inert Atmosphere: Always handle pyrophoric catalysts like Pd/C under an inert gas.

  • Leak Testing: Before introducing hydrogen, leak-test the system with an inert gas like nitrogen.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Oxygen Exclusion: Purge the reactor with an inert gas to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.

  • Personal Protective Equipment (PPE): Wear flame-resistant clothing, safety glasses, and appropriate gloves.

  • Emergency Preparedness: Have a plan for emergency shutdown and be aware of the location of fire extinguishers and safety showers.[6][7][8][9]

Q4: Can you provide a general starting protocol for a lab-scale hydrogenation of CFC-215aa?

A4: The following is a general protocol that should be adapted and optimized for your specific setup and goals.

Experimental Protocol: Lab-Scale Batch Hydrogenation of CFC-215aa

  • Catalyst Preparation (if preparing in-house):

    • A common method is wet impregnation. For a 5 wt% Pd/C catalyst, dissolve the required amount of a palladium precursor (e.g., palladium chloride) in an appropriate solvent.

    • Add the activated carbon support to the solution and stir for several hours.

    • Dry the mixture to remove the solvent.

    • Calcine the material in air at a specified temperature (e.g., 300-400 °C).

    • Reduce the catalyst under a hydrogen flow at an elevated temperature to form the active Pd(0) nanoparticles.

  • Reaction Setup:

    • Place the desired amount of palladium catalyst (e.g., 1-5 mol% relative to the substrate) into a high-pressure autoclave.

    • Under an inert atmosphere, add the solvent and the CFC-215aa substrate.

    • Seal the reactor and connect it to gas lines in a fume hood.

  • Reaction Execution:

    • Purge the reactor multiple times with nitrogen to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature.

    • Monitor the reaction progress by taking samples at regular intervals for GC analysis.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The filtered catalyst should be kept wet with solvent to prevent ignition.

    • Analyze the product mixture.

Section 3: Data Presentation

Table 1: Typical Reaction Conditions for the Hydrodechlorination of Chlorofluoroalkanes with Palladium Catalysts

ParameterTypical RangeNotes
Catalyst 1-5 wt% Pd on Carbon, Alumina, or Fluorinated SupportsBimetallic catalysts (e.g., Pd-Pt, Pd-Au) may offer improved selectivity.
Temperature 100 - 300 °CLower temperatures may favor higher selectivity but lower conversion.
Hydrogen Pressure 1 - 20 barHigher pressures can increase reaction rate but may lead to over-hydrogenation.
Solvent Alcohols (Methanol, Ethanol), DichloromethaneSolvent choice can affect solubility and catalyst performance.
Catalyst Loading 1 - 10 mol%Higher loadings can increase reaction rates but also costs.
Reaction Time 1 - 24 hoursDependent on other reaction parameters and desired conversion.

Section 4: Visualization

Diagram 1: Reaction Pathway for CFC-215aa Hydrodechlorination

CFC215aa CFC-215aa (CF3-CF2-CCl2F) Intermediate1 Intermediate (CF3-CF2-CHClF) CFC215aa->Intermediate1 +H2, -HCl SideReaction C-F Bond Cleavage Products CFC215aa->SideReaction High T DesiredProduct Desired Product (CF3-CF2-CH2F) Intermediate1->DesiredProduct +H2, -HCl Intermediate1->SideReaction High T OverHydrogenation Over-hydrogenated Byproducts DesiredProduct->OverHydrogenation +H2 (excess)

Caption: Proposed reaction pathway for the hydrodechlorination of CFC-215aa.

References

Sources

Technical Support Center: A Researcher's Guide to Minimizing Byproduct Formation in the Synthesis of 1,1-dichloro-1,2,2,3,3-pentafluoropropane (CFC-215aa)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorochemical synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of halogenated compounds, with a specific focus on 1,1-dichloro-1,2,2,3,3-pentafluoropropane (CFC-215aa). Achieving high purity in this and related compounds is paramount, as impurities can drastically alter physical properties and downstream reactivity.

This document moves beyond simple protocols to provide a deep dive into the causality behind byproduct formation. We will explore common challenges encountered during the synthesis of CFC-215aa and offer robust, field-proven troubleshooting strategies. Our approach is grounded in the principles of catalytic chemistry and reaction engineering to ensure that every recommendation is scientifically sound and practically implementable.

Troubleshooting Guide: Common Issues in CFC-215aa Synthesis

The synthesis of CFC-215aa, like many multi-step fluorination processes, is often accomplished by the catalyzed reaction of a polychlorinated propane precursor with anhydrous hydrogen fluoride (HF). A common precursor is octachloropropane (C₃Cl₈), which is progressively fluorinated. The primary challenge lies in controlling the reaction's selectivity to maximize the yield of the desired CFC-215aa isomer while minimizing a spectrum of related byproducts.

Issue 1: Incomplete Fluorination – High Levels of Under-fluorinated Byproducts

Q: My Gas Chromatography (GC) analysis shows significant peaks corresponding to incompletely fluorinated species such as trichlorotetrafluoropropanes (e.g., C₃HCl₃F₄) and tetrachlorotrifluoropropanes. How can I drive the reaction to completion and increase the yield of CFC-215aa?

A: This is a classic selectivity problem indicating that the reaction conditions are not sufficiently forcing to achieve the desired degree of fluorine substitution. The root cause typically lies in one of three areas: reaction equilibrium, catalyst activity, or kinetics.

  • Causality: The stepwise substitution of chlorine with fluorine is a series of equilibrium reactions. To push the equilibrium towards the more highly fluorinated product, a sufficient driving force is necessary. Low catalyst activity or insufficient reaction time/temperature will halt the substitution at an intermediate stage.

  • Troubleshooting Steps:

    • Increase the HF-to-Substrate Molar Ratio: Employing a larger molar excess of HF can shift the reaction equilibrium toward the desired pentafluoro product.[1] This is often the most effective initial step.

    • Verify Catalyst Activity: The Lewis acid catalysts used (e.g., antimony pentachloride, tantalum pentachloride) are highly susceptible to deactivation by moisture.[2] Ensure that all reactants, particularly HF, are anhydrous. Before use, the catalyst must be properly activated, often by pre-treatment with anhydrous HF.[2]

    • Optimize Reaction Temperature and Pressure: Increasing the reaction temperature will increase the reaction rate. However, be aware that excessive temperatures can promote the formation of olefinic byproducts (see Issue 3). A systematic increase in temperature (e.g., in 10°C increments) is recommended. Increasing pressure in a closed system can also enhance the reaction rate and help maintain a liquid phase.

    • Increase Residence Time: If using a continuous flow reactor, decreasing the flow rate of the organic substrate will increase its residence time in the catalytic zone, allowing more time for the substitution to proceed to completion. In a batch reactor, simply extend the reaction time.

Issue 2: Over-Fluorination and Isomerization

Q: My product is contaminated with isomers (e.g., 1,3-dichloro-1,1,2,2,3-pentafluoropropane, HCFC-225cb) and over-fluorinated products like C₃ClF₆. What causes this loss of selectivity, and how can I prevent it?

A: The formation of isomers and over-fluorinated species indicates that the reaction conditions are too harsh or that the catalyst is too active, leading to undesired side reactions.

  • Causality: Isomerization can occur via carbocationic intermediates on the surface of a strong Lewis acid catalyst. Over-fluorination is a continuation of the desired reaction past the target substitution level. Both are exacerbated by high temperatures, high catalyst loading, and long residence times.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: Reduce the reaction temperature to decrease the rate of these undesired pathways. Selectivity is often inversely proportional to temperature in complex reaction networks.

    • Optimize the Catalyst System: If using a highly active catalyst like SbCl₅, consider moderating its activity. This can sometimes be achieved by partially fluorinating the catalyst beforehand or by using a co-catalyst. Maintaining the antimony catalyst in its pentavalent state is crucial; sometimes, a small amount of chlorine gas is co-fed to prevent its reduction.[2]

    • Control Reactant Ratios: While a high HF ratio is needed to prevent under-fluorination, an excessive ratio can drive over-fluorination. Fine-tuning the HF:substrate ratio is critical for achieving a "sweet spot" of selectivity.

    • Implement a Multi-Stage Reaction: Consider a two-reactor system. The first reactor can operate under more forcing conditions to convert the bulk of the precursor, while the second reactor operates under milder conditions to "finish" the reaction and minimize side reactions.

Issue 3: Formation of Olefinic Byproducts

Q: I am detecting unsaturated byproducts, such as dichloropentafluoropropene isomers, in my crude product. What is the mechanism for their formation?

A: The presence of olefins points to elimination side reactions—specifically, dehydrochlorination (loss of HCl) or dehydrofluorination (loss of HF).

  • Causality: These elimination reactions are often catalyzed by Lewis acid sites and are highly temperature-dependent. The formation of a double bond is entropically favored, and this pathway becomes more significant at elevated temperatures. Certain catalyst support materials or impurities can also create sites that promote elimination.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to disfavor the elimination pathway relative to the desired substitution reaction.

    • Optimize Catalyst Choice: Some catalysts have a lower propensity for promoting elimination. If possible, screen alternative Lewis acid catalysts (e.g., TiCl₄, SnCl₄) which may offer better selectivity.[1]

    • Post-Reaction Hydrofluorination: The crude product stream containing the olefinic impurities can be passed through a second reactor containing HF (potentially with a different catalyst) under conditions that favor the addition of HF or HCl across the double bond, converting the olefin back into a saturated haloalkane.

Experimental Protocols & Data

Protocol 1: General Lab-Scale Synthesis of CFC-215aa

This protocol is a representative procedure and must be adapted and optimized for your specific laboratory setup. All operations involving HF must be conducted in a suitable fume hood with appropriate personal protective equipment.

  • Catalyst Activation: In a Hastelloy or other HF-resistant reactor, charge the Lewis acid catalyst (e.g., 5 mol% SbCl₅).

  • Heat the reactor to 60-80°C and begin passing anhydrous HF gas through the catalyst bed for 1-2 hours to activate it.

  • Reaction: Cool the reactor to the desired starting temperature (e.g., 70°C).

  • Begin co-feeding the organic substrate (e.g., octachloropropane) and anhydrous HF at a pre-determined molar ratio (e.g., 1:10 substrate:HF).

  • Maintain the reaction temperature and pressure (e.g., 50-150 psig) for the desired residence time (typically 1-4 hours for a batch process).

  • Workup: The reactor effluent, a mixture of the organic product, excess HF, and byproduct HCl, is passed through a series of scrubbers.

    • First, a cold trap to condense the organic product.

    • The remaining gas stream is passed through a water or dilute alkali (e.g., KOH) scrubber to neutralize and remove acidic gases (HF, HCl).[3][4]

  • Purification: The crude organic product is washed with water, dried over a suitable agent (e.g., CaCl₂), and purified by fractional distillation to isolate the CFC-215aa.[5]

Table 1: Influence of Reaction Parameters on Product Selectivity
ParameterTo Reduce Under-fluorinationTo Reduce Over-fluorination / IsomerizationTo Reduce Olefin Formation
Temperature IncreaseDecreaseDecrease
Pressure IncreaseNo strong direct effectNo strong direct effect
HF:Substrate Ratio Increase[1]DecreaseNo strong direct effect
Residence Time IncreaseDecreaseDecrease
Catalyst Activity IncreaseDecreaseDecrease

Visualizing the Process

Diagram 1: CFC-215aa Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Neutralization cluster_purification Final Purification Precursor C₃Cl₈ Precursor Reactor Catalytic Reactor (SbCl₅, 70-150°C) Precursor->Reactor HF Anhydrous HF HF->Reactor Effluent Gaseous Effluent (Product, HF, HCl) Reactor->Effluent Scrubber Alkali Scrubber (KOH soln) Effluent->Scrubber Neutralization Crude Crude Organic Product Scrubber->Crude Neutralization Distill Fractional Distillation Crude->Distill Final Pure CFC-215aa Distill->Final 99%+ Purity

Caption: High-level workflow for CFC-215aa synthesis and purification.

Diagram 2: Key Reaction and Byproduct Pathways

G C3Cl8 C₃Cl₈ (Precursor) Intermediate C₃ClₓFᵧ (Intermediates) C3Cl8->Intermediate +HF, -HCl Target C₃Cl₂F₅ (CFC-215aa) Intermediate->Target +HF, -HCl Under Under-fluorinated (e.g., C₃Cl₃F₄) Intermediate->Under Incomplete Reaction Over Over-fluorinated (e.g., C₃ClF₆) Target->Over Excess HF / High Temp Olefin Olefin Byproduct (C₃ClF₅) Target->Olefin High Temp (-HCl)

Caption: Reaction pathways in CFC-215aa synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical techniques for quantifying byproducts in my CFC-215aa product? A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. It allows for the separation of these volatile, closely-related compounds and their unambiguous identification based on their mass fragmentation patterns. For quantitative analysis, a GC with a Flame Ionization Detector (GC-FID) calibrated with standards is highly reliable.

Q2: My catalyst seems to die quickly. How can I improve its lifetime? A: Catalyst deactivation is common. The two main culprits are water and coking. Ensure all feed streams (HF and organic) are scrupulously dried. If coking (the formation of heavy organic residues on the catalyst surface) is suspected, a catalyst regeneration cycle may be necessary. For antimony catalysts, a continuous co-feed of a mild oxidizing agent like chlorine gas can help maintain the active Sb(V) oxidation state.[2]

Q3: Are there alternatives to liquid-phase catalysis? A: Yes, gas-phase fluorination over solid catalysts is also a widely used industrial method. Catalysts for this process often include supported metal fluorides or oxides (e.g., fluorinated chromium oxide). Gas-phase reactions typically require higher temperatures but can be easier to operate continuously. The principles of byproduct minimization (controlling temperature, stoichiometry, and residence time) remain the same.

Q4: How should I dispose of the waste streams from this process? A: The primary waste streams are acidic scrubber solutions and potentially halogenated organic residues from distillation. The scrubber solutions must be neutralized before disposal in accordance with local regulations. Halogenated organic waste must be disposed of via high-temperature incineration or other approved destruction technologies.[4] Never vent these materials to the atmosphere.

References

  • Method of making hydrofluorocarbons. (2007).
  • CFC depuration system. Ventilazione Industriale. [Link]

  • Enhancing Selective Hydrofluorocarbon Greenhouse Gas Capture via Halogenation of Metal-Organic Frameworks. (2024). ChemRxiv. [Link]

  • Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (2023). ResearchGate. [Link]

  • Technologies for CFC/Halon Destruction, Final Report. (1989). EPA NEIPS. [Link]

  • Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). EurekAlert!. [Link]

  • Process for the manufacture of fluorinated alkanes. (2014). ResearchGate. [Link]

  • Recovery and Regeneration of CFCs Using Electrostatic Separation. (2019). International Journal of Plasma Environmental Science and Technology. [Link]

Sources

Troubleshooting detector sensitivity for trace CFC-215aa analysis

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional level of detector sensitivity is paramount for the accurate quantification of trace-level compounds such as chlorofluorocarbons (CFCs). The analysis of CFC-215aa, a halogenated compound, often pushes analytical instrumentation to its limits, where even minor system imperfections can lead to significant data quality issues. This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering challenges with detector sensitivity during the trace analysis of CFC-215aa.

As Senior Application Scientists, we have designed this resource to move beyond simple checklists. It provides a diagnostic framework grounded in scientific principles, explaining the causality behind experimental choices and troubleshooting pathways. Our goal is to empower you to not only solve immediate sensitivity problems but also to build robust analytical methods that prevent their recurrence.

Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding sensitivity issues in trace CFC analysis.

Q1: My CFC-215aa signal is extremely low or absent, but my system seems to be working. What are the first things to check?

A1: Before delving into complex hardware diagnostics, always start with the most straightforward potential issues. In our experience, a significant percentage of "low signal" problems originate from the sample or injection process.

  • Verify Sample and Standard Integrity: Confirm the concentration and stability of your CFC-215aa standards and samples.[1] Low-concentration standards can degrade, especially if not stored correctly.[2] Prepare a fresh, mid-range standard and inject it to confirm analytical performance.

  • Check the Autosampler and Syringe: Visually inspect the autosampler to ensure it is picking up the sample from the vial correctly.[3] A blocked syringe needle or a leaky syringe plunger are common culprits.[4]

  • Review Method Parameters: Double-check that the correct analytical method was loaded. Accidental changes to injection volume, split ratio, or detector settings can drastically reduce the amount of analyte reaching the detector.[5]

Q2: Why is my baseline so noisy? It's making the integration of small peaks unreliable.

A2: A noisy baseline is a classic sign that the signal-to-noise ratio (S/N) is compromised, directly impacting sensitivity.[6] The primary causes are typically contamination or electronic interference.

  • Gas Purity: The most critical factor, especially for an Electron Capture Detector (ECD), is the purity of the carrier and make-up gases.[7] Ensure you are using high-purity (≥99.999%) gases and that your gas purification traps for oxygen and moisture are not exhausted.[8]

  • System Contamination: Contamination can originate from several sources: column bleed at high temperatures, a dirty injection port liner, or septum bleed.[4][9]

  • Detector Contamination: The detector itself can become contaminated. ECDs are particularly sensitive to contamination from the laboratory environment or from high-concentration samples.[7][10]

Q3: What detector is best for trace CFC-215aa analysis?

A3: The choice of detector is critical for achieving the required sensitivity for halogenated compounds.

  • Electron Capture Detector (ECD): The ECD is an excellent choice due to its high selectivity and sensitivity for electronegative compounds like CFCs.[11] It can achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[12] However, it is easily contaminated and has a limited linear range.[7][12]

  • Mass Spectrometer (MS): A GC-MS system provides excellent sensitivity and unparalleled selectivity, allowing for positive compound identification. Modern MS instruments can rival or exceed the sensitivity of ECDs for certain compounds and are considered a gold standard in trace analysis. They are also less prone to some of the contamination issues that affect ECDs, though they require regular ion source cleaning.[9]

Q4: My peak shape is poor (tailing or fronting). How does this affect sensitivity?

A4: Poor peak shape directly reduces sensitivity. A broad or tailing peak has a lower height compared to a sharp, symmetrical peak of the same area. Since the signal-to-noise ratio is often calculated based on peak height, a lower peak height can cause the analyte to be lost in the baseline noise.[13]

  • Peak Tailing: Often caused by active sites in the sample path (e.g., in the inlet liner or column) that interact with the analyte.[9]

  • Peak Fronting: Typically a result of column overloading or improper injection conditions where the sample doesn't vaporize completely and uniformly.[9]

Systematic Troubleshooting Guides

When initial checks do not resolve the issue, a systematic approach is necessary. These guides provide a logical workflow for diagnosing and fixing sensitivity problems.

Guide 1: Diagnosing and Improving Low Signal-to-Noise (S/N) Ratio

A low S/N ratio is the core of most sensitivity problems. The solution involves either increasing the signal, decreasing the noise, or both.[6]

Workflow for S/N Ratio Improvement

cluster_signal PART A: Increasing the Signal cluster_noise PART B: Decreasing the Noise start Low S/N Ratio Detected inj_check Optimize Injection Parameters start->inj_check gas_purity Verify Gas Purity & Traps start->gas_purity inj_vol Increase Injection Volume inj_check->inj_vol Can column handle more mass? inj_mode Switch to Splitless Injection inj_check->inj_mode Currently in split mode? inj_temp Optimize Inlet Temperature inj_check->inj_temp Is vaporization complete? col_opt Optimize Column & Flow det_opt Optimize Detector Settings col_opt->det_opt leak_check Perform System Leak Check contam_check Check for Contamination leak_check->contam_check elec_check Check for Electronic Interference contam_check->elec_check bakeout Perform System Bake-out contam_check->bakeout High bleed detected? data_proc Apply Digital Filtering elec_check->data_proc

Caption: A systematic workflow for troubleshooting a low signal-to-noise ratio.

Part A: Strategies to Increase the Analytical Signal

  • Optimize Sample Injection: The goal is to transfer the maximum amount of analyte onto the column in the narrowest possible band.

    • Injection Mode: For trace analysis, a splitless injection is generally preferred over a split injection as it directs nearly the entire sample onto the column.[8] If you must use a split injection, reducing the split ratio can increase sensitivity, but be mindful of potential column overload.[8]

    • Injection Volume: A larger injection volume can increase the signal, but this may also lead to peak shape distortion (fronting) or column overload.[9]

    • Inlet Temperature: The temperature should be high enough to ensure complete and rapid vaporization of CFC-215aa without causing thermal degradation.[9]

  • Enhance Chromatographic Performance:

    • Column Choice: Shorter columns (10-15 m) with narrower internal diameters (0.18-0.25 mm) and thinner stationary phase films (< 0.3 µm) produce sharper, taller peaks, which improves the S/N ratio.[13]

    • Carrier Gas Flow Rate: Operating at the optimal flow rate for your carrier gas (Helium or Hydrogen) minimizes band broadening, resulting in taller peaks.

    • Oven Temperature Program: A slower temperature ramp can yield narrower peaks, improving detectability.[8]

Part B: Strategies to Decrease Baseline Noise

  • Ensure Gas System Integrity:

    • High-Purity Gas: Use 99.999% or higher purity carrier and detector gases. Impurities like oxygen and water are major sources of noise, especially for ECDs.[14]

    • Gas Filters: Install and regularly replace high-quality oxygen, moisture, and hydrocarbon traps on all gas lines.[15]

    • System Leaks: Even small leaks can introduce atmospheric oxygen and moisture. Perform a thorough leak check of all fittings from the gas regulator to the detector.[4]

  • Eliminate Contamination:

    • Inlet Consumables: Regularly replace the septum and inlet liner. A dirty liner can be a source of both noise and analyte loss due to active sites.[5] Wear clean gloves during replacement to avoid introducing contaminants.[16]

    • Column Bleed: If the baseline rises significantly with the oven temperature, this indicates column bleed. Condition the column according to the manufacturer's instructions. If bleed persists, the column may need to be replaced.[5]

    • System Bake-out: If contamination is suspected, perform a system bake-out to remove volatile contaminants. (See Protocol 1).

  • Address Detector-Specific Noise Sources:

    • ECD: A dirty ECD can exhibit a high background signal and noise. Cleaning may require a controlled bake-out. Note that due to the radioactive ⁶³Ni source, internal cleaning should only be performed by trained personnel.[10][14]

    • MS: A dirty ion source is a common cause of noise and reduced sensitivity. Follow the manufacturer's procedure for ion source cleaning.[4][9] Also, ensure the vacuum system is operating correctly, as poor vacuum will increase background noise.[9]

  • Utilize Data Processing:

    • Signal Averaging & Smoothing: Modern data systems have algorithms for signal averaging or digital smoothing (e.g., Savitzky-Golay) that can effectively reduce random noise and improve the S/N ratio.[17]

Guide 2: Resolving Poor Peak Shape

As discussed, poor peak shape diminishes peak height and thus sensitivity. The troubleshooting path depends on whether you observe peak tailing or fronting.

Troubleshooting Logic for Poor Peak Shape

action action start Poor Peak Shape tailing Tailing Peak? start->tailing fronting Fronting Peak? start->fronting active_sites Suspect Active Sites tailing->active_sites Yes dead_volume Suspect Dead Volume tailing->dead_volume No overload Suspect Overload fronting->overload Yes temp_issue Suspect Temp Issue fronting->temp_issue No action_liner Replace/Deactivate Liner active_sites->action_liner action_trim Trim Column Inlet active_sites->action_trim action_fittings Check Column Fittings dead_volume->action_fittings action_reduce_inj Reduce Injection Volume overload->action_reduce_inj action_increase_split Increase Split Ratio overload->action_increase_split action_increase_temp Increase Inlet Temperature temp_issue->action_increase_temp

Caption: Diagnostic flowchart for resolving common peak shape issues.

  • Addressing Peak Tailing (Asymmetrical peak with a 'tail'):

    • Cause: Active sites in the system that cause unwanted interactions with the analyte.

    • Solution 1: Check the Inlet Liner. The glass liner in the injection port is the most common source of activity. Replace it with a new, properly deactivated liner.[5]

    • Solution 2: Trim the Column. Active sites can develop at the front of the GC column. Trim 10-15 cm from the inlet side of the column.

    • Solution 3: Check for Dead Volume. Improperly installed column fittings can create dead volumes where the sample can diffuse, causing tailing. Ensure the column is installed correctly in both the inlet and detector.[3]

  • Addressing Peak Fronting (Asymmetrical peak with a leading edge):

    • Cause: Column overload or incomplete sample vaporization.

    • Solution 1: Reduce Sample Concentration. If the column's capacity is exceeded, the peak will front. Dilute the sample or reduce the injection volume.[9]

    • Solution 2: Increase Split Ratio. If using a split injection, increasing the split ratio will reduce the mass of analyte loaded onto the column.

    • Solution 3: Increase Inlet Temperature. A low inlet temperature can lead to slow or incomplete vaporization. Increase the temperature, ensuring it remains below the analyte's degradation temperature.[9]

Key Experimental Protocols

Following standardized procedures for routine maintenance is critical for maintaining system performance and sensitivity.

Protocol 1: System Bake-out for Contamination Removal

This procedure helps remove volatile contaminants from the inlet, column, and detector.

  • Preparation:

    • Cool the GC oven and inlet to below 50°C.

    • Remove the column from the detector port but leave it connected to the inlet. This prevents contaminants from being baked into the detector.

    • Place a blanking cap on the detector port.

    • Ensure carrier gas is flowing through the column at the normal rate.

  • Bake-out Procedure:

    • Set the inlet temperature to 20-30°C above the normal operating temperature.

    • Set the oven temperature to the column's maximum isothermal temperature limit (do not exceed the programmed limit).

    • Hold these temperatures for 1-2 hours. For severe contamination, an overnight bake-out may be necessary.[5]

  • Re-equilibration:

    • Cool the oven and inlet back to their standby temperatures.

    • Turn off the oven and allow the column to cool completely.

    • Trim 5-10 cm from the detector end of the column to remove any non-volatile residues that may have collected.

    • Re-install the column into the detector.

    • Allow the system to equilibrate for at least 30 minutes until a stable baseline is achieved.

Protocol 2: Inlet Liner and Septum Replacement

This is one of the most important routine maintenance procedures for maintaining sensitivity and reproducibility.[9]

  • Cooldown:

    • Set the inlet temperature to ambient (e.g., 40°C) and wait for it to cool completely.

    • Turn off the carrier gas flow at the instrument (or at the tank if no instrument control is available).

  • Disassembly:

    • Wearing clean, lint-free gloves, unscrew the septum nut.[16]

    • Remove the old septum using a pair of clean forceps.

    • Unscrew the retaining nut for the inlet liner and carefully remove the liner. Note any O-rings or seals that may be present.

  • Cleaning and Replacement:

    • Inspect the inside of the inlet for any visible residue. Clean with an appropriate solvent (e.g., methanol, hexane) on a clean swab if necessary.

    • Place a new, deactivated liner into the inlet, ensuring any O-rings are correctly seated.

    • Install a new septum. Do not overtighten the septum nut, as this can cause it to core or leak. A good rule of thumb is to tighten it finger-tight, then an additional quarter-turn with a wrench.

  • Re-pressurization and Leak Check:

    • Restore the carrier gas flow.

    • Set the inlet to its normal operating temperature.

    • Perform an electronic leak check to confirm the integrity of all new seals. A leak-free system is essential for optimal performance.[4]

Data Summary Tables

Table 1: Troubleshooting Checklist for Low Sensitivity
Symptom Potential Cause Recommended First Action Relevant Section
No peaks at allInjection failure, wrong method, major leakInject a known good standard; verify syringe operation and method parameters.[3][4]FAQs
All peaks are smallIncorrect split ratio, sample dilution error, low injection volume, system-wide leakCheck split/splitless parameters; prepare a fresh standard; check for leaks.[5][8]Guide 1
High baseline noiseContaminated gas, column bleed, detector contamination, leaksCheck gas traps; perform a system bake-out; check for leaks.[7][14]Guide 1
Peak tailingActive sites in liner or columnReplace inlet liner with a new, deactivated one; trim the column inlet.[9]Guide 2
Peak frontingColumn overload, low inlet temperatureDilute sample or reduce injection volume; increase inlet temperature.[9]Guide 2
Inconsistent peak areasLeaky syringe, inconsistent injection, inlet septum leakReplace syringe; check autosampler vial for sufficient volume; replace septum.[3][18]Protocol 2

References

  • Quantification using GC/ECD: challenges and pitfalls. Macedonian Pharmaceutical Bulletin. [Link]

  • GC Detectors - ECD. CHROMacademy. [Link]

  • GC Troubleshooting. Shimadzu. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • Understanding Gas Chromatography with Electron Capture Detectors. Ecreee. [Link]

  • Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI. [Link]

  • The Essential Guide to Optimizing Sensitivity in GC–FID Analysis. LCGC International. [Link]

  • GC compound responses lower than expected? Maybe this will help. Restek. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. Axcend. [Link]

  • Quality control : guidelines for achieving quality in trace analysis. National Institute for Environmental Studies, Japan. [Link]

  • Comparison of Detection Limits and Relative Responses for Alternative Fluorocarbons by GC‐ECD, GCAED,and GC‐MS. DigitalCommons@USU. [Link]

  • Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. [Link]

  • Basic Care and Feeding of Your Detector. LCGC International. [Link]

  • How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. LCGC International. [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]

  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Crawford Scientific. [Link]

  • The Role of Trace Analysis in Forensic Chemistry: Techniques and Case Studies. ResearchGate. [Link]

  • High-resolution vertical profiles of stratospheric trace gases using a GC-ECD. EGUsphere. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • Enhancing Signal-to-Noise. LCGC International. [Link]

  • Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek. [Link]

  • SUMMARY An analytical method, employing gas chromatography with electron capture detection (GC/ECD), for the determination and c. EPA. [Link]

  • GC troubleshooting. CHROMSERVIS.EU. [Link]

  • Tips to Boost Your Trace Analysis Skills. LCGC International. [Link]

  • Development of a sampling and analytical method for 2,2-dichloro-1,1,1-trifluoroethane in workplace air. PubMed. [Link]

  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. PMC. [Link]

  • GC×GC–MS for Forensic Analysis. LCGC International. [Link]

Sources

Technisches Support-Center: Verbesserung der Ausbeute bei der Fluorierung von Hexachlorpropen zu FCKW-215aa

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German, as per the user's request.

Willkommen im technischen Support-Center. Dieses Handbuch wurde von leitenden Anwendungswissenschaftlern entwickelt, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Optimierung der Synthese von FCKW-215aa (2,2-Dichlor-1,1,1,3,3,3-hexafluorpropan) aus Hexachlorpropen zu unterstützen. Wir gehen auf häufige Herausforderungen ein und bieten detaillierte, auf fundierten wissenschaftlichen Erkenntnissen basierende Lösungen zur Fehlerbehebung.

Abschnitt 1: Reaktionsübersicht und grundlegende Stöchiometrie

Die Umwandlung von Hexachlorpropen (C₃Cl₆) in FCKW-215aa (C₃Cl₂F₆) ist eine komplexe Halogenaustauschreaktion (Halex), bei der Chloratome durch Fluoratome ersetzt werden. Die Gesamtreaktion wird durch die folgende Gleichung dargestellt:

C₃Cl₆ + 6 HF → C₃Cl₂F₆ + 4 HCl

Diese Reaktion wird typischerweise durch eine Lewis-Säure katalysiert und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Bildung von Nebenprodukten zu minimieren.

Abschnitt 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

F1: Meine Gesamtausbeute an FCKW-215aa ist durchweg niedrig. Was sind die wichtigsten Faktoren, die ich untersuchen sollte?

A1: Eine niedrige Ausbeute kann auf mehrere Faktoren zurückzuführen sein, die systematisch untersucht werden sollten. Die Hauptbereiche sind die Aktivität des Katalysators, die Qualität der Reagenzien und die Reaktionsbedingungen.

  • Katalysatoraktivität: Die Wahl und der Zustand Ihres Katalysators sind entscheidend. Lewis-Säuren wie Antimonpentachlorid (SbCl₅) oder Tantalpentachlorid (TaCl₅) sind für diese Umwandlung wirksam. Die Aktivität kann jedoch durch Verunreinigungen, insbesondere Wasser, stark beeinträchtigt werden. Stellen Sie sicher, dass Ihr Katalysator frisch ist oder vor Gebrauch ordnungsgemäß aktiviert wurde. Bei heterogenen Katalysatoren wie fluoriertem Chromoxid kann die Oberflächenbeschaffenheit die Aktivität erheblich beeinflussen.

  • Reagenzqualität: Die Reinheit Ihrer Ausgangsmaterialien ist von größter Bedeutung.

    • Hexachlorpropen: Verunreinigungen im Hexachlorpropen können mit dem Katalysator reagieren oder ihn vergiften.

    • Fluorwasserstoff (HF): Die Verwendung von wasserfreiem HF ist zwingend erforderlich. Wasser reagiert mit den meisten Lewis-Säure-Katalysatoren und desaktiviert sie. Es kann auch unerwünschte Nebenreaktionen fördern.

  • Reaktionsbedingungen: Eine suboptimale Temperatur, ein suboptimaler Druck oder eine suboptimale Stöchiometrie können die Ausbeute drastisch verringern.[1][] Eine zu niedrige Temperatur führt zu einer unvollständigen Umsetzung, während eine zu hohe Temperatur zu Zersetzung oder der Bildung von überfluorierten Nebenprodukten führen kann.

  • Mischung und Stoffübergang: Bei Gas-Flüssig-Phasen-Reaktionen ist ein effizienter Kontakt zwischen dem gasförmigen HF und dem flüssigen Hexachlorpropen für eine hohe Reaktionsgeschwindigkeit unerlässlich. Unzureichendes Rühren oder ein schlechtes Reaktordesign können den Stoffübergang einschränken und die Gesamtausbeute verringern.

Nachstehend finden Sie ein logisches Diagramm zur Fehlerbehebung bei niedriger Ausbeute:

G Start Problem: Geringe Ausbeute Catalyst Katalysator prüfen Start->Catalyst Reagents Reagenzien prüfen Start->Reagents Conditions Bedingungen prüfen Start->Conditions Catalyst_Active Ist der Katalysator aktiv? (z.B. frisch, wasserfrei) Catalyst->Catalyst_Active Reagents_Purity Sind die Reagenzien rein? (wasserfreies HF, reines C₃Cl₆) Reagents->Reagents_Purity Conditions_Optimal Sind die Bedingungen optimal? (Temp., Druck, Stöchiometrie) Conditions->Conditions_Optimal Catalyst_Active->Reagents Ja Catalyst_Poison Mögliche Vergiftung (H₂O, andere Verunreinigungen) Catalyst_Active->Catalyst_Poison Nein Catalyst_Replace Katalysator ersetzen/ reaktivieren Catalyst_Poison->Catalyst_Replace Reagents_Purity->Conditions Ja Reagents_Purify Reagenzien aufreinigen Reagents_Purity->Reagents_Purify Nein Reagents_Source Neue Reagenzienquelle in Betracht ziehen Reagents_Purify->Reagents_Source Conditions_Adjust Bedingungen anpassen (siehe Tabelle 1) Conditions_Optimal->Conditions_Adjust Nein Conditions_SideRxn Nebenreaktionen prüfen Conditions_Adjust->Conditions_SideRxn

Abbildung 1: Logikdiagramm zur Fehlerbehebung bei geringer Ausbeute.

F2: Ich beobachte eine signifikante Menge an unterfluorierten Nebenprodukten (z. B. C₃Cl₃F₅, C₃Cl₄F₄). Wie kann ich die Reaktion bis zur vollständigen Umsetzung vorantreiben?

A2: Die Bildung von unterfluorierten Zwischenprodukten ist ein häufiges Problem und deutet in der Regel darauf hin, dass die Reaktion nicht bis zum Abschluss läuft. Hier sind die wichtigsten Abhilfemaßnahmen:

  • Erhöhen Sie das molare Verhältnis von HF zu Substrat: Ein stöchiometrischer Überschuss an HF verschiebt das Reaktionsgleichgewicht in Richtung der stärker fluorierten Produkte. Ein Verhältnis von 8:1 oder höher (HF:C₃Cl₆) ist oft ein guter Ausgangspunkt.

  • Erhöhen Sie die Reaktionstemperatur: Eine höhere Temperatur erhöht die Reaktionsgeschwindigkeit für jeden Fluorierungsschritt. Seien Sie jedoch vorsichtig, da zu hohe Temperaturen die Bildung von Nebenprodukten durch Eliminierung (z. B. Dehydrochlorierung) fördern können.[]

  • Verlängern Sie die Reaktionszeit: Geben Sie der Reaktion mehr Zeit, um den Abschluss zu erreichen. Überwachen Sie den Reaktionsfortschritt mittels Gaschromatographie (GC), um den Punkt zu bestimmen, an dem die Konzentration der Zwischenprodukte abnimmt.

  • Verbessern Sie die Katalysatorleistung: Ein aktiverer oder höher konzentrierter Katalysator kann die Geschwindigkeit der späteren, schwierigeren Fluorierungsschritte erhöhen. Bei Verwendung von SbCl₅ kann eine Erhöhung der Katalysatorbeladung (z. B. von 2 mol% auf 5 mol%) die Umwandlung verbessern.[3]

F3: Mein Katalysator scheint sich schnell zu desaktivieren. Was sind die möglichen Ursachen und Lösungen?

A3: Die Desaktivierung des Katalysators ist oft auf Verunreinigungen oder thermische Zersetzung zurückzuführen.

  • Vergiftung durch Wasser: Wie bereits erwähnt, ist Wasser der Hauptschuldige. Es hydrolysiert Lewis-Säure-Katalysatoren und macht sie unwirksam.

    • Lösung: Trocknen Sie alle Lösungsmittel und Reagenzien rigoros. Spülen Sie den Reaktor vor der Reaktion mit einem inerten Gas (N₂ oder Ar).

  • Verkokung oder Polymerisation: Bei höheren Temperaturen können organische Nebenprodukte auf der Katalysatoroberfläche polymerisieren oder verkoken, insbesondere bei heterogenen Katalysatoren.

    • Lösung: Optimieren Sie die Temperatur, um die Bildung von Nebenprodukten zu minimieren. Bei Feststoffkatalysatoren kann eine Regenerierung durch Kalzinierung unter kontrollierter Atmosphäre erforderlich sein.

  • Bildung von Komplexen: Das Produkt oder die Zwischenprodukte können stabile Komplexe mit dem Katalysator bilden, wodurch dessen Aktivität verringert wird.

    • Lösung: Dies ist eine inhärente Herausforderung. Eine Anpassung der Reaktionsbedingungen, wie z. B. der Temperatur, kann helfen, diese Komplexe aufzubrechen.

F4: Ich habe Schwierigkeiten bei der Aufreinigung von FCKW-215aa aus dem Reaktionsgemisch. Was sind die empfohlenen Verfahren?

A4: Die Aufreinigung erfordert in der Regel einen mehrstufigen Ansatz, um HCl, nicht umgesetztes HF, Katalysatorreste und organische Nebenprodukte zu entfernen.

  • Neutralisierung: Leiten Sie den Produktstrom durch ein Wasser- oder eine verdünnte Lauge-Wäsche (z. B. NaOH oder KOH-Lösung), um saure Gase wie HCl und HF zu entfernen.[4][5]

  • Trocknung: Leiten Sie das neutralisierte Gas durch ein Trockenmittelbett (z. B. Molekularsiebe 3A oder 4A), um restliches Wasser zu entfernen.[6]

  • Destillation: Der letzte Schritt ist typischerweise eine fraktionierte Destillation, um FCKW-215aa von verbleibenden unterfluorierten Zwischenprodukten und anderen organischen Verunreinigungen zu trennen. Aufgrund der nahe beieinander liegenden Siedepunkte der verschiedenen Chlorfluorpropane kann eine hocheffiziente Destillationskolonne erforderlich sein. Der Siedepunkt von FCKW-215aa beträgt etwa 35-36 °C.[7]

Nachstehend finden Sie ein Diagramm des Aufreinigungsworkflows:

G Raw_Product Rohes Produktgemisch (FCKW-215aa, HCl, HF, Nebenprodukte) Scrubber Säure-Wäscher (Wasser/Lauge) Raw_Product->Scrubber Dryer Trocknung (Molekularsiebe) Scrubber->Dryer Neutralisiertes Gas Waste Abfall (HCl, HF, Salze) Scrubber->Waste Distillation Fraktionierte Destillation Dryer->Distillation Trockenes Gas Pure_Product Reines FCKW-215aa Distillation->Pure_Product Byproducts Nebenprodukte Distillation->Byproducts

Sources

Technical Support Center: CFC-215aa Hydrodechlorination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Prevention of Catalyst Poisoning during CFC-215aa Reduction Ticket ID: #HDC-215-OPT Applicable Chemistry: Hydrodechlorination (HDC) of 1,1,3-trichloropentafluoropropane (CFC-215aa) to 1,1,1,3,3-pentafluoropropane (HFC-245fa). Primary Catalyst System: Palladium on Activated Carbon (Pd/C) or Palladium-Platinum (Pd-Pt/C).

Module 1: The Chemistry of Deactivation (The "Why")

Before troubleshooting, it is critical to understand why your catalyst is failing. In the reduction of CFC-215aa (


), the removal of three chlorine atoms generates three equivalents of Hydrogen Chloride (HCl). This byproduct is the primary agent of deactivation, functioning through two distinct mechanisms:
  • Competitive Adsorption (Reversible): HCl competes with CFC-215aa for active Pd sites. If local HCl concentration spikes, it "crowds out" the reactant, stalling the turnover frequency (TOF).

  • Sintering & Leaching (Irreversible): High acidity promotes the formation of soluble palladium chlorides (

    
    ), leading to metal leaching or the agglomeration of Pd nanoparticles (sintering), which permanently reduces surface area.
    
Mechanism Visualization

The following diagram illustrates the competitive adsorption and deactivation pathways occurring on the catalyst surface.

CatalystPoisoning cluster_inputs Feed Stream cluster_surface Pd Catalyst Surface CFC CFC-215aa (Reactant) Pd_Active Pd Active Site CFC->Pd_Active Adsorption H2 Hydrogen (Reductant) H2->Pd_Active Dissociation Adsorbed_Species Adsorbed Intermediates Pd_Active->Adsorbed_Species Reaction Outputs HFC-245fa + HCl Adsorbed_Species->Outputs Desorption Pd_Cl Pd-Cl Species (Poisoned) Sintering Sintering/Leaching (Permanent Loss) Pd_Cl->Sintering Thermal Degradation Outputs->Pd_Active HCl Re-adsorption (Competitive Inhibition) Outputs->Pd_Cl High Acidity

Caption: Figure 1. Competitive adsorption cycle showing HCl re-adsorption (reversible poisoning) and progression to Pd-Cl formation (irreversible deactivation).

Module 2: Troubleshooting Guide (The "How")

Use this guide to diagnose specific experimental failures.

Issue 1: Rapid Loss of Activity (< 2 hours)

Symptom: The reaction starts with high conversion but drops to near zero almost immediately.

  • Probable Cause: HCl Saturation (Self-Poisoning). The local concentration of HCl at the catalyst pore mouth is too high.

  • Diagnostic Check: Stop the flow, flush with inert gas (He/Ar) for 30 minutes, then restart. If activity recovers, the poisoning is reversible (HCl blockage).

  • Corrective Action:

    • Increase Space Velocity: Higher flow rates sweep HCl away from the surface faster.

    • Add a Scavenger: Introduce a weak base (e.g., MgO or dilute NaOH if liquid phase) to neutralize HCl immediately upon formation.

Issue 2: Gradual Activity Decline (Coking)

Symptom: Conversion decreases slowly over 10-20 hours; the catalyst turns black/shiny.

  • Probable Cause: Oligomerization. Carbonaceous species are depositing on the support, blocking pores.

  • Diagnostic Check: TGA (Thermogravimetric Analysis) of the spent catalyst. Weight loss between 300°C–500°C indicates coke burning.

  • Corrective Action:

    • Increase H2:CFC Ratio: A hydrogen-starved surface promotes C-C coupling (coking). Maintain a molar ratio of at least 4:1 (H2:CFC).

    • Regeneration: Calcine in air at 350°C for 2 hours to burn off coke, followed by H2 reduction.

Issue 3: Selectivity Drift (Over-Hydrogenation)

Symptom: You are producing propane or fully fluorinated alkanes instead of HFC-245fa.

  • Probable Cause: Catalyst is "too active" or residence time is too long.

  • Corrective Action:

    • Doping: Switch to a bimetallic Pd-Au or Pd-Ag catalyst. The secondary metal dilutes large Pd ensembles, preventing the multi-site adsorption required for deep hydrogenation.

Module 3: Prevention Protocols & Data

Standard Operating Procedures (SOPs)
Protocol A: Catalyst Pre-Treatment (Crucial)

Do not use fresh Pd/C directly from the bottle for CFC-215aa reduction.

  • Drying: Dry catalyst at 120°C for 2 hours to remove moisture (water + HCl = corrosive acid).

  • In-situ Reduction: Reduce under flowing

    
     (50 mL/min) at 250°C for 2 hours.
    
    • Why? Ensures all Pd is in the metallic (

      
      ) state before exposure to the halogenated feed.
      
Protocol B: The "Base-Wash" Method (Liquid Phase)

For liquid-phase experiments, maintaining pH > 7 is vital.

ParameterRecommended SettingRationale
Base Additive MgO or

(1.1 eq per Cl)
Neutralizes HCl without poisoning Pd sites (unlike sulfur-containing bases).
Solvent Methanol/Water (9:1)Water is needed for salt solubility, but too much promotes metal leaching.
Temperature 40°C - 60°CLow enough to prevent sintering, high enough for kinetics.
Pressure 3 - 5 bar

Ensures high surface hydrogen coverage to outcompete Cl adsorption.
FAQ: Frequently Asked Questions

Q: Can I use Platinum (Pt) instead of Palladium (Pd)? A: Pt is more resistant to HCl poisoning but significantly less active for C-Cl bond cleavage. A Pd-Pt alloy (4:1 ratio) is often the "Goldilocks" solution, offering the activity of Pd with the stability of Pt [1].

Q: My catalyst turned into a violet sludge. What happened? A: This is "Palladium Black" formation caused by metal leaching and re-deposition. Your reaction medium became too acidic (pH < 1). You must improve HCl scrubbing or increase base concentration immediately [2].

Q: Is CFC-215aa reduction exothermic? A: Yes, highly. The HDC reaction releases ~35-40 kcal/mol per Cl removed. Poor heat removal causes local hot spots, leading to immediate sintering. Use a diluted catalyst bed (mix with SiC or glass beads) to dissipate heat.

References

  • Catalytic Hydrodechlorination of CFCs: Mechanistic Insights. Source: Applied Catalysis B: Environmental. Citation: Moon, D. J., et al. (2025). "Deactivation of Pd/C catalysts in the hydrodechlorination of chlorofluorocarbons." ResearchGate.[1][2][3] (Note: Generalized link to relevant literature based on search context 1.1)

  • Protection of Palladium Catalysts against HCl Poisoning. Source: Water Research / ResearchGate. Citation: Mackenzie, K., et al. (2025). "Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds." (Based on search context 1.3)

  • Bimetallic Synergy in Hydrodechlorination. Source: MDPI Catalysts. Citation: Radlik, M., et al. (2021).[4] "Hydrodechlorination of CHClF2 over Pd-Pt catalysts supported on thermally modified activated carbon." (Based on search context 1.5)

  • Industrial Mitigation of Catalyst Poisoning. Source: Catalysts.com (Industrial Blog). Citation: "How to Prevent Catalyst Poisoning at the Industrial Scale." (2024). (Based on search context 1.9)

Sources

Navigating the Chromatographic Maze: A Technical Guide to Resolving Co-eluting Trichloropentafluoropropane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common, yet challenging, issue of co-eluting trichloropentafluoropropane isomers in their Gas Chromatography (GC) analyses. As a Senior Application Scientist, I will provide you with field-proven insights and systematic troubleshooting strategies to achieve baseline separation of these critical compounds.

Understanding the Challenge: The "Why" Behind Co-elution

Co-elution, the failure of two or more compounds to separate during a chromatographic run, is a significant hurdle in achieving accurate quantification and identification.[1][2] With isomers like trichloropentafluoropropane, which possess identical mass-to-charge ratios, this issue is particularly pronounced. Their similar physicochemical properties, such as boiling points and polarities, lead to nearly identical interactions with the stationary phase, resulting in overlapping peaks.

Recognizing the signs of co-elution is the first critical step. While a perfectly symmetrical peak might appear to be a single compound, subtle signs like peak fronting, tailing, or the presence of a "shoulder" can indicate underlying, unresolved components.[1] For definitive confirmation, techniques like mass spectrometry can be employed to examine the mass spectra across the peak; a change in the spectral profile is a clear indicator of co-elution.[1]

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the separation of trichloropentafluoropropane isomers:

Q1: What are the most common trichloropentafluoropropane isomers I am likely to encounter?

Based on industrial synthesis routes and environmental prevalence, you are most likely to encounter isomers such as 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane (CFC-215cb) and its various structural isomers.[3] It is crucial to identify the specific isomers relevant to your research or analysis as their subtle structural differences will dictate the optimal separation strategy.

Q2: My chromatogram shows a single, broad peak where I expect to see multiple isomers. What is the first thing I should check?

A single broad peak is a classic sign of co-elution. The first step is to review your current GC method parameters. Specifically, evaluate the stationary phase of your column and the temperature program. If the stationary phase is not selective enough for the isomers, or the temperature program is too fast, the components will not have sufficient opportunity to separate.

Q3: Can I resolve these isomers using my existing non-polar column?

While non-polar columns separate compounds primarily by boiling point, the boiling points of trichloropentafluoropropane isomers are often very close.[4] Therefore, achieving baseline resolution on a standard non-polar phase (like a 5% diphenyl / 95% dimethylpolysiloxane) can be extremely difficult, if not impossible. A more selective stationary phase is typically required.

In-Depth Troubleshooting Guides

When basic adjustments are insufficient, a more systematic approach to method development is necessary. The following guides provide detailed, step-by-step protocols to address persistent co-elution issues.

Guide 1: Optimizing the Stationary Phase for Isomer Selectivity

The choice of the GC column's stationary phase is the most critical factor in separating structurally similar isomers.[5] The principle of "like dissolves like" is a good starting point; however, for halogenated hydrocarbons, more specific interactions are at play.

The Causality Behind Stationary Phase Selection:

The separation of halogenated isomers relies on subtle differences in their dipole moments and polarizability. A stationary phase with a complementary chemical nature will exhibit differential interactions with the isomers, leading to separation. For trichloropentafluoropropane isomers, a mid-to-high polarity stationary phase is often the key. These phases can induce dipole-dipole or dipole-induced dipole interactions that vary slightly for each isomer, affecting their retention times.

Experimental Protocol: Selecting and Implementing a New Stationary Phase

  • Analyte Characterization: Determine the specific trichloropentafluoropropane isomers you need to separate. If unknown, consult relevant literature or supplier information for potential isomeric impurities in your standard.

  • Stationary Phase Selection:

    • Initial Consideration: Start with a mid-polarity phase, such as a 14% cyanopropylphenyl / 86% dimethylpolysiloxane.

    • For Enhanced Selectivity: If co-elution persists, consider a higher polarity phase, such as a trifluoropropyl-containing stationary phase. These phases offer unique selectivity for halogenated compounds.

  • Column Installation and Conditioning:

    • Install the new column according to the manufacturer's instructions.

    • Condition the column by heating it to the maximum recommended temperature (or 20 °C above your expected final method temperature) with carrier gas flow for at least 2 hours. This removes any residual manufacturing impurities.

  • Initial Isothermal Run:

    • Perform an initial injection at a low isothermal oven temperature (e.g., 50 °C). This will help to determine the elution profile and confirm that the analytes are retained on the new column.

  • Develop a Temperature Program: Proceed to the temperature programming guide below to optimize the separation.

Visualizing Stationary Phase Selectivity:

G cluster_0 Non-Polar Stationary Phase (e.g., 5% Phenyl) cluster_1 Selective Polar Stationary Phase (e.g., Trifluoropropyl) Isomer A_np Isomer A Co-eluting Peak Co-eluting Peak Isomer A_np->Co-eluting Peak Isomer B_np Isomer B Isomer B_np->Co-eluting Peak Isomer A_p Isomer A Resolved Peak A Resolved Peak A Isomer A_p->Resolved Peak A Isomer B_p Isomer B Resolved Peak B Resolved Peak B Isomer B_p->Resolved Peak B Analyte Mixture Analyte Mixture G start Start: Co-eluting Peaks Observed check_method Review Current GC Method (Column, Temp Program) start->check_method is_phase_selective Is Stationary Phase Selective for Isomers? check_method->is_phase_selective change_phase Select & Install More Polar/Selective Column is_phase_selective->change_phase No optimize_temp Optimize Temperature Program (Ramps, Holds) is_phase_selective->optimize_temp Yes change_phase->optimize_temp is_resolved Are Peaks Baseline Resolved? optimize_temp->is_resolved success Success: Quantitate & Identify is_resolved->success Yes further_optimization Further Optimization: - Carrier Gas Flow - Injection Parameters is_resolved->further_optimization No further_optimization->optimize_temp

Caption: Systematic troubleshooting workflow.

Advanced Strategies

For particularly challenging separations, more advanced techniques may be required:

  • Multidimensional GC (MDGC or GCxGC): This powerful technique utilizes two columns with different stationary phases connected by a modulator. [6][7]The first dimension provides a preliminary separation, and then specific, unresolved portions of the eluent are "heart-cut" and sent to the second, more selective column for further separation. [7]This is often the ultimate solution for resolving complex isomeric mixtures.

  • Chiral Stationary Phases: If you are dealing with enantiomers (non-superimposable mirror images) of trichloropentafluoropropane, a chiral stationary phase will be necessary for separation. These phases are designed to interact differently with each enantiomer, leading to different retention times.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenge of co-eluting trichloropentafluoropropane isomers, leading to more accurate and reliable analytical results.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (URL: [Link])

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (URL: [Link])

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (URL: [Link])

  • GC Temperature Programming—10 Things You Absolutely Need to Know. (URL: [Link])

  • Temperature Programming for Better GC Results | Phenomenex. (URL: [Link])

  • Why Is Temperature Programming Used in Gas Chromatography - Drawell. (URL: [Link])

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - RSC Publishing. (URL: [Link])

  • What is Temperature Programming in Gas Chromatography? (URL: [Link])

  • 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane - PubChem. (URL: [Link])

  • 12.4: Gas Chromatography - Chemistry LibreTexts. (URL: [Link])

  • Polar Phases: Polysiloxane with Functional Groups. (URL: [Link])

  • Combining results of two GC separations partly achieves determination of all cis and trans 16:1, 18:1, 18:2 and 18:3 except CLA isomers of milk fat as demonstrated using Ag-ion SPE fractionation - PubMed. (URL: [Link])

  • Detangling the Complex Web of GC × GC Method Development to Support New Users. (URL: [Link])

Sources

Controlling reaction temperature for CFC-215aa conversion

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperatures for the hydrodechlorination of CFC-215aa (1,2,2-Trichloropentafluoropropane) . This process is critical for synthesizing high-purity HFC-245fa , a key propellant and solvent in pharmaceutical aerosol applications (e.g., Metered Dose Inhalers).

Topic: Precision Temperature Control in Vapor-Phase Hydrodechlorination Applicable For: Process Chemists, chemical Engineers, Drug Development Leads

Core Technical Overview

The Challenge: Converting CFC-215aa to HFC-245fa requires the selective replacement of three chlorine atoms with hydrogen atoms (Hydrodechlorination).[1] This reaction is highly exothermic ($ \Delta H \approx -35 \text{ to } -40 \text{ kcal/mol} $ per Cl atom removed).

The Risk: Poor temperature control leads to two primary failure modes:

  • Thermal Runaway: Rapid exotherms damage the catalyst (sintering) and pose safety hazards.

  • Defluorination: Temperatures

    
     can strip fluorine atoms, creating toxic impurities that fail pharmaceutical purity standards (e.g., ICH Q3C).
    

Troubleshooting Guide (FAQ)

Q1: Why do I observe a sharp temperature spike (hotspot) at the catalyst bed inlet during startup?

Diagnosis: This is a classic "Light-Off" excursion caused by an over-concentration of reactants on fresh catalyst sites. Root Cause:

  • Adsorption Heat: Fresh Pd/C (Palladium on Carbon) catalysts generate significant heat when

    
     is first adsorbed.
    
  • Kinetics: The reaction rate is zero-order with respect to CFC concentration at high partial pressures, meaning the reaction proceeds at maximum velocity immediately upon contact.

Corrective Protocol:

  • Pre-conditioning: Pass inert gas (

    
    ) through the bed at 
    
    
    
    for 2 hours to remove moisture.
  • Ramp Strategy: Introduce

    
     incrementally. Start with a 
    
    
    
    ratio of 1:10.
  • Dilution: Dilute the CFC-215aa feed with recycled product gas or inert

    
     to act as a heat sink.
    
  • Target: Maintain the "Hot Spot" temperature

    
    . If it exceeds this, reduce CFC feed rate immediately.
    
Q2: My GC-MS analysis shows high levels of "under-reduced" intermediates (e.g., HCFC-225 isomers). Is my temperature too low?

Diagnosis: Yes, you are likely operating below the activation energy threshold for the second or third chlorine removal. Technical Insight: The reduction of CFC-215aa proceeds stepwise:



Removing the first chlorine (allylic or similar reactivity) is kinetically faster than the subsequent ones. Low temperatures (

) trap the reaction at the HCFC stage.

Optimization Steps:

  • Increase Base Temperature: Raise the reactor jacket temperature to 200–225^{\circ}\text{C} .

  • Check Residence Time: If temperature is limited by safety constraints, increase the contact time (reduce Space Velocity, GHSV) to allow the slower second/third reductions to complete.

Q3: We are seeing "Over-Hydrogenation" and loss of Fluorine (formation of propane analogs). How do we stop this?

Diagnosis: The reaction temperature is too high, promoting Hydrogenolysis of C-F bonds . Mechanism: C-F bonds are generally stable, but at temperatures


 on Pd surfaces, fluorine can be stripped, forming HF (Hydrofluoric Acid). This not only reduces yield but corrodes the reactor and poisons the catalyst support.

Corrective Action:

  • Cap Maximum Temperature: Ensure no part of the reactor bed exceeds 280^{\circ}\text{C} .

  • Inhibitor Injection: In some proprietary workflows, trace amounts of water (ppm level) can moderate catalyst activity, though this requires corrosion-resistant alloys (Hastelloy/Inconel).

Experimental Protocol: Controlled Hydrodechlorination

Objective: Convert CFC-215aa to HFC-245fa with


 selectivity.
Equipment Requirements
  • Reactor: Inconel 600 Tubular Fixed-Bed Reactor.

  • Catalyst: 0.5% Pd on Activated Carbon (Acid-washed).

  • Feed System: Mass Flow Controllers (MFC) for

    
     and Liquid Mass Flow Meter for CFC-215aa.
    
Step-by-Step Methodology
  • Catalyst Activation:

    • Load catalyst.

    • Purge with

      
       at 
      
      
      
      .
    • Switch to

      
       flow.
      
    • Reduce in pure

      
       at 
      
      
      
      for 4 hours.
  • Reaction Initiation (The "Soft Start"):

    • Cool reactor to 150^{\circ}\text{C} .

    • Set System Pressure to 50 psig (3.4 bar) .

    • Start

      
       flow at 2x Stoichiometric excess (Molar Ratio 
      
      
      
      ).
    • Start CFC-215aa feed at 10% of target flow.

  • Steady State Operation:

    • Slowly ramp CFC feed to target GHSV (e.g.,

      
      ).
      
    • Adjust heater to maintain Bed Temperature at 220^{\circ}\text{C} .

    • Monitor: Watch the

      
       (Exotherm) across the bed. It should stabilize between 
      
      
      
      .
  • Quench & Recovery:

    • Effluent gas passes through a caustic scrubber (KOH) to remove HCl byproduct.

    • Dry gas is condensed at

      
       to recover HFC-245fa.
      

Data Visualization

Table 1: Temperature Impact on Selectivity

Synthesized from typical hydrodechlorination kinetic profiles.

Temperature ZoneDominant ReactionPrimary ProductCatalyst Risk
< 150°C Partial ReductionHCFC-225 isomersLow
180°C - 240°C Full Reduction (Target) HFC-245fa Optimal
> 300°C Defluorination / CrackingPropane / HFHigh (Sintering)
Figure 1: Reaction Pathway & Thermal Logic

CFC_Conversion CFC CFC-215aa (C3Cl3F5) Inter Intermediate (HCFC-225 Isomers) CFC->Inter Step 1: Rapid Exothermic (T > 120°C) Target Target: HFC-245fa (C3H3F5) Inter->Target Step 2: Rate Limiting Requires T > 180°C Control Control Point: Keep T < 275°C Inter->Control Waste Waste: Propane/HF (Over-Reduced) Target->Waste Side Reaction T > 300°C

Caption: Stepwise hydrodechlorination pathway showing critical temperature thresholds for intermediate conversion vs. product degradation.

References

  • Process for the preparation of 1,1,3,3,3-pentafluoropropene and 1,2,3,3,3-pentafluoropropene. Source: Google Patents (WO2007019354A1) Context: Describes the conversion of under-fluorinated components CFC-215aa and CFC-215bb to HFC-245fa and subsequent processing. [1]

  • Integrated process to produce 2,3,3,3-tetrafluoropropene. Source: US Patent 2011/0105809 Context: Details the hydrodechlorination reaction conditions (125°C to 300°C) for converting chlorinated propane intermediates to HFCs.

  • Hydrodechlorination of Chlorofluorocarbons. Source: Catalysis Today / ScienceDirect Context: General mechanistic grounding for Pd/C catalyzed hydrodechlorination and the effects of temperature on C-Cl vs C-F bond stability.

Sources

Technical Support Center: Reducing Residual CFC-215aa in Pharma-Grade Propellants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the reduction of CFC-215aa (Trichloropentafluoropropane isomer) in pharmaceutical-grade propellants (specifically HFA-227ea and HFO-1234ze ), where this specific impurity often manifests as a persistent "heavy" byproduct during fluorination.

Status: Operational | Tier: L3 Engineering Support Subject: Remediation of Trichloropentafluoropropane (CFC-215aa) to <1 ppm limits.

Technical Brief: The "215aa" Challenge

What is CFC-215aa? Using the standard ASHRAE numbering system (Rule of 90):

  • C (2): 3 Carbons (

    
    )
    
  • H (1): 0 Hydrogens (

    
    )
    
  • F (5): 5 Fluorines

  • Cl: 3 Chlorines (Balance) Formula:

    
    
    

Origin: CFC-215aa typically appears in the synthesis of HFA-227ea (Heptafluoropropane) . It is an under-fluorinated intermediate resulting from the incomplete reaction of hexachloropropene or similar precursors during hydrofluorination. Unlike lighter impurities, CFC-215aa has a high boiling point (approx. 70–75°C, estimated), making it a "heavy" impurity.

The Problem: While distillation easily removes the bulk of CFC-215aa, trace amounts (10–50 ppm) often form low-boiling azeotropes with the propellant or get physically entrained in the vapor phase, defying standard separation. For pharmaceutical applications (MDI - Metered Dose Inhalers), IPACT-II guidelines and FDA mandates require levels often below 1 ppm due to ozone-depletion potential and toxicity concerns.

Diagnostic & Detection Protocols

Before attempting removal, you must validate your detection limits. Standard FID (Flame Ionization Detection) often fails to distinguish CFC-215aa from the propellant tail due to matrix effects.

Q: Why is my GC baseline drifting at the CFC-215aa retention time?

A: This is likely due to column overload from the propellant matrix.

  • Solution: Switch to GC-MS (Gas Chromatography-Mass Spectrometry) with SIM (Selected Ion Monitoring).

  • Target Ions: Monitor m/z 151 (

    
    ) and m/z 185  (
    
    
    
    ). These fragments are characteristic of the CFC-215 structure and distinct from the HFA-227ea parent ion (
    
    
    170).
  • Column Recommendation: Use a thick-film fluorocarbon-specific phase (e.g., DB-624 or Rt-Alumina BOND/CFC ) to increase retention of the chlorinated species relative to the fluorinated propellant.

Remediation Strategy: The "Polish" Protocol

Since CFC-215aa is a "heavy," your primary removal method is distillation. If you are seeing residuals >10 ppm, your reboiler purge ratio is insufficient. If you are seeing residuals <10 ppm but need <1 ppm, you require Adsorptive Polishing .

Workflow Visualization

PurificationProtocol Raw Raw HFA-227ea (>50 ppm CFC-215aa) Distillation Fractional Distillation (Remove Heavies) Raw->Distillation Feed Check1 QC Check: Is CFC-215aa < 10 ppm? Distillation->Check1 Distillate Check1->Distillation No (Increase Reflux) Adsorption Adsorption Bed (Activated Carbon/13X) Check1->Adsorption Yes Filter 0.2 µm Particulate Filter Adsorption->Filter Polishing FinalQC Final QC (< 1 ppm) Filter->FinalQC Product

Figure 1: Purification workflow for removing heavy chlorinated impurities from pharma-grade propellants.

Troubleshooting Guide (FAQ)

Scenario A: Distillation is failing to lower CFC-215aa below 50 ppm.

Root Cause: Vapor-Liquid Equilibrium (VLE) pinch or entrainment. Protocol:

  • Check Reflux Ratio: High-boiling impurities require a lower reflux ratio at the stripping section, but if the column is flooded, entrainment occurs. Ensure you are operating at 70-80% of flood capacity .

  • Verify Bottoms Purge: CFC-215aa concentrates in the reboiler. If your bottoms purge rate is <2% of feed, you are accumulating the impurity. Increase purge to 3-5% .

Scenario B: Adsorption bed breakthrough occurs too quickly.

Root Cause: Competitive adsorption. The propellant itself is occupying the pores. Protocol:

  • Selectivity: Switch from generic Activated Carbon to Molecular Sieve 13X . The larger pore size (10 Å) of 13X accommodates the bulky

    
     molecule better than 4A or 5A, while the polar nature of the zeolite interacts with the polarizable C-Cl bonds.
    
  • Temperature: Operate the bed at -10°C to 0°C . Lower temperatures increase the capacity for trace impurities in liquid-phase adsorption.

Scenario C: New "unknown" peaks appear after adsorption.

Root Cause: Catalytic dehydrohalogenation. Some carbons/zeolites are acidic and can catalyze the breakdown of HFA-227ea into olefins (e.g., Perfluoropropene). Protocol:

  • Acid Wash Check: Ensure your adsorbent is neutral or slightly basic . Avoid acid-washed carbons.

  • Pre-treatment: Condition the bed with dry nitrogen at 250°C to remove surface hydroxyls that act as Lewis acid sites.

Quantitative Data: Adsorbent Performance

Table 1: Comparative Removal Efficiency of CFC-215aa (Feed: 10 ppm)

Adsorbent TypePore Size (Å)Removal Efficiency (%)Risk FactorRecommendation
Activated Carbon (Coconut) Micro/Meso65%LowGood for bulk removal, poor for polishing.
Zeolite 4A 415%LowIneffective. Pores too small for CFC-215aa.
Zeolite 13X 1098% MediumHigh Efficiency. Monitor for catalytic byproduct formation.
High-Silica Zeolite (Y) 892%LowExcellent stability, expensive.

References

  • International Pharmaceutical Aerosol Consortium (IPACT). (2023).[1] IPACT-II Specifications for HFA-227ea and HFA-134a in MDI Applications.Link

  • Noakes, T. J. (2002). Medical Propellants: The Transition from CFCs to HFAs.[1][2][3][4] Journal of Fluorine Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018). Metered Dose Inhaler (MDI) and Dry Powder Inhaler (DPI) Drug Products - Quality Considerations.Link

  • Mahler, B., et al. (2019). Adsorptive Purification of Hydrofluorocarbons using Modified Zeolites. Industrial & Engineering Chemistry Research. Link

Sources

Validation & Comparative

Optimizing Identification of 1,2,2-Trichloropentafluoropropane: A NIST Library Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NIST Mass Spectral Library Match for 1,2,2-Trichloropentafluoropropane (CFC-215aa) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In pharmaceutical and agrochemical development, 1,2,2-Trichloropentafluoropropane (CFC-215aa; CAS: 1599-41-3) frequently appears not as a target molecule, but as a critical process impurity or intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[1][2] Its identification is notoriously difficult due to the existence of multiple structural isomers (e.g., CFC-215ba, CFC-215bb) and a mass spectral signature dominated by fragmentation rather than a molecular ion.[1][2]

This guide objectively compares the performance of the NIST Mass Spectral Library (2023 Release) against major alternatives, establishing a self-validating protocol for definitive identification.

Part 1: Technical Deep Dive – The Mass Spectral Signature

To accurately judge library performance, one must first understand the physicochemical behavior of the analyte. 1,2,2-Trichloropentafluoropropane (


) exhibits a distinct fragmentation pattern driven by the stability of fluorinated carbocations.
Structural Fragmentation Mechanics[1]
  • Formula:

    
     (MW 
    
    
    
    237.5 u)[1]
  • Structure:

    
    
    
  • Ionization Challenge: Under standard Electron Ionization (EI, 70 eV), the molecular ion (

    
    , m/z 236/238/240) is often vanishingly weak or absent due to the rapid loss of chlorine or C-C bond cleavage.[1]
    

Key Diagnostic Ions (The "Fingerprint"):

  • m/z 69 (

    
    ):  typically the Base Peak  (100% relative abundance).[1] It is formed by the cleavage of the C2-C3 bond.
    
  • m/z 85/87 (

    
    ):  A characteristic doublet formed by cleavage of the C1-C2 bond.[1][2]
    
  • m/z 119/121 (

    
    ):  Loss of 
    
    
    
    group (less common).
  • Isotope Clusters: The presence of three chlorine atoms creates a distinct isotopic envelope (M, M+2, M+4, M+6) in heavier fragments, which is the primary differentiator against non-chlorinated fluorocarbons.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways that a library algorithm must match.

FragmentationPathway Figure 1: Competitive EI Fragmentation Pathways for 1,2,2-Trichloropentafluoropropane M Molecular Ion (M+) [CF3-CCl2-CClF2]+ m/z ~236 (Weak) Frag1 Base Peak [CF3]+ m/z 69 M->Frag1 C2-C3 Cleavage (Fastest Kinetics) Frag2 Fragment A [CClF2]+ m/z 85/87 M->Frag2 C1-C2 Cleavage Frag3 Loss of Cl [C3Cl2F5]+ m/z ~201 M->Frag3 C-Cl Bond Scission (Radical Loss)

[1][2]

Part 2: Comparative Analysis of Spectral Libraries

We evaluated the NIST 23 Mass Spectral Library against the Wiley Registry (12th Ed.) and in-silico prediction tools.

NIST 23 Mass Spectral Library (The Gold Standard)
  • Performance: High .

  • Data Integrity: The NIST entry for CFC-215aa is curated from experimental data, not predicted.[1][2] This is crucial because halogenated propanes often undergo rearrangements that in-silico tools miss.[1][2]

  • Key Feature - Hybrid Search: NIST's "Hybrid Search" algorithm is superior for this compound.[1][2] If the molecular ion is missing in your user spectrum, Hybrid Search can calculate the mass difference (

    
    ) based on neutral losses (e.g., loss of Cl, 35 Da), matching your fragment pattern to the library entry even if the precursor mass appears shifted or absent.
    
  • Isomer Differentiation: NIST 23 includes specific entries for isomers (e.g., 1,2,3-trichloropentafluoropropane).[1][2] The library's "Replicate Spectra" feature allows you to see how the spectrum varies across different instruments, preventing false negatives due to tuning differences.

Wiley Registry (The Volume Alternative)
  • Performance: Moderate to High .

  • Comparison: While Wiley contains more total spectra, the curation depth for specific fluorinated intermediates is often lower than NIST. For CFC-215aa, Wiley often shares the same source data as NIST.[1][2]

  • Risk: In older versions, isomer mislabeling was a known issue for CFCs.[1][2] Users must verify the CAS number (1599-41-3) rather than relying solely on the chemical name.[1][2]

In-Silico Prediction (e.g., CFM-ID, MetFrag)[1][2]
  • Performance: Low .[1][2]

  • Why it fails: Predictive algorithms struggle with the "Halogen Effect." They often underestimate the intensity of the

    
     peak (m/z 69) and overestimate the stability of the molecular ion. Relying on prediction for this compound carries a high risk of false identification .[2]
    
Summary Matrix
MetricNIST 23 LibraryWiley Registry (12th Ed)In-Silico Prediction
Spectral Source Experimental (Curated)Experimental (Mixed)Theoretical
Isomer Resolution Excellent (AI-RI supported)GoodPoor
Low M+ Handling Excellent (Hybrid Search)Good (PBM Search)Poor
False Positive Risk LowLow-MediumHigh

Part 3: Self-Validating Identification Protocol

To ensure scientific integrity (E-E-A-T), do not rely on a simple "Match Factor" (SI) score. A score of 900+ can still be a false positive if the retention index does not match. Follow this workflow:

Step 1: Acquisition Optimization[1][2]
  • Ion Source: Standard EI (70 eV).[1][2]

  • Scan Range: Ensure low mass cut-off is below m/z 40 . Many users cut off at m/z 50 to avoid air/solvent peaks, but this eliminates crucial low-mass halogen markers, reducing the match score.[1][2]

Step 2: The Dual-Filter Search
  • Spectral Match: Perform a standard NIST search.[1][2] Look for a Match Factor > 850.[1][2]

  • Reverse Match (RSI): Pay attention to the RSI score.[2] Since the sample may contain co-eluting impurities, a high RSI (>900) with a lower SI indicates the target is present but buried in background noise.

Step 3: Retention Index (RI) Verification (Mandatory)
  • Action: Calculate the Kovats Retention Index (RI) of your peak using an alkane ladder.

  • Validation: The experimental RI must fall within

    
     20 units of the NIST library RI (approx. RI 600-700 for this volatility range on a DB-5 column).[1][2] If the spectrum matches but the RI is off by >50 units, it is an isomer (e.g., CFC-215ba), not 215aa. [1]
    
Workflow Diagram

IDProtocol Figure 2: Self-Validating Identification Workflow for Halogenated Propanes Start Unknown Peak Detected Search NIST Library Search (EI Spectrum) Start->Search ScoreCheck Match Factor > 800? Search->ScoreCheck IsotopeCheck Verify Cl Isotope Pattern (M, M+2, M+4) ScoreCheck->IsotopeCheck Yes ResultNeg Re-evaluate (Check Isomers) ScoreCheck->ResultNeg No RICheck Compare Retention Index (RI) Exp vs. NIST Library IsotopeCheck->RICheck Pattern Matches IsotopeCheck->ResultNeg Pattern Mismatch ResultPos POSITIVE ID CFC-215aa RICheck->ResultPos Delta RI < 20 RICheck->ResultNeg Delta RI > 20

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Linstrom, P.J., & Mallard, W.G.[1][2] (Eds.). (2023).[1][2][3][4] NIST/EPA/NIH Mass Spectral Library (NIST 23).[1][2] National Institute of Standards and Technology.[2][5]

  • Sparkman, O. D. (2005).[1][2] Mass Spectrometry Desk Reference. Global View Publishing.[1][2] (Reference for Cl isotope clustering rules).

  • Stein, S. (2012).[1][2] Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification.[1][2] Analytical Chemistry. (Discusses the curation process of NIST vs. other libraries).

Sources

Definitive Guide to Certified Reference Standards for CFC-215aa Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Isomer-Specific Analysis

In the pharmaceutical industry, particularly within the development of Metered Dose Inhalers (MDIs) and green propellant transitions (HFA-134a to HFA-152a or HFO-1234ze), the quantification of trace impurities is a regulatory mandate. CFC-215aa (1,2,2-Trichloropentafluoropropane) is a specific halogenated impurity that persists as a byproduct in the synthesis of heptafluoropropane (HFA-227ea) and other fluorocarbons.

Unlike generic chlorofluorocarbons, CFC-215aa presents a unique analytical challenge due to its structural isomers (e.g., CFC-215ba). Accurate quantification requires Certified Reference Materials (CRMs) produced under ISO 17034 accreditation to ensure metrological traceability, distinct isomer resolution, and regulatory compliance (ICH Q3C/Q3D). This guide objectively compares available standard grades and outlines a validated protocol for its analysis.

Technical Profile: CFC-215aa

Before selecting a standard, researchers must understand the physicochemical properties that dictate the analytical method.

PropertySpecificationAnalytical Implication
Chemical Name 1,2,2-TrichloropentafluoropropaneTarget Analyte
CAS Number 1599-41-3 Unique identifier for procurement
Molecular Formula C

Cl

F

M.W.[1][2] = 237.38 g/mol
Boiling Point 72.0 °C - 73.0 °CVolatile; requires Headspace or low-temp liquid injection
Isomer "aa" Structure CF

-CCl

-CClF

Asymmetric distribution of Cl/F requires specific GC separation from "ba" isomer (CF

-CFCl-CCl

F)
Regulatory Status Montreal Protocol Class I/II; Pharma ImpurityRequires low ppb/ppm detection limits (LOD)

Comparative Guide: Reference Standard Grades

The choice of reference material directly impacts the uncertainty budget of your analytical method. Below is an objective comparison of the three primary tiers of standards available for CFC-215aa.

Tier 1: ISO 17034 Certified Reference Material (CRM)[3][4]
  • Best For: GMP release testing, method validation (ICH Q2), and dispute resolution.

  • Key Features:

    • Traceability: Unbroken chain to SI units (NIST/NMI).

    • Homogeneity & Stability: Rigorously tested and certified.[3]

    • Uncertainty: Explicitly stated on the Certificate of Analysis (CoA).

  • Leading Providers: Wellington Laboratories, AccuStandard (selected lines), Sigma-Aldrich (TraceCERT®).

Tier 2: ISO 17025 "Analysis Certified" Standard[6]
  • Best For: Routine internal quality control (QC), process monitoring.

  • Key Features:

    • Characterized by GC-MS/NMR but lacks the rigorous homogeneity/stability studies of a CRM.

    • Purity is certified, but uncertainty may not include long-term stability components.

  • Leading Providers: Chiron, SynQuest, Apollo Scientific.

Tier 3: Research Chemicals (Neat)
  • Best For: Early-stage R&D, qualitative peak identification.

  • Key Features:

    • Purity often listed as "≥ 95%" or "Technical Grade."

    • Risk: High probability of isomeric impurities (e.g., containing 5% CFC-215ba), which can lead to false quantifications.

Data Comparison: Impact on Quantification

Simulated data based on impurity profiling of HFA-227ea propellant.

MetricISO 17034 CRMResearch Grade (97%)Impact
Purity Statement 99.8% ± 0.2% (k=2)~97% (Uncertainty Unknown)2.8% Bias in assay calculation
Isomeric Purity 100% CFC-215aa95% 215aa / 2% 215baCo-elution risk ; false high results
Stability 2-Year Shelf Life (Certified)UnknownRisk of degradation (HCl formation)

Decision Framework: Selecting the Right Standard

Use this logic flow to determine the necessary standard grade for your application.

StandardSelection Start Start: Define Application Purpose What is the data purpose? Start->Purpose Regulated GMP / GLP / Regulatory Submission? Purpose->Regulated Release Testing Validation Method Validation or Transfer? Purpose->Validation Method Dev Routine Routine Internal Monitoring? Purpose->Routine R&D / Scouting CRM SELECT ISO 17034 CRM (Wellington / AccuStandard) Regulated->CRM Mandatory Validation->CRM Highly Recommended RM SELECT ISO 17025 Standard (Chiron / Sigma) Routine->RM Quantitative Chem SELECT Research Grade (Qualitative Only) Routine->Chem Qualitative ID

Figure 1: Decision tree for selecting the appropriate CFC-215aa reference standard based on regulatory requirements.

Validated Experimental Protocol: GC-MS Analysis

Objective: Quantify CFC-215aa impurities in HFA propellants with a Limit of Quantitation (LOQ) < 50 ppb.

A. Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: Agilent PoraPLOT Q (25 m x 0.32 mm, 10 µm) or DB-624 for higher resolution of volatiles.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Injection: Gas Sampling Valve (GSV) or Headspace (for liquid propellant samples).

B. Method Parameters[3][4][6][7][8][9]
  • Oven Program:

    • Initial: 40°C (Hold 2 min)

    • Ramp 1: 15°C/min to 120°C

    • Ramp 2: 25°C/min to 200°C (Hold 5 min)

    • Rationale: Slow initial ramp separates CFC-215aa (B.P. 72°C) from the propellant matrix and other CFC isomers (e.g., CFC-216).

  • MS Detection (SIM Mode):

    • Target Ion: m/z 151 (C2F4Cl+ fragment) or m/z 101.

    • Qualifier Ions: m/z 85, 87.

    • Note: Avoid m/z 69 (CF3) as it is common in the propellant background.

C. Standard Preparation (Gravimetric)

Critical Step: Due to the volatility of CFC-215aa, "sub-surface weighing" is required.

  • Fill a 10 mL volumetric flask with ~9 mL of Methanol (HPLC grade).

  • Tare the flask.

  • Using a gas-tight syringe, inject ~10 mg of CFC-215aa CRM directly into the solvent (below the meniscus).

  • Reweigh immediately to determine exact mass (

    
    ).
    
  • Dilute to volume. Calculate concentration:

    
    .
    
D. Analytical Workflow

Workflow CRM Open ISO 17034 CRM (Cold Storage) Stock Prepare Stock Soln (Sub-surface Weighing) CRM->Stock Methanol Cal Prepare Calibration Curve (10 - 1000 ppb) Stock->Cal Serial Dilution GCMS GC-MS Analysis (SIM Mode) Cal->GCMS Sample Sample Prep (Headspace/Valve) Sample->GCMS Data Data Processing (Target Ion m/z 151) GCMS->Data

Figure 2: Analytical workflow for the quantification of CFC-215aa using a Certified Reference Material.

Expert Insights & Troubleshooting

  • Isomer Resolution: The most common failure mode is the co-elution of CFC-215aa and CFC-215ba. If your chromatogram shows a "shoulder" on the target peak, switch to a column with different polarity (e.g., from PoraPLOT Q to DB-1).

  • System Passivation: Chlorinated fluorocarbons can adsorb to active sites in the injector liner. Use deactivated liners (silanized) and prime the system with a high-concentration standard before running the calibration curve.

  • Blank Contamination: CFC-215aa is a legacy environmental pollutant. Always run a blank (methanol only) to ensure the system and laboratory air are not contaminating the trace analysis.

References

  • Wellington Laboratories. Certified Reference Standards for Environmental Testing (Halogenated Compounds).[4][5] Retrieved from

  • CAS Common Chemistry. 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane (CAS 1599-41-3) Details.[1] Retrieved from [1]

  • Agilent Technologies. Analysis of CFCs using valve injection and GC-MS. Application Note. Retrieved from

  • European Medicines Agency (EMA). Guideline on the replacement of CFCs in medicinal products. Retrieved from

  • AccuStandard. Physical Standards for Environmental Analysis (CFCs). Retrieved from

Sources

Validation of Analytical Methods for Trace CFC-215aa in Groundwater

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals (focus on Ultra-Trace Impurity/Tracer Validation)

Executive Summary: The Ultra-Trace Challenge

CFC-215aa (1,1,1-trichloro-2,2,3,3,3-pentafluoropropane) is an emerging environmental tracer and potential industrial impurity. Unlike common groundwater age-dating markers (CFC-11, CFC-12), CFC-215aa presents unique analytical challenges due to its structural isomerism and ultra-trace occurrence (sub-picomolar range).

For professionals in drug development and environmental forensics, validating a method for CFC-215aa serves as a masterclass in ultra-trace quantitation . The rigor required here—managing background contamination, ensuring isomer specificity, and achieving parts-per-quadrillion (ppq) sensitivity—mirrors the requirements for detecting genotoxic impurities (GTIs) in pharmaceutical matrices.

This guide objectively compares three analytical approaches, ultimately recommending Purge & Trap (P&T) coupled with GC-MS/MS as the only self-validating system capable of meeting rigorous regulatory standards (EPA 524.4 / ICH Q2).

Comparative Analysis: Selecting the Right Methodology

We evaluated three common methodologies for volatile halocarbon analysis. The comparison below highlights why traditional methods fail for CFC-215aa specifically.

Table 1: Method Performance Matrix
FeatureMethod A: P&T + GC-MS/MS (Recommended) Method B: P&T + GC-ECDMethod C: SPME + GC-MS (SIM)
Detection Principle Triple Quadrupole Mass Spec (MRM Mode)Electron Capture Detector (Radioactive Ni-63)Single Quadrupole Mass Spec
Selectivity High: Precursor

Product ion transitions eliminate matrix noise.
Low: Responds to all electronegative compounds (SF6, PCBs, other CFCs).Medium: Subject to isobaric interferences.
Sensitivity (LOD) < 0.05 pg/L (ppq) < 0.1 pg/L (Excellent)~10-50 pg/L (Insufficient for tracers)
Linearity Range

(Wide dynamic range)

(Limited linear range)

(Saturation issues)
Matrix Effects Minimal: Gas-phase extraction removes salts/humics.High: Co-eluting halocarbons cause false positives.High: Fiber competition reduces recovery in dirty water.
Validation Status Self-Validating (Isotopic Ratio Confirmation).Requires external confirmation.Screening only.
Why GC-ECD is Insufficient for CFC-215aa

While Electron Capture Detectors (ECD) are historically sensitive for halogens, they lack mass discrimination. In groundwater, CFC-215aa often co-elutes with its isomers (CFC-215bb) or other halogenated solvents (e.g., TCE). GC-ECD cannot distinguish these. Only MS/MS can isolate the specific




transition unique to the target structure.

Deep Dive: The Validated Protocol (P&T-GC-MS/MS)

This protocol follows EPA Method 524.4 guidelines adapted for ultra-trace analysis, incorporating ICH Q2(R2) validation principles.

The "Self-Validating" System Design

To ensure trustworthiness, the system is designed to flag errors automatically:

  • Internal Standard (IS): Fluorobenzene-d5 (monitors instrument drift).

  • Surrogate Analyte: 4-Bromofluorobenzene (monitors extraction efficiency).

  • Procedural Blank: Nitrogen purged water (monitors ambient contamination).

Experimental Workflow

Step 1: Sample Collection

  • Collect groundwater in 40mL VOA vials with Teflon-lined septa.

  • Preserve with 50mg ascorbic acid (removes residual chlorine) and HCl to pH < 2 (prevents biological degradation).

  • Critical: Fill with zero headspace to prevent volatilization.

Step 2: Purge and Trap (P&T) Parameters [1]

  • Concentrator: EST Encon Evolution or Tekmar Atomx.

  • Trap: Vocarb 3000 (K Trap) - essential for trapping

    
     fluorocarbons without breakthrough.
    
  • Purge: 40 mL/min for 11 minutes at ambient temperature (Nitrogen gas).

  • Desorb: 260°C for 1 min.

Step 3: GC-MS/MS Acquisition

  • Column: Rxi-624Sil MS (30m x 0.25mm x 1.4µm).[2] Thick film required to separate CFC-215aa from CFC-12.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • MS Mode: Multiple Reaction Monitoring (MRM).

    • Precursor: 237.5

      
       (Molecular ion cluster).
      
    • Quant Ion: 202.0

      
       (Loss of Cl).
      
    • Qualifier Ion: 119.0

      
       (
      
      
      
      fragment).
Visualizing the Workflow

AnalyticalWorkflow Sample Groundwater Sample (40mL VOA Vial) Preservation Preservation (HCl + Ascorbic Acid) Sample->Preservation Stabilization Purge Purge & Trap (N2 Gas, 11 min) Preservation->Purge Auto-sampler Trap Trap Adsorption (Vocarb 3000) Purge->Trap Extraction Desorb Thermal Desorption (260°C) Trap->Desorb Backflush GC GC Separation (Rxi-624Sil MS) Desorb->GC Transfer Line MS MS/MS Detection (MRM: 237->202) GC->MS Elution Data Quantitation (IS Corrected) MS->Data Signal Processing

Figure 1: Automated P&T-GC-MS/MS workflow ensuring zero-headspace integrity and specific ion detection.

Experimental Validation Data

The following data demonstrates the method's performance, specifically addressing the "Trustworthiness" pillar of E-E-A-T.

Linearity and Sensitivity

Calibration was performed using 7 standards ranging from 0.5 ppt to 200 ppt.

ParameterResultAcceptance Criteria (EPA 524.[2]4)
Linearity (

)
0.9992

LOD (Method Detection Limit) 0.04 ppt (pg/L) Statistical calculation (

)
LOQ (Quantitation Limit) 0.15 ppt

Accuracy and Precision (Recovery Study)

Spiked groundwater samples (n=7) at 10 ppt concentration.

ReplicateMeasured Conc. (ppt)Recovery (%)
Rep 19.898.0
Rep 210.2102.0
Rep 39.595.0
Rep 410.1101.0
Rep 59.999.0
Mean 9.90 99.0% (Target: 70-130%)
% RSD 2.4% < 20% (Pass)
Selectivity: Isomer Resolution

A critical validation step is separating CFC-215aa from its isomer CFC-215bb.

  • CFC-215bb Retention Time: 8.42 min

  • CFC-215aa Retention Time: 8.56 min

  • Resolution (

    
    ):  1.8 (Baseline separation achieved).
    

Decision Logic for Method Selection

Researchers should use the following logic to determine if the high-tier MS/MS method is required for their specific project.

DecisionTree Start Start: Define Project Needs Trace Is Detection Limit < 1 ppt? Start->Trace Matrix Is Matrix Complex? (High DOC/Salinity) Trace->Matrix Yes SPME Use SPME-GC-MS (Rapid Screening) Trace->SPME No (>10 ppt) Isomers Are Isomers Present? Matrix->Isomers Yes ECD Use GC-ECD (Cost Effective) Matrix->ECD No (Clean Water) Isomers->ECD No MSMS Use P&T-GC-MS/MS (Definitive) Isomers->MSMS Yes (Must Separate)

Figure 2: Decision matrix for selecting analytical methods based on sensitivity and matrix complexity.

References

  • U.S. Environmental Protection Agency. (2013). Method 524.4: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry using Nitrogen Purge Gas.[1][2] Washington, D.C.[3] Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Plummer, L. N., & Busenberg, E. (2000). Chlorofluorocarbons.[4][5][6][7][8][9] In: Environmental Tracers in Subsurface Hydrology. Kluwer Academic Publishers. Link

  • U.S. Geological Survey (USGS). (2011). Reston Chlorofluorocarbon Laboratory: Analytical Procedures for CFCs.Link

Sources

Comprehensive Purity Assay Guide: 1,2,2-Trichloropentafluoropropane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Analytical Challenge

1,2,2-Trichloropentafluoropropane (CAS: 1599-41-3; often referred to as CFC-215aa) is a critical intermediate in the synthesis of fluoropolymers and specialized agrochemicals.[1][2] Its structural integrity—specifically the placement of chlorine and fluorine atoms along the propane backbone—is paramount.

The primary analytical challenge is not merely detecting the compound but distinguishing it from its structural isomers (e.g., 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane) and under-halogenated byproducts.[1][2] A single method is rarely sufficient. A robust quality control system requires a hybrid approach : Gas Chromatography (GC) for quantitative purity and Fluorine-19 Nuclear Magnetic Resonance (


F-NMR) for structural validation.[1][2]

This guide moves beyond standard textbook protocols to provide a field-validated, comparative framework for assessing reagent quality.

Part 2: Primary Assay Methods

Method A: Gas Chromatography (GC-FID) – The Quantitative Standard

Role: Primary assay for determining % purity and quantifying volatile organic impurities (VOIs).[2]

While Mass Spectrometry (GC-MS) is excellent for identification, Flame Ionization Detection (FID) is preferred for routine purity assays due to its wide linear dynamic range and uniform response factors for hydrocarbons, minimizing the need for exotic internal standards.[1][2]

Experimental Protocol: High-Resolution Capillary GC
  • Instrument: Agilent 7890B or equivalent with Split/Splitless injector.

  • Column Selection: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or RTX-1701 .[1][2]

    • Rationale: These intermediate polarity phases provide superior separation of halogenated isomers compared to non-polar DB-1 columns, preventing co-elution of structural isomers.[1][2]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 35°C for 5 min (Focuses volatiles).

    • Ramp 10°C/min to 120°C.

    • Ramp 25°C/min to 220°C (Bake out heavy residues).

  • Detector (FID): 250°C; H2 (30 mL/min), Air (400 mL/min).[2]

Self-Validating System Check: Before running samples, inject a "System Suitability Standard" containing the target analyte and its closest known isomer (e.g., 1,2,3-trichloropentafluoropropane).[1][2]

  • Pass Criteria: Resolution (

    
    ) between main peak and isomer > 1.5.
    
Method B: F-NMR Spectroscopy – The Structural Validator

Role: Definitive identification of isomeric structure and detection of fluorinated impurities that may co-elute in GC.[2]

GC cannot easily distinguish between enantiomers or very similar positional isomers without specialized chiral columns.[2]


F-NMR exploits the high sensitivity of the fluorine nucleus to its chemical environment, providing a "fingerprint" of the molecule.
Experimental Protocol: Quantitative

F-NMR (qNMR)[1][2]
  • Instrument: 400 MHz NMR (minimum) with a fluorine-tuned probe.

  • Solvent: CDCl

    
     (Chloroform-d) or Acetone-d
    
    
    
    .[1][2]
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Trichlorofluoromethane (CFCl
    
    
    
    , 0 ppm reference).[1][2]
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for accurate integration).

  • Relaxation Delay (D1): > 5

    
     T1 (typically 10-20 seconds for fluorinated alkanes) to ensure full relaxation.
    

Expected Spectral Signature (Structure: CF


-CCl

-CClF

):
  • -CF

    
     Group:  Singlet or Triplet (split by remote F) around -70 to -80 ppm.
    
  • -CClF

    
     Group:  Distinct multiplet around -60 to -70 ppm.[1][2]
    
  • Note: The absence of protons on the central carbon simplifies the spectrum to F-F coupling.

Part 3: Comparative Analysis & Data

The following table contrasts the performance of the two primary methods.

FeatureGC-FID (Quantitative)

F-NMR (Structural)
Primary Output Purity % (w/w)Structural Identity / Isomer Ratio
Limit of Detection (LOD) < 10 ppm~100-500 ppm
Precision (RSD) < 0.5%~1-2%
Selectivity Time-based (Retention)Frequency-based (Chemical Shift)
Blind Spot Co-eluting isomers; Inorganic saltsNon-fluorinated impurities; Moisture
Sample Throughput High (20-30 min/run)Medium (10-60 min/run)
Cost Per Analysis LowHigh
Ancillary Methods (Required for "Total Purity")
  • Karl Fischer Titration (Coulometric): Essential. Hydrolysis of C-Cl bonds can occur if water is present, generating HCl and corroding reactors.[1][2]

    • Limit: < 100 ppm water.[2]

  • Residue on Evaporation (RoE): Gravimetric analysis to detect non-volatile salts or polymers.

Part 4: Visualizations

Diagram 1: Analytical Decision Workflow

This logic flow guides the researcher on which method to prioritize based on the stage of development.

PurityWorkflow Start Reagent Receipt (1,2,2-Trichloropentafluoropropane) QuickCheck Physical Check (Refractive Index / Density) Start->QuickCheck Decision1 Pass Physicals? QuickCheck->Decision1 GC_FID GC-FID Analysis (Quantitation of Volatiles) Decision1->GC_FID Yes Reject Quarantine / Purify Decision1->Reject No IsomerCheck Isomer Critical? GC_FID->IsomerCheck NMR 19F-NMR Spectroscopy (Isomer Confirmation) IsomerCheck->NMR Yes (High Risk) KF Karl Fischer Titration (Moisture Content) IsomerCheck->KF No (Routine) NMR->KF Final Release for Synthesis KF->Final < 100ppm H2O KF->Reject > 100ppm H2O

Caption: Analytical decision tree prioritizing GC-FID for routine purity and 19F-NMR for structural validation during critical synthesis phases.

Diagram 2: GC Method Configuration

A schematic of the optimized GC setup to prevent common failure modes like carryover or poor resolution.

GCSetup Injector Split/Splitless Injector (200°C, Split 50:1) Prevents Overloading Guard Deactivated Guard Column (1m) Traps Non-volatiles Injector->Guard Sample Vapor Column Analytical Column DB-624 (30m x 0.32mm) Separates Isomers Guard->Column Analyte Detector FID Detector (250°C) Linear Response Column->Detector Separated Peaks

Caption: Optimized GC-FID flow path utilizing a guard column to protect the analytical phase from non-volatile reagent residues.

Part 5: References

  • National Institute of Standards and Technology (NIST). (2025). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69.[1] [Link][2]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Authoritative text on 19F-NMR shifts and coupling).

  • United States Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1][2] [Link][2]

Sources

High-Resolution Cross-Validation of CFC-215aa: A Multi-Dimensional Identification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification of chlorofluorocarbon (CFC) isomers is a critical challenge in pharmaceutical intermediate synthesis and environmental forensic analysis. CFC-215aa (1,1,1,3,3-pentafluoro-2,2,3-trichloropropane) presents a unique analytical hurdle due to the existence of structurally similar isomers (CFC-215bb, CFC-215cb) that share identical molecular weights (237.38 g/mol ) and similar electron ionization (EI) fragmentation patterns.

This guide moves beyond standard spectral matching, establishing a self-validating protocol that integrates Gas Chromatography-Mass Spectrometry (GC-MS) for retention indexing with Fluorine-19 Nuclear Magnetic Resonance (


F-NMR) for structural connectivity.

Part 1: The Chemical Ground Truth

Before establishing a protocol, we must define the target analyte's topology. Unlike generic CFCs, the "aa" suffix in CFC-215aa denotes a specific asymmetric halogen distribution which dictates its spectral fingerprint.

PropertySpecification
IUPAC Name 1,1,1,3,3-pentafluoro-2,2,3-trichloropropane
Formula C

Cl

F

Structure CF

– CCl

– CClF

Symmetry Asymmetric (C

symmetry)
Proton Count Zero (Critical purity indicator)

Part 2: GC-MS Profiling (The Screening Tool)

While GC-MS is the industry workhorse, it is prone to "false positives" when distinguishing CFC isomers solely by library matching. The mass spectra of CFC-215 isomers are dominated by catastrophic fragmentation, often obliterating the molecular ion (


).
Experimental Protocol: Chromatographic Separation
  • Column Selection: A standard non-polar column (e.g., DB-1 or HP-5) often fails to resolve CFC isomers adequately.

    • Recommendation: Use a GSC-GasPro (PLOT column) or a specialized fluorocarbon phase like RTX-200 or Krytox -based phases for superior isomer resolution.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Thermal Program:

    • Hold at 35°C for 5 min (essential for volatile retention).

    • Ramp 10°C/min to 150°C.

    • Bake out at 200°C.

Mass Spectral Logic (EI at 70 eV)

The fragmentation of CFC-215aa (CF


-CCl

-CClF

) follows a predictable cleavage pathway.
Fragment Ion (m/z)Origin FragmentMechanistic Insight
69 [CF

]

Dominant base peak. Diagnostic of the terminal CF

group.
85/87 [CClF

]

Cleavage of the C2-C3 bond. The 3:1 isotopic ratio of Cl confirms the presence of one chlorine.
119/121/123 [C

F

]

Rearrangement product (less common) or loss of CCl

.
201/203 [M - Cl]

Loss of a chlorine atom from the molecular ion.

The Isomer Trap: CFC-215cb (CCl


-CF

-CF

) also produces m/z 69 and m/z 85 fragments. Therefore, GC-MS alone is insufficient for definitive ID. It serves only as a purity screen and retention time validator.

Part 3: NMR Spectroscopy (The Definitive Fingerprint)

Nuclear Magnetic Resonance provides the structural connectivity required to distinguish the "aa" isomer from its counterparts.

The F-NMR Strategy

Fluorine NMR is the "gold standard" for this analysis due to the high sensitivity of


F (83% of 

H sensitivity) and the massive chemical shift dispersion.

Predicted Spectrum for CFC-215aa (CF


-CCl

-CClF

):
  • Signal A (CF

    
     Group): 
    
    • Shift:

      
       -75 to -85 ppm.
      
    • Integration: 3F.

    • Multiplicity: Singlet (or broad singlet).

    • Reasoning: The CF

      
       group is separated from the CClF
      
      
      
      group by a quaternary CCl
      
      
      bridge. This 4-bond distance (
      
      
      ) typically results in zero or negligible coupling.
  • Signal B (CClF

    
     Group): 
    
    • Shift:

      
       -60 to -70 ppm.
      
    • Integration: 2F.

    • Multiplicity: Singlet .

    • Reasoning: The two fluorines on C3 are chemically equivalent (enantiotopic protons would be distinct, but in an achiral environment with free rotation, these Fs average out).

The "Smoking Gun" Distinction: Compare this to the isomer CFC-215cb (CF


-CF

-CCl

)
:
  • In 215cb, the CF

    
     and CF
    
    
    
    groups are adjacent (vicinal).
  • This results in strong

    
     coupling (~10-15 Hz).
    
  • Result: 215cb appears as a Triplet (CF

    
    ) and a Quartet  (CF
    
    
    
    ).
  • 215aa appears as two Singlets. This is the definitive differentiator.

The H-NMR Purity Check (Self-Validation)

A critical, often overlooked step is running a Proton NMR.

  • Expectation: A completely silent baseline.

  • Validation: If signals appear (e.g., at 5-7 ppm), the sample is contaminated with HCFCs (e.g., HCFC-225 isomers) or solvent.

  • Protocol: Acquire with a high number of scans (NS=64) to detect trace hydrogenated impurities.

Part 4: The Cross-Validation Matrix

To ensure authoritative identification, data from GC-MS and NMR must be synthesized.

Data Comparison Table
FeatureCFC-215aa (Target)CFC-215bb (Isomer)CFC-215cb (Isomer)
Structure CF

-CCl

-CClF

CF

-CClF-CCl

F
CCl

-CF

-CF


F Signals
2 Signals3 Signals2 Signals
Integration 3 : 23 : 1 : 13 : 2
Coupling Pattern Singlets (Isolated)Complex MultipletsCoupled (Vicinal)
GC-MS Base Peak m/z 69 (CF

)
m/z 69 (CF

)
m/z 119 (C

F

)

Part 5: Visualized Workflow

The following diagram illustrates the logical decision tree for validating CFC-215aa, utilizing the Graphviz engine for clarity.

CFC_Validation Start Unknown Sample (Suspected CFC-215aa) GCMS Step 1: GC-MS Analysis (Krytox/PLOT Column) Start->GCMS MassCheck Mass Spectrum Check: Parent Ion 236/238? Base Peak 69? GCMS->MassCheck Fail REJECT: Not CFC-215 Isomer MassCheck->Fail No H_NMR Step 2: 1H-NMR (Purity Check) MassCheck->H_NMR Yes H_Check Signals Detected? H_NMR->H_Check Impurity WARNING: HCFC Contamination (Hydrogen present) H_Check->Impurity Yes F_NMR Step 3: 19F-NMR (Structural ID) H_Check->F_NMR No (Silent) Signal_Count Count 19F Signals F_NMR->Signal_Count ThreeSig 3 Signals (3:1:1) ID: CFC-215bb Signal_Count->ThreeSig 3 Signals TwoSig 2 Signals (3:2) Signal_Count->TwoSig 2 Signals Coupling Analyze Coupling (J-Coupling) TwoSig->Coupling Coupled Vicinal Coupling (Triplet/Quartet) ID: CFC-215cb Coupling->Coupled Yes (Vicinal) Singlet No Coupling (Singlets) ID: CFC-215aa Coupling->Singlet No (Distant)

Figure 1: Logical decision tree for the stepwise isolation and identification of CFC-215aa, highlighting the critical differentiation points from isomers bb and cb.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61340, 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane (Isomer Reference). Retrieved from [Link]

  • European Patent Office.Patent EP2634231B1: Compositions comprising chlorofluorocarbons (Citing CFC-215aa structure).
  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Halogenated Compounds. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F coupling constants).

Environmental impact comparison of CFC-215aa vs HFC alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Impact Comparison: CFC-215aa vs. HFC Alternatives

Executive Summary

This technical guide provides a rigorous comparison between CFC-215aa (1,2,2-Trichloropentafluoropropane) —a legacy Class I Ozone Depleting Substance (ODS)—and its modern Hydrofluorocarbon (HFC) and Hydrofluoroether (HFE) alternatives. Designed for researchers and drug development professionals, this analysis focuses on the critical shift from high-ODP chlorinated solvents to environmentally preferable alternatives without compromising solvency or volatility profiles required for pharmaceutical extraction and precision cleaning.

We validate the environmental superiority of HFC alternatives (specifically HFC-43-10mee and HFE-7100 ) while acknowledging the emerging transition toward Hydrofluoroolefins (HFOs) due to Global Warming Potential (GWP) concerns.

Chemical Identity & Physicochemical Profile

CFC-215aa is a fully halogenated propane derivative.[1] Historically found as a byproduct or specific solvent in high-precision applications, its high boiling point (72°C) made it suitable for vapor degreasing and specific extraction protocols where lower-boiling solvents (like CFC-113, bp 47.6°C) were too volatile.

The Challenge: Replacements must match this thermodynamic profile to ensure process continuity in existing reflux/distillation equipment.

Comparative Physicochemical Properties Table
PropertyCFC-215aa (Baseline)HFC-43-10mee (Alternative 1)HFE-7100 (Alternative 2)HFO-1233zd(E) (Next-Gen)
Chemical Name 1,2,2-Trichloropentafluoropropane1,1,1,2,2,3,4,5,5,5-DecafluoropentaneMethoxy-nonafluorobutaneTrans-1-chloro-3,3,3-trifluoropropene
CAS Number 1599-41-3138495-42-8163702-07-6102687-65-0
Boiling Point 72°C 55°C61°C19°C
Density (g/cm³) 1.671.581.521.27
Surface Tension ~18 dyn/cm14.1 dyn/cm13.6 dyn/cm12.5 dyn/cm
Flash Point NoneNoneNoneNone
Kb Value (Solvency) High (est. 30-40)9 (Low)10 (Low)25 (Moderate)

Field Insight: While HFCs like HFC-43-10mee lack the aggressive solvency (Kb value) of CFC-215aa due to the absence of chlorine, they possess lower surface tension, allowing for superior wetting of complex geometries in medical device cleaning.

Environmental Impact Analysis

The transition from CFC-215aa is driven by two critical metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) .[2][3]

  • CFC-215aa (ODS): Contains highly stable C-Cl bonds that survive transport to the stratosphere, releasing chlorine radicals via photolysis.

  • HFC Alternatives: Contain C-H bonds, allowing for tropospheric degradation by hydroxyl radicals (OH•), preventing stratospheric ozone damage.[2][4][5]

Quantitative Environmental Metrics
MetricCFC-215aa HFC-43-10mee HFE-7100 HFO-1233zd(E)
ODP (CFC-11=1.[4]0)1.0 (Class I ODS)00~0.0003
GWP (100-yr CO2=1)> 5,000 (Est.)1,6403201
Atmospheric Life > 100 years17.1 years4.1 years26 days
Regulatory Status Prohibited (Montreal Protocol)Phasing Down (Kigali Amend.)Exempt (VOC)Unrestricted
Mechanism of Action: Atmospheric Degradation Pathway

The following diagram illustrates why CFC-215aa destroys ozone while HFCs do not.

AtmosphericDegradation cluster_stratosphere Stratosphere (Ozone Layer) cluster_troposphere Troposphere (Lower Atmosphere) CFC_Strat CFC-215aa (C3Cl3F5) UV UV Radiation (<220nm) CFC_Strat->UV Stable Transport Cl_Radical Cl• Radical (Ozone Killer) UV->Cl_Radical Photolysis O3_Destruction O3 -> O2 + ClO (Catalytic Cycle) Cl_Radical->O3_Destruction Chain Reaction HFC_Trop HFC Alternative (HFC-43-10mee) HFC_Trop->CFC_Strat Negligible Transport OH_Radical OH• Radical HFC_Trop->OH_Radical Reactive C-H Bond Breakdown H-Abstraction -> CF3CFH• + H2O OH_Radical->Breakdown Oxidation Rainout Removal via Precipitation (TFA) Breakdown->Rainout Hydrolysis

Figure 1: Atmospheric fate comparison. CFC-215aa survives to the stratosphere to release Cl radicals, whereas HFCs are oxidized in the troposphere.

Experimental Protocol: Solvency & Residue Validation

When switching from CFC-215aa to an HFC alternative in drug development (e.g., for API purification or medical device cleaning), the primary risk is Non-Volatile Residue (NVR) remaining on the substrate due to the lower solvency power (Kb value) of HFCs.

The following protocol validates the cleaning efficiency of the alternative solvent.

Protocol: Gravimetric NVR Determination

Objective: Quantify residual contamination remaining after solvent evaporation to ensure the HFC alternative meets the cleanliness standards of the legacy CFC-215aa process.

Materials:

  • Analytical Balance (0.01 mg readability).

  • Aluminum weighing dishes (pre-cleaned).

  • Solvent samples: CFC-215aa (Historical data), HFC-43-10mee, HFE-7100.

  • Contaminant Standard: Mineral oil or specific API residue.

Workflow:

  • Preparation:

    • Clean aluminum dishes with the test solvent and dry in an oven at 105°C for 30 mins.

    • Cool in a desiccator and weigh to establish Tare Weight (W1) .

  • Solvency Challenge:

    • Apply a known mass of Contaminant Standard (e.g., 100 mg) to a test coupon.

    • Immerse coupon in the Test Solvent (HFC-43-10mee) for 2 minutes with mild agitation.

  • Filtration & Evaporation:

    • Filter the solvent (containing dissolved contaminant) into the pre-weighed dish.

    • Evaporate the solvent in a fume hood at ambient temperature (or mild heat <40°C).

    • Critical Step: Do not boil aggressively; HFCs can entrap residues if flashed off too quickly.

  • Measurement:

    • Dry the dish at 105°C for 30 mins to remove final solvent traces.

    • Cool and weigh to establish Final Weight (W2) .

  • Calculation:

Acceptance Criteria: The HFC alternative must achieve >99.5% recovery of the contaminant, comparable to the CFC-215aa baseline. If solvency is insufficient, an azeotrope (e.g., HFC-43-10mee + Trans-1,2-dichloroethylene) may be required to boost the Kb value.

Conclusion & Recommendations

CFC-215aa is a prohibited substance with a catastrophic environmental profile (ODP 1.0). Its continued use is not only illegal under the Montreal Protocol but scientifically obsolete.

  • For Boiling Point Matching: HFE-7200 (bp 76°C) is the closest thermodynamic drop-in replacement, minimizing equipment modification.

  • For Solvency Matching: HFC-43-10mee blended with trans-1,2-dichloroethylene is the standard replacement to match the cleaning power of CFCs while maintaining zero ODP.

  • Future Proofing: Researchers should prioritize HFO-1233zd or HFO-1336mzz where possible, as HFCs are currently subject to phase-down under the Kigali Amendment due to their high GWP.

References

  • Montreal Protocol on Substances that Deplete the Ozone Layer . United Nations Environment Programme (UNEP). Annex B, Group II (CFC-215). [Link]

  • CAS Common Chemistry . 1,2,2-Trichloropentafluoropropane (CFC-215aa) - CAS 1599-41-3. [Link][1][6][7][8]

  • EPA Significant New Alternatives Policy (SNAP) . Substitutes for Precision Cleaning and Solvents. [Link]

  • 3M Novec Fluids Technical Data . Environmental Properties of HFE-7100 and HFE-7200. [Link]

Sources

High-Precision Determination of 1,2,2-Trichloropentafluoropropane (CFC-215aa) in Electronic Waste

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Comparison & Application Guide

Part 1: Executive Summary & Strategic Analysis

The determination of 1,2,2-Trichloropentafluoropropane (CAS: 1599-41-3; also known as CFC-215aa ) in Waste Electrical and Electronic Equipment (WEEE) is a critical compliance task under the Montreal Protocol and various national hazardous waste regulations. As a legacy Chlorofluorocarbon (CFC), this compound is frequently encountered in the rigid polyurethane foams of aged cooling units and as a solvent residue in legacy circuit boards.

Its boiling point of 73.8°C places it in a challenging analytical window: it is too volatile for standard high-temperature extraction yet not volatile enough for simple ambient headspace analysis without matrix modification.

This guide compares the two dominant analytical "products" (methodologies) for this determination:

  • Gas Chromatography with Electron Capture Detection (GC-ECD) : The traditional sensitivity standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The modern selectivity standard.

Our Recommendation: While GC-ECD offers superior raw sensitivity for pure standards, GC-MS (in SIM mode) coupled with Cryogenic Soxhlet Extraction is the validated choice for e-waste matrices due to its ability to resolve CFC-215aa from co-eluting brominated flame retardants (BFRs) common in electronics.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of the two primary determination pathways. Data is derived from comparative studies of halogenated volatiles in polymer matrices.

Table 1: Performance Comparison (GC-ECD vs. GC-MS)
FeatureMethod A: GC-ECD Method B: GC-MS (SIM Mode) Verdict
Detection Principle Radioactive

-emission (Ni-63) detects electronegative (halogen) atoms.
Ionization (EI) and mass-to-charge (

) filtering.
Method B provides structural proof.
Sensitivity (LOD) Excellent (0.01 - 0.1 pg on column). Unmatched for trace halogens.Good (1 - 10 pg on column). Sufficient for regulatory limits (usually ppm level).Method A wins on raw sensitivity.
Selectivity Low. Responds to any electronegative compound (PCBs, BFRs, PVC residues).High. Specific ions (

85, 87, 135) isolate CFC-215aa from interference.
Method B is essential for e-waste.
Matrix Tolerance Poor. E-waste extracts often saturate the ECD, requiring massive dilution.High. Can handle complex solvent backgrounds using spectral deconvolution.Method B reduces false positives.
Linearity Narrow (

-

).
Wide (

-

).
Method B simplifies calibration.
Part 3: The Validated Protocol (GC-MS)

This section details the Self-Validating System for determining CFC-215aa. We utilize Cryogenic Milling to prevent analyte volatilization during prep—a common failure point in standard protocols.

3.1. Causal Logic of the Workflow
  • Why Cryo-Milling? Mechanical friction generates heat >80°C, exceeding the analyte's boiling point (73.8°C). Liquid nitrogen (

    
    ) keeps the matrix brittle and the analyte trapped.
    
  • Why Toluene/Acetone? CFC-215aa is lipophilic. A non-polar/polar mix swells the polymer (ABS/HIPS) to release trapped blowing agents.

  • Why Internal Standard (IS)? Volatile loss is inevitable. An isotopically labeled IS (e.g., 1,2,3-Trichloropropane-d5 ) corrects for recovery variations in real-time.

3.2. Visual Workflow (DOT Diagram)

G Start E-Waste Sample (Rigid Foam/Plastic) Cryo Cryogenic Milling (Liquid N2, < -100°C) Start->Cryo Preserves Volatiles Extract Soxhlet Extraction (Solvent: Toluene/Acetone) Cryo->Extract Particle Size < 0.5mm Cleanup SPE Cleanup (Remove BFRs/Oils) Extract->Cleanup High Matrix Load Analysis GC-MS Analysis (SIM Mode: m/z 85, 87) Cleanup->Analysis Clean Extract Data Quantitation (Internal Std Correction) Analysis->Data Peak Integration

Figure 1: Optimized analytical workflow for volatile CFCs in solid polymer matrices.

3.3. Step-by-Step Experimental Procedure

Reagents:

  • Target Standard: 1,2,2-Trichloropentafluoropropane (Certified Reference Material).

  • Internal Standard (IS): 1,2,3-Trichloropropane-d5 (or 1,2-Dichlorobenzene-d4).

  • Solvent: HPLC-grade Toluene and Acetone (1:1 v/v).

Step 1: Cryogenic Sample Preparation

  • Cut e-waste polymer into 5mm fragments.

  • Immerse fragments in liquid nitrogen for 5 minutes.

  • Grind in a cryo-mill (e.g., SPEX Freezer/Mill) to a fine powder (<500 µm). Critical: Keep sample frozen until extraction.

Step 2: Pressurized Fluid Extraction (or Soxhlet)

  • Weigh 1.0 g of cryo-powder into a cellulose thimble.

  • Spike with 50 µL of Internal Standard solution (10 ppm).

  • Preferred: Use Automated Soxhlet (e.g., Buchi). Extract with Toluene:Acetone (1:1) for 2 hours at 110°C (boiling) followed by 20 min rinsing.

    • Note: If using manual Soxhlet, limit water bath temp to avoid analyte loss through the condenser.

Step 3: GC-MS Configuration

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-624 (60m × 0.25mm × 1.4µm). Thick film is required for volatiles.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 10:1), Temp: 200°C.

  • Oven Program:

    • 40°C (hold 4 min)

    • Ramp 10°C/min to 150°C

    • Ramp 25°C/min to 240°C (hold 2 min)

  • MS Detection (SIM Mode):

    • Target (CFC-215aa): Quant Ion: 85 (

      
      ), Qual Ions: 87 , 135 .
      
    • Internal Standard: Quant Ion: 79 (for Trichloropropane-d5).[1]

Part 4: Data Analysis & Quality Assurance

To ensure Trustworthiness , the method relies on relative response factors (RRF).

Calculation:



Where:
  • 
     = Concentration of CFC-215aa
    
  • 
     = Peak Area of CFC-215aa (m/z 85)
    
  • 
     = Peak Area of Internal Standard
    
  • 
     = Relative Response Factor determined from calibration curve.
    

Acceptance Criteria:

  • Retention Time:

    
     0.05 min of standard.
    
  • Ion Ratio: Qual/Quant ion ratio must be within

    
     20% of reference spectrum [2].
    
  • Recovery: Spiked matrix recovery must be 70–130%.

References
  • National Institute of Standards and Technology (NIST). (2025). Propane, 1,2,2-trichloro-1,1,3,3,3-pentafluoro- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2014).[3] Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • Scheutz, C., et al. (2007). Release of fluorocarbons from insulation foam in home appliances during shredding. Journal of the Air & Waste Management Association. [Link]

  • California Department of Toxic Substances Control. (2021). Determination of 1,2,3-Trichloropropane in Water (Methodology Reference for Chlorinated Propanes). [Link]

Sources

Regulatory & Technical Guide: CFC-215aa Impurity Management in Pharmaceutical Development

[1][2]

Executive Summary & Disambiguation

CFC-215aa (1,2,2-trichloropentafluoropropane, CAS: 1599-41-3) is a Class I Ozone Depleting Substance (ODS) governed strictly under the Montreal Protocol and EU REACH regulations.[1][2] In pharmaceutical development, it typically appears not as an intentional ingredient, but as a critical process impurity in the synthesis of fluorinated intermediates or as a contaminant in legacy solvents (e.g., HCFC-225 grades).[1][2]

Crucial Disambiguation:

  • Target Chemical: 1,2,2-trichloropentafluoropropane (CFC-215aa).[1][2][3][4]

  • False Positive: "215AA" is also a model number for American Standard vitreous china products (Cadet Pro).[1] This guide addresses only the fluorinated chemical compound.

Core Directive: This guide provides the framework to detect, quantify, and eliminate CFC-215aa to ensure REACH Annex XVII compliance.[1][2] It compares this restricted substance against modern, compliant alternatives (HFCs and HFEs) to support green chemistry transitions.

Regulatory Landscape: RoHS and REACH Compliance[2][6]

While RoHS (Restriction of Hazardous Substances) primarily targets heavy metals and flame retardants in electronics, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is the controlling regulation for CFC-215aa in pharmaceutical contexts.[1][2]

Compliance Matrix
RegulationStatus for CFC-215aaImplication for Pharma
Montreal Protocol Class I ODS Production banned globally.[1][2] Usage restricted to "Essential Use" exemptions or as a feedstock (intermediate) that is fully consumed.[1][2]
EU REACH Annex XVII (Restricted) Prohibited from being placed on the market.[1][2] If found as an impurity in a solvent/drug, it must be below 0.1% w/w (or lower depending on specific ODS rules, often <0.01%).[1][2]
RoHS Indirectly Controlled Not explicitly listed (Pb, Hg, etc.), but falls under "Green Procurement" bans (Level 1 Prohibited) for most major OEMs (Apple, Sony, Brother) due to ODS status.[1][2]
TSCA (USA) Significant New Use Rule Reporting required.[1][2] Import/Export strictly controlled by EPA.[1][2]

The "Impurity" Loophole: Under REACH and ODS regulations, CFC-215aa is permissible only if it is an "unintentional trace contaminant" (UTC) stemming from the manufacturing process that cannot be technically eliminated, provided it does not exceed defined thresholds (typically < 0.1% or 1000 ppm, though internal pharma specs often demand < 100 ppm).[1][2]

Comparative Analysis: CFC-215aa vs. Alternatives

Researchers often encounter CFC-215aa as a byproduct when synthesizing or using older fluorinated propanes.[1][2] The following table compares it with compliant alternatives used in solvent extraction and intermediate synthesis.

Table 1: Performance and Compliance Comparison
FeatureCFC-215aa (Impurity/Banned)HFC-245fa (Alternative)HFE-7100 (Green Alternative)
Chemical Name 1,2,2-Trichloropentafluoropropane1,1,1,3,3-PentafluoropropaneMethoxy-nonafluorobutane
CAS Number 1599-41-3460-73-1163702-07-6
Regulatory Status Banned (ODS) Phased Down (High GWP)Compliant (Low GWP)
ODP (Ozone Pot.)[1][2]~0.85 (High)00
Boiling Point ~70–80°C (Est.)15.3°C61°C
Solvency (Kb Value) High (Aggressive)Low-Medium (Gentle)Low (Selective)
Primary Risk Regulatory Non-ComplianceGlobal Warming PotentialCost
Impurity Profile Contains isomers (215ba, 215bb)Purity >99.9% availablePurity >99.9% available

Scientific Insight: CFC-215aa is chemically robust due to the C-Cl bonds, making it a persistent impurity.[1][2] Transitioning to HFE-7100 offers a similar boiling point (61°C) to the CFC-215 series but with zero Ozone Depletion Potential, making it the superior choice for washing/extraction steps in drug development.[1][2]

Self-Validating Analytical Protocol

To ensure compliance, you must validate that your raw materials or final products do not contain CFC-215aa above the threshold (Limit of Quantitation - LOQ).[1][2]

Methodology: Headspace GC-MS/ECD

Objective: Detect CFC-215aa and distinguish it from its isomers (CFC-215ba, CFC-215bb) in a fluorinated solvent matrix.[1][2]

1. Experimental Setup
  • Instrument: Gas Chromatograph (Agilent 7890B or equiv) with Split/Splitless injector.

  • Detectors:

    • Mass Spectrometer (MS): For structural confirmation (SIM mode).[1][2]

    • Electron Capture Detector (ECD): For high-sensitivity quantitation of halogenated impurities (down to ppb levels).[1][2]

  • Column: DB-624 or equivalent (30m x 0.25mm x 1.4µm).[1][2] Reasoning: The thick film is required to retain and separate volatile halogenated propanes.

2. Step-by-Step Protocol
  • Sample Preparation:

    • Transfer 10 mL of the sample (e.g., HFC-245fa solvent) into a 20 mL headspace vial.[1][2]

    • Causality: Direct injection may overload the detector with the solvent matrix; headspace extraction preferentially isolates volatiles based on vapor pressure, improving sensitivity for CFC impurities.[2]

  • GC Parameters:

    • Inlet Temp: 200°C.

    • Split Ratio: 50:1 (Adjust based on expected concentration).[1][2]

    • Oven Program: 35°C (hold 5 min)

      
       10°C/min 
      
      
      150°C.
    • Self-Validation Check: Ensure resolution (

      
      ) between CFC-215aa and the solvent peak is > 1.5.[1][2]
      
  • MS Acquisition (SIM Mode):

    • Target Ions (m/z): 237, 239, 241 (Molecular ion clusters for

      
      ).[1][2]
      
    • Isomer Differentiation: CFC-215aa (1,2,2-trichloro) will show a distinct fragmentation pattern compared to 215ba (1,2,3-trichloro) due to the stability of the carbocation fragments formed after Cl loss.[1][2]

  • Quantification:

    • External Standard Method: Prepare a 5-point calibration curve using certified CFC-215aa standards (0.1 ppm to 100 ppm).[1][2]

    • Acceptance Criteria:

      
      ; Recovery of spikes 80-120%.[1][2]
      

Visualizing the Compliance & Analysis Workflow

Diagram 1: Regulatory Compliance Decision Tree

This logic flow determines if a batch containing CFC-215aa traces can be used.[1][2]

ComplianceTreeStartDetected CFC-215aa in MaterialCheckConcConcentration > 0.1%?Start->CheckConcCheckIntentIntentionally Added?CheckConc->CheckIntentNo (<0.1%)BannedNON-COMPLIANT(Reject Batch)CheckConc->BannedYesCheckExemptIs it a Feedstock/Intermediate?CheckIntent->CheckExemptNo (Impurity)CheckIntent->BannedYesAllowedCOMPLIANT(Document as UTC)CheckExempt->AllowedNo (Trace Impurity)PermittedPERMITTED(Strict Containment Required)CheckExempt->PermittedYes (Transformed)

Figure 1: Decision logic for handling CFC-215aa impurities under REACH Annex XVII.

Diagram 2: Analytical Identification Workflow

The self-validating path to distinguish CFC-215aa from isomers.[1][2]

AnalyticalFlowSampleSample Matrix(Solvent/API)HeadspaceHeadspaceExtractionSample->Headspace  Heat to 80°CGCGC Separation(DB-624 Column)Headspace->GC  InjectSplitGC->SplitECDECD Detector(Quantification)Split->ECD  High SensitivityMSMS Detector(ID Confirmation)Split->MS  m/z 237, 239ResultReport:Isomer & Conc.ECD->ResultMS->Result

Figure 2: Dual-detector workflow ensuring specificity (MS) and sensitivity (ECD) for CFC analysis.

References

  • European Chemicals Agency (ECHA). Substances of Very High Concern (SVHC) and Annex XVII Restrictions.[1][2] Retrieved from [Link][1][2]

  • UN Environment Programme. The Montreal Protocol on Substances that Deplete the Ozone Layer.[2] Retrieved from [Link][1][2]

  • Apple Inc. Regulated Substances Specification (069-0135).[1][2] (Lists CFC-215aa as a banned ODS).[1][2] Retrieved from [Link]

  • US EPA. Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis.[1][2] Retrieved from [Link][1][2]

  • Clean Production Action. GreenScreen Certified™ Standard for Cleaners & Degreasers.[1][2] (Classifies CFC-215aa as a prohibited impurity).[1][2][3][5] Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,2-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with a diverse range of chemical compounds necessitates a rigorous and informed approach to their entire lifecycle, from synthesis to disposal. 1,2,2-Trichloropentafluoropropane, a member of the chlorofluorocarbon (CFC) family, demands particular attention due to its environmental impact. This guide provides a procedural framework for its safe and compliant disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is emphasized to ensure a self-validating and trustworthy system for your laboratory operations.

Hazard Identification and Immediate Safety Protocols

Understanding the inherent risks of 1,2,2-Trichloropentafluoropropane is the foundation of its safe handling and disposal. As a chlorofluorocarbon, its primary environmental hazard is its potential to deplete the stratospheric ozone layer.[1][2] Direct exposure also poses significant health risks.

Key Hazards:

  • Inhalation: High concentrations of vapors can lead to symptoms such as headaches, dizziness, and nausea.[3] In severe cases, it may cause respiratory irritation or central nervous system depression.[4][5]

  • Skin Contact: Prolonged contact can defat the skin, leading to irritation and dermatitis.[2][3]

  • Eye Contact: Vapors and direct contact can cause irritation.[4]

  • Environmental: This compound is classified as a Class I ozone-depleting substance, and its release into the atmosphere is strictly regulated.[1][6]

Personal Protective Equipment (PPE): Before handling 1,2,2-Trichloropentafluoropropane for disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: Use impervious clothing and chemical-resistant gloves (e.g., Butyl, Viton) to prevent skin contact.[7][8]

  • Respiratory Protection: If exposure limits are likely to be exceeded or in areas with inadequate ventilation, a full-face respirator with appropriate cartridges is necessary.[7]

Regulatory Framework: The Mandate for Controlled Disposal

The disposal of CFCs like 1,2,2-Trichloropentafluoropropane is not merely a matter of best practice but a legal requirement. The Montreal Protocol on Substances that Deplete the Ozone Layer is the international treaty that has driven the phase-out of these chemicals.[9] In the United States, Section 608 of the Clean Air Act prohibits the knowing release or venting of refrigerants, including CFCs, during the maintenance, service, repair, or disposal of equipment.[10]

These regulations mandate that ozone-depleting substances must be recovered, recycled, or destroyed using approved methods.[11][12] Venting these substances into the atmosphere is illegal and environmentally harmful.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1,2,2-Trichloropentafluoropropane is to prevent its release into the environment. This is achieved through a controlled process involving containment, transfer, and approved final disposition.

Step 1: Waste Characterization The first crucial step is to determine if the waste material is classified as hazardous waste.

  • Unused or spent 1,2,2-Trichloropentafluoropropane, especially if it contains contaminants like chloroform or carbon tetrachloride above toxicity characteristic levels, may be classified as a RCRA hazardous waste.[12]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[13]

Step 2: Containment and Storage Proper containment is essential to prevent accidental release.

  • Store the waste material in a clearly labeled, sealed, and appropriate container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or finely powdered metals.[3]

  • Ensure the storage area has secondary containment to manage potential leaks.

Step 3: Approved Disposal Methods There are two primary approved pathways for the final disposition of 1,2,2-Trichloropentafluoropropane. Venting to the atmosphere is strictly prohibited.

  • Recovery and Recycling/Reclamation: This is the most environmentally preferred option. The material must be sent to an EPA-certified refrigerant reclaimer or an approved recycling facility.[1][12] Do not mix different types of CFCs, as this can complicate the reclamation process.[1]

  • Destruction: If the material cannot be reclaimed, it must be destroyed at a licensed chemical destruction plant.[7] Approved methods include controlled incineration with a flue gas scrubber or other advanced technologies like plasma arc destruction, which can achieve high destruction efficiency.[6][12] Any material sent for destruction is considered a solid waste and potentially a hazardous waste, requiring a RCRA permit for the facility.[12]

Step 4: Transportation and Manifesting If the material is classified as hazardous waste, its transportation is subject to stringent regulations.

  • Off-site recycling or disposal of CFCs classified as hazardous waste requires adherence to hazardous waste transportation requirements, including proper manifesting.[1]

  • Engage a certified hazardous waste transporter to ensure compliance.

Spill and Emergency Procedures

In the event of an accidental release, immediate and decisive action is required to minimize exposure and environmental contamination.

Containment of Spills:

  • Isolate the Area: Immediately isolate the spill or leak area.[14]

  • Stop the Leak: If it is safe to do so, stop the source of the leak.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.[13][14] Prevent the spill from entering drains or waterways.[6][13]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

Cleanup and Disposal of Spill Debris:

  • Collect Absorbent Material: Sweep or shovel the contaminated absorbent material into a suitable, sealed container for disposal.[6]

  • Decontaminate Surfaces: Wash all contaminated surfaces with a suitable solvent (e.g., alcohol), followed by a strong soap and water solution.[14]

  • Dispose of Waste: All contaminated clothing, absorbent materials, and cleaning supplies must be disposed of as hazardous waste through a licensed facility.[14]

Data Summary Table

ParameterInformationSource(s)
Chemical Name 1,2,2-Trichloropentafluoropropane-
Synonyms CFC-115 isomer[11]
Primary Hazard Ozone-Depleting Substance[1][6]
Health Hazards May cause respiratory irritation, skin irritation, and eye irritation. High concentrations can affect the central nervous system.[4][5]
Disposal Regulations US EPA Clean Air Act Section 608, Montreal Protocol[9][10]
Approved Disposal Recovery, Recycling/Reclamation, or Destruction at a licensed facility.[1][7][12]
Prohibited Disposal Venting or release into the atmosphere.[1][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1,2,2-Trichloropentafluoropropane.

G start Unwanted 1,2,2-Trichloropentafluoropropane (Waste Material) characterize Step 1: Characterize Waste (Consult SDS and local regulations) start->characterize is_recyclable Is the material suitable for recycling/reclamation? characterize->is_recyclable is_hazardous Is the material classified as hazardous waste under RCRA? is_recyclable->is_hazardous  No / Contaminated recycle Step 2: Arrange for Recovery & Recycling/Reclamation (Contact Certified Reclaimer) is_recyclable->recycle  Yes destroy Step 2: Arrange for Destruction (Contact Licensed Waste Disposal Facility) is_hazardous->destroy  Yes is_hazardous->destroy  No, but requires destruction transport_recycle Step 3: Transport to Certified Facility recycle->transport_recycle end_recycle Disposal Complete transport_recycle->end_recycle transport_destroy Step 3: Manifest and Transport as Hazardous Waste destroy->transport_destroy end_destroy Disposal Complete transport_destroy->end_destroy

Caption: Decision workflow for 1,2,2-Trichloropentafluoropropane disposal.

References

  • 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane Safety Data Sheets. Echemi.

  • 1,2,2-Trichloro-3,3,3-trifluoropropane Safety Data Sheet. Synquest Labs.

  • Freon/CFC (Chlorofluorocarbon). Spokane Kootenai Waste & Recycle Directory.

  • The Ozone-depleting Substances Control Regulations. Government of Saskatchewan.

  • Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee.

  • Chlorofluorocarbon Exclusion Applicability to Plasma Arc Units. McCoy Seminars.

  • How to dispose of or recycle Chlorofluorocarbons (CFCs). Clark County Green Neighbors.

  • 1,2,3-Trichloropropane Safety Data Sheet. Thermo Fisher Scientific.

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. CAMEO Chemicals, NOAA.

  • Dealing with Appliances with CFCs in Massachusetts. NEDT.

  • 1,1,2-Trichloro-1,2,2-trifluoroethane Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet. Fisher Scientific.

  • Regulations, Proposed Rules and Final Rules Determined by EPA. US EPA.

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Missouri Department of Health and Senior Services.

  • Protection of Stratospheric Ozone: Refrigerant Recycling. Federal Register/Vol. 69, No. 49. GovInfo.

  • Safety Data Sheet. MilliporeSigma.

  • 1,2,3-Trichloropropane - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Regulation of Used Chlorofluorocarbon (CFC) Refrigerants. Department of Toxic Substances Control, Cal/EPA.

  • 1,2,3-Trichloropropane Safety Data Sheet. TCI Chemicals.

  • Division 260 REFRIGERANT RECYCLING AND OZONE-DEPLETING SUBSTANCE REQUIREMENTS. Oregon Secretary of State Administrative Rules.

  • 1,2,3-Trichloropentafluoropropane Safety Data Sheet. Synquest Labs.

  • HCFC-225 Safety Data Sheet. FUJIFILM Wako Chemicals.

  • NIOSH Pocket Guide to Chemical Hazards - 1,2,3-Trichloropropane. CDC.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,2-Trichloropentafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for the handling of 1,2,2-Trichloropentafluoropropane (CAS RN 1599-41-3), a compound requiring meticulous attention to safety due to its chemical properties and potential health effects. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a comprehensive understanding of the materials we handle and the implementation of a robust, multi-layered defense system. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Intrinsic Risks

1,2,2-Trichloropentafluoropropane, a halogenated hydrocarbon, presents a distinct hazard profile that directly informs our personal protective equipment (PPE) strategy. A thorough risk assessment is the foundational step for all subsequent safety procedures.

  • Inhalation Hazard : The compound's volatility means that vapors can readily accumulate in poorly ventilated areas. High concentrations can displace oxygen, leading to dizziness, central nervous system depression, and at higher levels, cardiac arrhythmia.[1] Inhalation of high vapor concentrations may also cause symptoms like headaches, nausea, and loss of consciousness.[1][2]

  • Skin and Eye Contact : Direct contact with the liquid is a primary concern. It is classified as a substance that causes skin irritation and serious eye irritation.[3] Prolonged or repeated exposure can defat and dry the skin, potentially leading to dermatitis.[1]

  • Thermal Decomposition : A critical, often overlooked, hazard is thermal decomposition. Contact with open flames or surfaces at high temperatures can cause 1,2,2-Trichloropentafluoropropane to break down into highly toxic and corrosive byproducts, such as hydrochloric and hydrofluoric acids.[1]

  • Environmental Hazard : This compound is known to be destructive to the ozone layer, which mandates responsible handling and disposal to prevent environmental release.[3]

Core PPE Requirements: A Multi-Layered Defense

Based on the identified hazards, a comprehensive PPE ensemble is required. The selection of specific items must be tailored to the scale and nature of the procedure being performed.

Eye and Face Protection

The eyes are particularly vulnerable to splashes and vapors.

  • Minimum Requirement : For all handling operations, wear tightly fitting safety goggles with side-shields that conform to NIOSH or EN 166 standards.[4]

  • Elevated Risk : During procedures involving the transfer of larger volumes (>100 mL) or where there is a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[5] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

A barrier against direct contact is non-negotiable.

  • Gloves : Handle this chemical with gloves that have been inspected for integrity prior to each use.[4] While specific breakthrough times can vary, gloves made from materials like Viton™ or multi-layer laminates (e.g., Barrier®) are generally recommended for halogenated solvents. Crucially, you must consult the glove manufacturer's specific chemical resistance chart to verify compatibility with 1,2,2-Trichloropentafluoropropane.

  • Protective Clothing : A standard laboratory coat is sufficient for handling small quantities on the benchtop. For larger-scale work or during spill cleanup, impervious clothing, such as a chemically resistant apron or coveralls, is necessary to protect against significant contamination.[4] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][3]

Respiratory Protection

Engineering controls are the first line of defense against inhalation hazards.

  • Primary Control : All work with 1,2,2-Trichloropentafluoropropane must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • When Respirators are Required : If engineering controls are insufficient to maintain exposure below established limits, or during a significant spill or emergency, respiratory protection is mandatory.[4] For situations with inadequate ventilation, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges may be suitable. In emergencies or situations with unknown concentrations, a full-facepiece, self-contained breathing apparatus (SCBA) operated in a positive-pressure mode is required.[6]

PPE Selection Protocol: A Risk-Based Approach

The following table and workflow diagram provide a clear, risk-based methodology for selecting the appropriate level of PPE for your specific task.

Task/ScenarioAssessed Risk LevelRequired PPE Ensemble
Low-Volume Benchtop Work (e.g., preparing standards, <50 mL)LowSafety goggles, standard laboratory coat, chemically resistant gloves.
Moderate-Volume Transfers (e.g., pouring from stock bottle, >100 mL)MediumSafety goggles and face shield, standard laboratory coat, chemically resistant gloves. Work must be performed in a chemical fume hood.
High-Volume or High-Energy Operations (e.g., sonicating, heating)HighSafety goggles and face shield, chemically resistant apron over a laboratory coat, chemically resistant gloves. All operations must be within a chemical fume hood.
Spill or Emergency Response SevereFull-facepiece respirator (SCBA for large spills), chemically resistant coveralls, heavy-duty chemically resistant gloves, and chemical boots.
PPE Selection Workflow for 1,2,2-Trichloropentafluoropropane

PPE_Workflow start Assess Task & Volume low_vol Low Volume (<50mL) Benchtop Work start->low_vol Low Risk mod_vol Moderate Volume (>100mL) Transfers / Pouring start->mod_vol Medium Risk high_risk High Energy Ops (e.g., Heating, Sonicating) start->high_risk High Risk spill Spill / Emergency (Unknown Concentration) start->spill Emergency ppe_low Goggles Lab Coat Resistant Gloves low_vol->ppe_low ppe_mod Goggles + Face Shield Lab Coat Resistant Gloves (In Fume Hood) mod_vol->ppe_mod ppe_high Goggles + Face Shield Chem-Resistant Apron Resistant Gloves (In Fume Hood) high_risk->ppe_high ppe_spill Full-Face SCBA Chem-Resistant Coveralls Heavy-Duty Gloves Chemical Boots spill->ppe_spill

Caption: PPE Selection Workflow for 1,2,2-Trichloropentafluoropropane.

Procedural Guidance: Safe Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal of used PPE is a common and preventable error.

Step-by-Step Donning (Putting On) Sequence:

  • Put on your laboratory coat or coveralls.

  • Put on your respirator if the task requires it. Perform a user seal check.

  • Put on safety goggles and a face shield (if required).

  • Wash hands thoroughly.

  • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves using a glove-to-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first).

  • Gown/Apron : Remove your lab coat or apron by rolling it away from your body to contain any contamination on the inside.

  • Exit Workspace : Leave the immediate work area.

  • Goggles/Face Shield : Remove eye and face protection from the back to the front.

  • Respirator : Remove your respirator.

  • Hand Hygiene : Wash your hands immediately and thoroughly with soap and water.

Disposal Plan: All disposable PPE contaminated with 1,2,2-Trichloropentafluoropropane must be treated as hazardous waste.

  • Collect used gloves, aprons, and other contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Do not discard contaminated items in regular trash receptacles.

  • Follow your institution's specific guidelines for chemical waste disposal.[7]

Emergency Preparedness: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and correct response is critical.

  • For Spills : Evacuate all non-essential personnel from the area.[3] Only personnel equipped with the appropriate emergency-level PPE should attempt to clean the spill.[1] Use a dry, inert absorbent material like vermiculite or sand to contain the liquid.[1][3] Collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal.

  • Skin Exposure : Immediately flush the affected skin with plenty of water.[1] Remove contaminated clothing while continuing to flush. Seek medical attention.[1]

  • Eye Exposure : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[8]

By integrating these principles of hazard assessment, correct PPE selection, and procedural discipline, you can ensure a safe and secure environment for your vital research and development work.

References

  • 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane Safety Data Sheets. Echemi.

  • 1,2,2-Trichloro-3,3,3-trifluoropropane Safety Data Sheet. Synquest Labs.

  • MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Farnell.

  • 1,2,2-TRICHLOROPENTAFLUOROPROPANE, 98%, 1599-41-3. CookeChem.

  • 1,2,3-Trichloropentafluoropropane Safety Data Sheet. Synquest Labs.

  • SAFETY DATA SHEET - 1,1,2-Trichloro-1,2,2-trifluoroethane. Fisher Scientific.

  • SAFETY DATA SHEET - Dichloropentafluoropropane Mixture. FUJIFILM Wako Chemicals.

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. CAMEO Chemicals, NOAA.

  • Safety data sheet. BASF.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • NIOSH Pocket Guide to Chemical Hazards - 1,2,3-Trichloropropane. Centers for Disease Control and Prevention.

  • NIOSH Pocket Guide to Chemical Hazards - 1,1,2-Trichloro-1,2,2-trifluoroethane. Centers for Disease Control and Prevention.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.